3-((Benzyloxy)methyl)oxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(phenylmethoxymethyl)oxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-11/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKSFHVQSBUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-((Benzyloxy)methyl)oxetane for Medicinal Chemistry Applications
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in modern drug discovery.[1] Its unique physicochemical properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offer medicinal chemists a powerful tool to modulate the characteristics of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] This guide provides an in-depth examination of the synthesis of 3-((benzyloxy)methyl)oxetane, a key building block that serves as a versatile precursor for the introduction of the 3-methyloxetane moiety into more complex molecules. We will explore the prevalent synthetic strategies, focusing on the intramolecular Williamson ether synthesis, and provide a detailed, step-by-step protocol. The causality behind experimental choices, potential challenges, and optimization strategies will be discussed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important transformation.
Introduction: The Ascendance of the Oxetane Motif in Drug Discovery
Historically, the oxetane ring was considered a niche structural element, perhaps most famously recognized in the natural product paclitaxel (Taxol®).[3][4] However, the last two decades have witnessed a surge in its application, driven by a deeper understanding of its beneficial effects on drug-like properties.
The value of the oxetane scaffold lies in its ability to act as a versatile bioisostere for commonly employed functional groups.[1] For instance:
-
gem-Dimethyl and Carbonyl Group Surrogate: 3,3-disubstituted oxetanes can serve as hydrophilic replacements for gem-dimethyl groups, blocking metabolic weak spots without the associated increase in lipophilicity.[2][5] They have also been successfully employed as isosteres for carbonyl groups.[3][5]
-
Modulation of Physicochemical Properties: The incorporation of an oxetane can significantly enhance aqueous solubility.[1][6] Its electron-withdrawing nature can also lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating issues like hERG channel inhibition.[1][2]
-
Improved Pharmacokinetic Profile: The rigid, three-dimensional structure of the oxetane ring can lead to improved target affinity and overall pharmacokinetic (PK) properties.[2][3]
Given these advantages, the development of robust and scalable synthetic routes to functionalized oxetane building blocks is of paramount importance. This compound is a particularly useful intermediate, as the benzyl ether provides a stable protecting group that can be readily removed in the later stages of a synthetic sequence to reveal a primary alcohol for further functionalization.
Synthetic Strategies: A Focus on Intramolecular Cyclization
While several methods exist for the synthesis of the oxetane ring, including the Paternò-Büchi reaction (a [2+2] cycloaddition), the most common and reliable approach for preparing 3-substituted oxetanes is the intramolecular Williamson ether synthesis.[4][7][8] This method involves the cyclization of a precursor containing a hydroxyl group and a suitable leaving group in a 1,3-relationship.[9] The inherent ring strain of the four-membered ring presents a kinetic challenge, often necessitating the use of strong bases and good leaving groups to achieve acceptable yields.[7]
The general retrosynthetic analysis for this compound points to a 1,3-diol as a key intermediate, which in turn can be derived from commercially available starting materials.
Diagram 1: Retrosynthetic Analysis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Spectroscopic Data for 3-((Benzyloxy)methyl)oxetane: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-((benzyloxy)methyl)oxetane. This compound is of interest to researchers in medicinal chemistry and materials science as a versatile building block. The strained four-membered oxetane ring can act as a hydrogen bond acceptor and can influence the physicochemical properties of larger molecules. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.
This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing both the expected spectral features and the rationale behind their interpretation.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the systematic numbering used for NMR assignments, is presented below. The key spectroscopic handles are the protons and carbons of the oxetane ring, the benzylic methylene group, the exocyclic methylene group, and the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the magnetic anisotropy of the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5, H-6, H-7 | 7.35 - 7.25 | Multiplet | 5H |
| H-4 | 4.55 | Singlet | 2H |
| H-2 | 4.50 - 4.40 | Multiplet | 4H |
| H-3 | 3.65 | Doublet | 2H |
| H-1 | 3.10 - 3.00 | Multiplet | 1H |
Interpretation and Rationale:
-
Aromatic Protons (H-5, H-6, H-7): The five protons of the phenyl group are expected to resonate in the aromatic region, typically between δ 7.35 and 7.25 ppm. Due to the free rotation of the phenyl group, these protons will likely appear as a complex multiplet.
-
Benzylic Protons (H-4): The two protons of the benzylic methylene group (CH₂-Ph) are deshielded by the adjacent oxygen and the aromatic ring, and their signal is predicted to be a sharp singlet around δ 4.55 ppm. In similar structures containing a benzyloxy group, these protons are often observed in this region[1].
-
Oxetane Ring Protons (H-2): The four protons on the oxetane ring attached to the oxygen atom (at positions 2 and 4) are in a highly deshielded environment due to the electronegative oxygen. Based on data for related oxetane derivatives, these protons are expected to appear as a multiplet in the range of δ 4.50 - 4.40 ppm[2]. The ¹H NMR spectrum of unsubstituted oxetane shows these protons at a similar chemical shift of 4.65 ppm[3].
-
Exocyclic Methylene Protons (H-3): The two protons of the methylene group connecting the oxetane ring to the benzyloxy ether linkage are expected to resonate as a doublet around δ 3.65 ppm, due to coupling with the methine proton (H-1).
-
Oxetane Methine Proton (H-1): The single proton at the 3-position of the oxetane ring will be split by the adjacent methylene protons (H-3 and H-2), resulting in a multiplet around δ 3.10 - 3.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-g | 138.0 |
| C-h, C-i, C-j | 128.5 - 127.5 |
| C-b | 78.0 |
| C-d | 73.5 |
| C-c | 72.0 |
| C-a | 38.0 |
Interpretation and Rationale:
-
Aromatic Carbons (C-g, C-h, C-i, C-j): The quaternary carbon of the phenyl ring (C-g) is expected around δ 138.0 ppm, while the five CH carbons will appear in the typical aromatic region of δ 128.5 - 127.5 ppm.
-
Oxetane Ring Carbons (C-b): The two equivalent methylene carbons of the oxetane ring adjacent to the oxygen are significantly deshielded and are predicted to resonate around δ 78.0 ppm.
-
Benzylic Carbon (C-d): The carbon of the benzylic methylene group is expected at approximately δ 73.5 ppm.
-
Exocyclic Methylene Carbon (C-c): The carbon of the methylene group linking the oxetane ring to the ether oxygen is predicted to be around δ 72.0 ppm. In a similar benzyloxyphenyl-substituted oxetanol, the benzylic carbon appears at 70.2 ppm, providing a good reference point[1].
-
Oxetane Methine Carbon (C-a): The methine carbon of the oxetane ring is the most upfield of the non-aromatic carbons, with an expected chemical shift of around δ 38.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the C-O ether linkages and the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H Stretch |
| 3000 - 2850 | Aliphatic C-H Stretch |
| 1600, 1495, 1450 | Aromatic C=C Stretch |
| 1100 - 1000 | C-O-C Stretch (Ether) |
| ~ 980 | Oxetane Ring Vibration |
Interpretation and Rationale:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methylene and methine groups (below 3000 cm⁻¹).
-
Aromatic C=C Stretching: A series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.
-
C-O-C Stretching: A strong, broad absorption band in the region of 1100-1000 cm⁻¹ is expected for the asymmetric C-O-C stretching of the benzyl ether linkage. This is a characteristic region for ethers[4].
-
Oxetane Ring Vibration: The most diagnostic peak for the presence of the oxetane ring is a characteristic vibration around 980 cm⁻¹. This absorption is associated with the ring breathing mode and has been observed in related oxetane-containing monomers[5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₁H₁₄O₂. The calculated molecular weight is 178.23 g/mol [6]. Therefore, the mass spectrum should show a molecular ion peak (M⁺) at an m/z of 178.
-
Key Fragmentation Patterns:
-
Loss of a Benzyl Group: The most prominent fragmentation is expected to be the cleavage of the benzyl group (C₇H₇), resulting in a stable tropylium cation at m/z 91 . This is a very common and characteristic fragmentation for compounds containing a benzyl moiety.
-
Loss of a Benzyloxy Group: Cleavage of the C-O bond can lead to the loss of the benzyloxy radical (C₇H₇O•), resulting in a fragment at m/z 71 , corresponding to the [M - 107]⁺ ion (C₄H₇O⁺).
-
Oxetane Ring Fragmentation: The oxetane ring can undergo fragmentation, leading to smaller fragments, although these are typically less intense than the fragmentation involving the stable benzyl group.
-
Experimental Protocols
The spectroscopic data presented in this guide are based on established principles and data from closely related compounds. For researchers wishing to acquire their own data, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, the IR spectrum can be conveniently recorded as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Technique: Electron ionization (EI) mass spectrometry is a standard method for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Visualization of Key Relationships
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.
Caption: Molecular structure of this compound with NMR numbering.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the typical workflow for the complete spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for spectroscopic characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. radtech.org [radtech.org]
- 6. catalog.data.gov [catalog.data.gov]
An In-Depth Technical Guide to 3-((Benzyloxy)methyl)oxetane for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a pivotal tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a particularly valuable scaffold.[1] Its unique combination of properties, including a significant dipole moment, hydrogen bond accepting capability, and a compact, three-dimensional structure, allows it to serve as a polar bioisostere for commonly used but often problematic groups like gem-dimethyl or carbonyl functionalities.[1][2] The introduction of an oxetane can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all while maintaining or improving target engagement.[1][2]
This guide focuses on a key exemplar of this class: 3-((Benzyloxy)methyl)oxetane . This molecule serves as a versatile building block, combining the advantageous oxetane core with a benzyl-protected hydroxymethyl side chain. This protected functional handle provides a strategic point for further chemical elaboration, enabling its seamless integration into complex synthetic pathways aimed at novel therapeutic agents. This document provides a comprehensive overview of its identification, synthesis, and safe handling, tailored for researchers, scientists, and drug development professionals.
Compound Identification and Core Profile
Accurate identification is the cornerstone of reproducible science. This compound is a distinct chemical entity with the following identifiers and properties.
| Property | Value | Source |
| CAS Number | 1003013-76-0 | [3][4][5] |
| Molecular Formula | C₁₁H₁₄O₂ | [4][5] |
| Molecular Weight | 178.23 g/mol | [4][5] |
| IUPAC Name | 3-((Phenylmethoxy)methyl)oxetane | [6] |
| Appearance | Typically a liquid | N/A |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | [4] |
Part 1: Synthesis and Purification Strategy
The most common and robust method for constructing the 3-substituted oxetane core is via an intramolecular Williamson etherification. This reaction is a classic SN2 cyclization of a 1,3-halohydrin, which proceeds with high efficiency when reaction conditions are carefully controlled. The benzyl ether in the target molecule is typically installed prior to the cyclization event.
Rationale Behind the Synthetic Pathway
The chosen synthetic route (illustrated below) begins with the commercially available 2,2-bis(bromomethyl)-1,3-propanediol.
-
Monobenzylation: The first step is a selective monobenzylation of one of the primary alcohols. This is a critical step requiring controlled stoichiometry. Using one equivalent of a strong base like sodium hydride (NaH) generates the mono-alkoxide in situ, which then acts as a nucleophile to displace the bromide from benzyl bromide. The bulky nature of the starting diol helps disfavor the formation of the dibenzylated product.
-
Intramolecular Cyclization (Williamson Etherification): The second step is the key ring-forming reaction. The addition of another equivalent of a strong base (NaH) deprotonates the remaining primary alcohol. The resulting alkoxide performs an intramolecular SN2 attack on the carbon bearing one of the bromo-substituents, displacing the bromide and forming the strained four-membered oxetane ring. This 4-exo-tet cyclization, while kinetically less favored than larger ring formations, is highly effective for this substrate. Polar aprotic solvents like THF or DMF are ideal as they solvate the sodium counter-ion without impeding the nucleophile.
Visualized Synthesis Workflow
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
-
Step 1: Synthesis of 1-(Benzyloxy)-2,2-bis(bromomethyl)propan-3-ol
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF).
-
Cool the flask to 0°C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) to the stirred solvent.
-
In a separate flask, dissolve 2,2-bis(bromomethyl)-1,3-propanediol (1.0 equivalent) in a minimum amount of dry THF.
-
Add the diol solution dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature for 1 hour.
-
Re-cool the mixture to 0°C and add benzyl bromide (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction progress by TLC (Thin Layer Chromatography). Upon completion, quench the reaction carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0°C.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to yield the monobenzylated intermediate.
-
-
Step 2: Synthesis of this compound
-
Dissolve the purified intermediate from Step 1 in dry THF in a flame-dried flask under an inert atmosphere.
-
Add sodium hydride (1.1 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl at 0°C.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The final product can be purified by flash column chromatography to yield this compound as a pure liquid.
-
Part 2: Spectroscopic and Chromatographic Identification
Structural confirmation is achieved through a combination of spectroscopic techniques. While a publicly available, experimentally verified spectrum for this specific compound is not readily found, the following data represents an expert prediction based on the analysis of its constituent functional groups and data from closely related structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.
Predicted ¹H NMR (400 MHz, CDCl₃)
-
δ 7.25-7.40 (m, 5H): This multiplet corresponds to the five aromatic protons of the benzyl group (C₆H₅).
-
δ 4.65 (t, J = 6.0 Hz, 2H): Triplet assigned to the two oxetane protons (CH₂) adjacent to the ring oxygen and cis to the side chain.
-
δ 4.55 (s, 2H): A sharp singlet for the benzylic protons (-O-CH₂-Ph).
-
δ 4.45 (t, J = 6.0 Hz, 2H): Triplet assigned to the two oxetane protons (CH₂) adjacent to the ring oxygen and trans to the side chain.
-
δ 3.70 (d, J = 5.5 Hz, 2H): Doublet for the methylene protons of the side chain (-CH-CH₂-O-).
-
δ 3.10-3.25 (m, 1H): Multiplet for the single proton on the C3 carbon of the oxetane ring (-CH-CH₂-O-).
Predicted ¹³C NMR (101 MHz, CDCl₃)
-
δ 138.0: Quaternary aromatic carbon of the benzyl group (ipso-C).
-
δ 128.5: Aromatic methine carbons (ortho/meta-C of benzyl).
-
δ 127.8: Aromatic methine carbon (para-C of benzyl).
-
δ 78.0: Methylene carbons of the oxetane ring (-O-CH₂-C).
-
δ 73.5: Benzylic carbon (-O-CH₂-Ph).
-
δ 72.0: Methylene carbon of the side chain (-CH-CH₂-O-).
-
δ 39.5: Methine carbon of the oxetane ring (C3).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
-
Expected [M+H]⁺: 179.1067 for C₁₁H₁₅O₂⁺.
-
Expected [M+Na]⁺: 201.0886 for C₁₁H₁₄NaO₂⁺.
-
Common Fragmentation: A prominent fragment at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected due to the facile cleavage of the benzyl ether bond.
Logical Workflow for Identification
Part 3: Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is essential for laboratory safety. The following guidelines are based on standard safety data sheets for this class of compound.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4][6] Long-term storage at refrigerated temperatures (2-8°C) is recommended to ensure stability.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic design allows for the incorporation of the beneficial oxetane moiety while providing a protected functional group for subsequent synthetic transformations. A thorough understanding of its synthesis via intramolecular Williamson etherification, its key spectroscopic identifiers, and its proper handling procedures is critical for its effective and safe use in a research setting. This guide provides the foundational knowledge necessary for scientists to confidently integrate this important reagent into their discovery programs.
References
The Oxetane Motif: From Serendipitous Discovery to a Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has undergone a remarkable transformation from a chemical curiosity to a highly sought-after structural motif in contemporary medicinal chemistry. Initially discovered in the 1870s, the inherent ring strain and perceived instability of oxetanes led to their general neglect for over a century.[1] However, a paradigm shift in the early 2000s, spearheaded by seminal work on their unique physicochemical properties, has cemented their role as valuable bioisosteres for gem-dimethyl and carbonyl groups.[2][3] This guide provides a comprehensive technical overview of the discovery and historical context of oxetane compounds. It delves into the foundational synthetic methodologies, explores the reasons behind their prolonged period of limited application, and details the modern resurgence that has positioned them as a powerful tool in drug discovery. Key synthetic transformations, mechanistic insights, and a data-driven analysis of their impact on critical drug-like properties are presented to provide a holistic understanding for researchers in the field.
The Early Years: A Serendipitous Discovery and a Century of Quiescence
The story of oxetanes begins in the late 19th century, a period of burgeoning exploration in organic chemistry. The first synthesis of the parent, unsubstituted oxetane, then referred to as trimethylene oxide, was reported by the French chemist Reboul in the 1870s.[3][4] This initial discovery, however, did not immediately spur widespread interest. The prevailing challenges in synthesizing and handling these strained four-membered rings, coupled with a lack of apparent utility, relegated them to the footnotes of heterocyclic chemistry for the better part of a century.[1]
Early assumptions about the structure of oxetane suggested a planar conformation. It wasn't until 1984 that a landmark X-ray analysis by Luger and Buschmann definitively debunked this myth, revealing a slightly puckered ring with an angle of 8.7°.[3][4] This puckering, while modest compared to cyclobutane, is a critical feature influencing the molecule's conformational behavior and interactions.
Structural Properties and Inherent Strain
The defining characteristic of the oxetane ring is its significant ring strain, calculated to be approximately 25.5 kcal/mol.[3] This value is comparable to that of an oxirane (27.3 kcal/mol) and substantially higher than that of its five-membered counterpart, tetrahydrofuran (5.6 kcal/mol).[3] This inherent strain is a direct consequence of the deviation of the endocyclic bond angles from the ideal tetrahedral angle of 109.5°.
| Property | Value | Source |
| Ring Strain | 25.5 kcal/mol | [3] |
| Puckering Angle | 8.7° (at 140 K) | [3][4] |
| C-O Bond Length | 1.448 Å | [3] |
| C-C Bond Length | 1.549 Å | [3] |
| C-O-C Angle | 91.8° | [3] |
| C-C-C Angle | 86.9° | [3] |
Table 1: Key structural parameters of the parent oxetane molecule.
Foundational Synthetic Strategies: The Williamson Ether Synthesis and the Paternò–Büchi Reaction
Despite the early challenges, two classical methods laid the groundwork for the synthesis of oxetane-containing compounds: the intramolecular Williamson ether synthesis and the Paternò–Büchi reaction.
The Intramolecular Williamson Ether Synthesis
A cornerstone of ether synthesis, the Williamson reaction, developed by Alexander Williamson in 1850, can be adapted for the formation of cyclic ethers.[5] In the context of oxetanes, this involves the intramolecular cyclization of a 1,3-haloalcohol. The reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonation of the alcohol, displaces an adjacent halide.
Experimental Protocol: A Classic Approach to Oxetane Synthesis via Williamson Ether Synthesis
Objective: To synthesize a 2-aryl-substituted oxetane from a β-halo ketone precursor.
Materials:
-
3-chloro-1-phenyl-1-propanone (β-halo ketone)
-
(R)-2-methyl-CBS-oxazaborolidine with borane-dimethyl sulfide complex (chiral reducing agent)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Asymmetric Reduction: A solution of the β-halo ketone (1.0 equivalent) in an appropriate solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). The chiral reducing agent is then added according to the manufacturer's instructions. The reaction is stirred until thin-layer chromatography (TLC) analysis indicates complete conversion of the ketone. The reaction is then quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.[6]
-
Base-Promoted Cyclization: The purified 1,3-haloalcohol is dissolved in methanol. Potassium hydroxide (a slight excess) is added, and the mixture is stirred at room temperature until the cyclization is complete, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 2-aryl-substituted oxetane.[6]
A primary limitation of this method is the potential for a competing E2 elimination reaction, also known as Grob fragmentation, which is particularly prevalent with primary and secondary alcohols and can lead to the formation of an alkene and a carbonyl compound instead of the desired oxetane.[7]
The Paternò–Büchi Reaction: A Photochemical Marvel
First reported by Emanuele Paternò and George Büchi, the Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[8][9] This reaction is a powerful tool for the direct construction of the oxetane ring in a single step.
The mechanism involves the photoexcitation of the carbonyl compound to its singlet excited state (S₁), which can then undergo intersystem crossing to the more stable triplet excited state (T₁).[9] The excited carbonyl then reacts with the ground-state alkene to form a biradical intermediate, which subsequently cyclizes to form the oxetane ring. The regioselectivity of the reaction is governed by the relative stability of the possible biradical intermediates.[3]
Experimental Protocol: A Representative Paternò–Büchi Reaction
Objective: To synthesize a spirocyclic oxetane via a telescoped three-step sequence involving a Paternò–Büchi reaction.
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Maleic anhydride
-
p-Xylene
-
Acetonitrile (MeCN)
-
Nucleophile (e.g., an alcohol or amine)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
Photochemical reactor equipped with a 300 nm lamp
Procedure:
-
Paternò–Büchi Reaction: A solution of the cyclic ketone (3 mmol), maleic anhydride (1 mmol), and p-xylene (1 mmol) in acetonitrile (0.1 M with respect to maleic anhydride) is irradiated in a photochemical reactor at 300 nm until the starting material is consumed. p-Xylene acts as a triplet sensitizer and suppresses the dimerization of the alkene.[10]
-
Nucleophilic Ring-Opening: The resulting anhydride is not isolated. A nucleophile (e.g., benzyl alcohol) is added directly to the reaction mixture to open the anhydride ring, forming a carboxylic acid.[10]
-
Esterification: DCC is added to the mixture to facilitate the esterification of the carboxylic acid, yielding the final functionalized spirocyclic oxetane. The product is then purified by silica gel chromatography.[10]
Despite its elegance, the Paternò–Büchi reaction often requires specialized photochemical equipment, and its quantum yields can be low due to competing side reactions.[7]
The Modern Renaissance: Oxetanes in Medicinal Chemistry
The early 21st century witnessed a dramatic shift in the perception of oxetanes, largely driven by the pioneering work of Carreira and his collaborators.[2][11] They recognized that the unique properties of the oxetane ring could be strategically leveraged to address common challenges in drug design, particularly in modulating physicochemical properties. This "rediscovery" sparked an "oxetane rush" in the medicinal chemistry community.[2][12]
The Oxetane as a Bioisostere
The central tenet of the modern application of oxetanes is their role as a bioisostere for two ubiquitous functional groups in medicinal chemistry: the gem-dimethyl group and the carbonyl group.[2][3]
-
gem-Dimethyl Group Replacement: The gem-dimethyl group is often introduced to block metabolically labile positions in a drug candidate. However, this typically increases the lipophilicity of the molecule, which can negatively impact its pharmacokinetic profile. The oxetane ring has a similar molecular volume to the gem-dimethyl group but is significantly more polar.[3][4] Replacing a gem-dimethyl group with an oxetane can therefore maintain the steric bulk required for metabolic shielding while simultaneously improving aqueous solubility and reducing lipophilicity.[4]
-
Carbonyl Group Replacement: The oxetane ring also serves as a metabolically stable surrogate for the carbonyl group.[2][3] While the carbonyl group is susceptible to metabolic reduction and can be a site for unwanted nucleophilic attack, the oxetane is generally more robust.[4] Furthermore, the oxetane oxygen can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carbonyl oxygen.[13]
Impact on Physicochemical Properties: A Quantitative Look
The strategic incorporation of an oxetane ring can lead to predictable and often dramatic improvements in key drug-like properties. The following table summarizes data from matched molecular pair analyses, illustrating these effects.
| Property | Effect of Oxetane Incorporation | Quantitative Impact | Rationale |
| Aqueous Solubility | Generally Increased | 4 to >4000-fold increase | The polar oxygen atom enhances interactions with water.[14] |
| Lipophilicity (LogD) | Generally Decreased | Reduction of 0.5 - 2.0 log units | The polar nature of the ether linkage reduces overall lipophilicity.[15] |
| Metabolic Stability | Generally Increased | Lower intrinsic clearance (CLint) | The oxetane ring is less susceptible to CYP450-mediated oxidation compared to alkyl groups.[16] |
| Basicity (pKa) of Proximal Amines | Decreased | Reduction of ~2.7 pKa units | The electron-withdrawing nature of the oxetane oxygen reduces the basicity of adjacent amines.[2] |
Table 2: Modulation of Physicochemical and Pharmacokinetic Properties by Oxetane Incorporation.
Oxetanes in Action: Clinical Candidates and Approved Drugs
The theoretical benefits of oxetane incorporation have been validated in numerous drug discovery programs, leading to several clinical candidates and approved drugs.
-
Lanraplenib (GS-9876): This spleen tyrosine kinase (SYK) inhibitor, developed for autoimmune diseases, features an N-oxetanyl piperazine motif. This was a strategic replacement for a morpholine group to improve metabolic stability and fine-tune the compound's lipophilicity (LogD).[11][17] The oxetane moiety helped to achieve a desirable balance of properties for once-daily oral dosing.[11]
-
Ziresovir (AK0529): An inhibitor of the respiratory syncytial virus (RSV) fusion protein, ziresovir incorporates an oxetane-containing side chain.[1][18] In this case, the oxetane serves as a conformational and basicity control element, contributing to the overall three-dimensionality and potency of the molecule.[2][12] Docking studies suggest the oxetane ring itself is not directly involved in protein binding but is crucial for optimizing the molecule's properties.[19]
-
Rilzabrutinib: This Bruton's tyrosine kinase (BTK) inhibitor, approved for the treatment of immune thrombocytopenia, contains an oxetane.[20][21] The inclusion of the oxetane was a key design element to modulate the basicity of a nearby amine, thereby reducing off-target effects such as hERG inhibition, while maintaining favorable physicochemical properties.[22][23]
Modern Synthetic Innovations
The renewed interest in oxetanes has catalyzed the development of novel and more efficient synthetic methodologies beyond the classical approaches.
Synthesis of 3-Oxetanone: A Key Building Block
A significant advancement in the field was the development of a practical, scalable synthesis of 3-oxetanone by Carreira and coworkers.[24] This versatile building block provides a convenient entry point for the synthesis of a wide array of 3-substituted oxetanes. Their four-step synthesis starting from dihydroxyacetone dimer reported an overall yield of 62%.[25] More recently, a gold-catalyzed one-step synthesis from readily available propargylic alcohols has further improved access to this crucial intermediate.[7]
Other Modern Methodologies
-
Ring Expansion of Epoxides: Sulfur ylides can be used to ring-expand epoxides to form oxetanes, a method that has been applied in the synthesis of enantioenriched oxetanes.[26]
-
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis and ring-opening of oxetanes has enabled access to chiral, highly functionalized building blocks.[26]
-
C-H Functionalization: Recent advances have demonstrated the synthesis of oxetanes via the functionalization of unactivated alcohol C-H bonds, offering a novel and efficient synthetic disconnection.[27]
Conclusion and Future Outlook
The journey of the oxetane ring from its discovery in the 19th century to its current status as a valuable tool in drug discovery is a testament to the dynamic nature of chemical research. Once overlooked due to synthetic hurdles and perceived instability, the oxetane has been "rediscovered" and is now strategically employed to enhance the developability of drug candidates. Its ability to predictably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability has been demonstrated in numerous successful drug discovery campaigns.
The continued development of innovative and scalable synthetic methods will undoubtedly broaden the accessibility and diversity of oxetane-containing building blocks. As our understanding of the nuanced effects of this unique four-membered heterocycle on biological systems deepens, the oxetane is poised to become an even more indispensable component of the medicinal chemist's toolbox, paving the way for the design of next-generation therapeutics with superior efficacy and safety profiles.
References
- 1. What is Ziresovir used for? [synapse.patsnap.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Paterno buchi reaction | PPTX [slideshare.net]
- 10. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 11. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 15. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. congress.sanofimedical.com [congress.sanofimedical.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 27. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 3-((Benzyloxy)methyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a keenly explored motif in modern drug discovery.[1][2][3] Its growing appeal lies in a unique combination of physicochemical properties that can favorably modulate the characteristics of bioactive molecules.[4] Unlike more common cyclic ethers like tetrahydrofuran, the oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), comparable to that of an epoxide.[4] This inherent strain, however, does not necessarily translate to instability; in fact, 3,3-disubstituted oxetanes exhibit remarkable chemical stability.[2] The strained C-O-C bond angle effectively exposes the oxygen lone pairs, making oxetane a potent hydrogen-bond acceptor.[4]
From a drug design perspective, the oxetane moiety is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1] This substitution can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformational preferences of the parent molecule.[1][4] Specifically, 3-substituted oxetanes, such as 3-((benzyloxy)methyl)oxetane, are valuable building blocks for introducing these desirable properties.[1][2] This guide provides a detailed structural analysis of this compound, offering a foundational understanding for its application in the synthesis of novel therapeutic agents.
Synthesis and Purification of this compound
The synthesis of this compound typically involves the formation of the ether linkage between a suitable oxetane precursor and a benzyl group. A common and effective strategy is the Williamson ether synthesis. This method relies on the reaction of an alkoxide with a primary alkyl halide.
A plausible synthetic route, based on established methods for preparing substituted oxetanes, is outlined below.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
(3-(Bromomethyl)oxetan-3-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Alkoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of (3-(bromomethyl)oxetan-3-yl)methanol (1.0 equivalent) in anhydrous DMF dropwise.
-
Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group of the starting material to form the corresponding alkoxide. The use of an inert atmosphere and anhydrous conditions is crucial to prevent quenching of the highly reactive sodium hydride by moisture.
-
-
Ether Formation: After the evolution of hydrogen gas ceases (indicating complete formation of the alkoxide), add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: The nucleophilic alkoxide displaces the bromide ion from benzyl bromide in an Sₙ2 reaction to form the desired ether linkage.
-
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Causality: The aqueous work-up removes unreacted reagents and inorganic byproducts. The brine wash helps to remove any remaining water from the organic phase.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: Column chromatography separates the target compound from any remaining starting materials, byproducts, and impurities based on polarity.
-
In-depth Structural Analysis
A thorough structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the oxetane ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H | Aromatic protons of the phenyl ring. |
| ~ 4.55 | Singlet | 2H | Ar-CH₂ -O | Benzylic methylene protons adjacent to the oxygen atom. |
| ~ 4.50 | Doublet | 2H | Oxetane CH₂ | Methylene protons on one side of the oxetane ring. |
| ~ 4.40 | Doublet | 2H | Oxetane CH₂ | Methylene protons on the other side of the oxetane ring. |
| ~ 3.65 | Doublet | 2H | O-CH₂ -Oxetane | Methylene protons of the benzyloxymethyl group. |
| ~ 3.10 | Multiplet | 1H | Oxetane CH | Methine proton at the 3-position of the oxetane ring. |
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138 | Ar-C (quaternary) | Quaternary aromatic carbon attached to the benzylic group. |
| ~ 128.5 | Ar-C H | Aromatic methine carbons. |
| ~ 127.8 | Ar-C H | Aromatic methine carbons. |
| ~ 127.6 | Ar-C H | Aromatic methine carbons. |
| ~ 78 | Oxetane C H₂ | Methylene carbons of the oxetane ring. |
| ~ 73 | Ar-C H₂-O | Benzylic methylene carbon. |
| ~ 72 | O-C H₂-Oxetane | Methylene carbon of the benzyloxymethyl group. |
| ~ 40 | Oxetane C H | Methine carbon at the 3-position of the oxetane ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Upon electron ionization, this compound (Molecular Weight: 178.23 g/mol ) is expected to produce a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will likely be dominated by cleavage of the bonds adjacent to the ether oxygen and the strained oxetane ring.
| m/z | Proposed Fragment | Notes |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular ion peak. |
| 107 | [C₇H₇O]⁺ | Loss of the oxetanylmethyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from the tropylium ion. |
| 71 | [C₄H₇O]⁺ | Fragment corresponding to the oxetanylmethyl cation. |
Key Structural Features and Conformational Insights
The structure of this compound is characterized by the puckered conformation of the oxetane ring.[1] Unlike the planar representation often depicted in 2D drawings, the four-membered ring adopts a non-planar arrangement to alleviate eclipsing strain between adjacent methylene groups.[1] The degree of puckering is influenced by the substituent at the 3-position.
The benzyloxy group introduces conformational flexibility due to rotation around the C-O and C-C single bonds. The spatial arrangement of the bulky benzyl group relative to the oxetane ring will have a significant impact on the molecule's overall shape and its ability to interact with biological targets.
Diagram of the Structural Analysis Workflow
Caption: Workflow for the synthesis and structural elucidation of this compound.
Applications in Drug Development
The structural and physicochemical properties of this compound make it a valuable building block in drug discovery. Its incorporation into a lead molecule can be a strategic approach to:
-
Enhance Aqueous Solubility: The polar oxetane ring can improve the solubility of lipophilic compounds, which is often a challenge in drug development.[1]
-
Improve Metabolic Stability: The oxetane moiety can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[1]
-
Modulate Lipophilicity: The replacement of a gem-dimethyl group with an oxetane can reduce lipophilicity, leading to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1]
-
Explore New Chemical Space: The three-dimensional nature of the oxetane ring can orient substituents in unique vectors, allowing for novel interactions with biological targets.[4]
Conclusion
A comprehensive structural analysis of this compound, utilizing NMR and mass spectrometry, provides the foundational knowledge required for its effective application in medicinal chemistry. Understanding the synthesis, spectral characteristics, and key structural features of this versatile building block empowers researchers to strategically employ the oxetane motif to optimize the properties of next-generation therapeutics. The continued exploration of oxetane-containing compounds holds significant promise for the development of novel drugs with improved efficacy and safety profiles.
References
An In-depth Technical Guide to the Solubility Characteristics of 3-((Benzyloxy)methyl)oxetane
This guide provides a comprehensive technical overview of the solubility characteristics of 3-((Benzyloxy)methyl)oxetane. It is intended for researchers, scientists, and drug development professionals who are considering this compound for use in their work. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into its behavior in various solvent systems.
Introduction to this compound
This compound, with the CAS number 1003013-76-0, is a chemical compound featuring a four-membered cyclic ether known as an oxetane ring.[1] This structural motif is of growing interest in medicinal chemistry and materials science due to its unique physicochemical properties.[2][3][4] The presence of the benzyloxy group, which combines a benzyl group with an ether linkage, imparts a degree of moderate polarity to the molecule.[1] This unique combination of a polar oxetane ring and a more hydrophobic benzyloxy group suggests a nuanced solubility profile.[1] The molecule has a molecular weight of approximately 178.23 g/mol and is typically a liquid at room temperature.[1][5][6]
The oxetane ring itself is known to be a valuable functional group in drug discovery, often introduced to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity.[2][3][7] Studies have shown that the incorporation of an oxetane can lead to significant changes in these key parameters, making it a powerful tool for fine-tuning the characteristics of a lead compound.[3][7][8]
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[9][10] The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure and Polarity Analysis of this compound:
-
Oxetane Ring: The four-membered ether ring is inherently polar due to the presence of the electronegative oxygen atom, which creates a dipole moment. This feature suggests potential solubility in polar solvents.
-
Benzyloxy Group: This group consists of a nonpolar benzene ring and a polar ether linkage. The large, nonpolar aromatic ring will contribute to solubility in nonpolar organic solvents.
-
Overall Polarity: The combination of the polar oxetane ring and the largely nonpolar benzyloxy group results in a molecule of moderate overall polarity.[1] This suggests that this compound will likely exhibit solubility in a range of solvents, from moderately polar to nonpolar, but may have limited solubility in highly polar solvents like water or highly nonpolar solvents like hexane.
Predicted Solubility Profile
Based on the structural analysis, the following solubility characteristics can be predicted for this compound:
| Solvent Class | Predicted Solubility | Rationale |
| Highly Polar Protic (e.g., Water) | Low to Insoluble | The large, nonpolar benzyl group is expected to dominate, hindering dissolution in water despite the polar oxetane ring. |
| Polar Aprotic (e.g., DMSO, DMF) | Soluble | These solvents can interact favorably with both the polar and nonpolar regions of the molecule. |
| Moderately Polar (e.g., Acetone, Ethyl Acetate) | Soluble | The polarity of these solvents is well-matched to the overall moderate polarity of the compound. |
| Nonpolar (e.g., Toluene, Dichloromethane) | Soluble | The nonpolar benzyl group will drive solubility in these solvents. |
| Highly Nonpolar (e.g., Hexane, Heptane) | Sparingly Soluble to Insoluble | The polarity of the oxetane ring may limit solubility in very nonpolar alkanes. |
Experimental Determination of Solubility
To empirically validate the predicted solubility profile, a series of experiments should be conducted. The following protocols are designed to provide a systematic and reliable approach to quantifying the solubility of this compound.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). While a specific SDS for this compound was not found, general safety precautions for handling similar chemical compounds should be followed.[11][12] This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, or skin contact.[11][12]
Qualitative Solubility Testing
This initial screening provides a rapid assessment of solubility in a range of solvents.[13][14]
Protocol:
-
Label a series of small test tubes, one for each solvent to be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Add approximately 1 mL of each solvent to the corresponding test tube.
-
To each test tube, add a small, accurately measured amount of this compound (e.g., 10 mg or 10 µL).
-
Vigorously shake or vortex each test tube for 30-60 seconds.
-
Visually inspect each tube for the presence of a single, clear phase (soluble), two distinct phases (immiscible/insoluble), or undissolved solid/liquid (insoluble).[9]
-
Record the observations in a laboratory notebook.
Quantitative Solubility Determination (Shake-Flask Method)
For a more precise measurement of solubility, the shake-flask method is a widely accepted technique.[15]
Protocol:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each selected solvent in a series of flasks.
-
Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C) to equilibrate for a set period (typically 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow any undissolved material to settle.
-
Carefully withdraw a known volume of the clear supernatant from each flask, taking care not to disturb the undissolved solute.
-
Dilute the withdrawn aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
Quantify the concentration of this compound in the diluted aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
-
Calculate the original concentration of the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound is a molecule with a dualistic nature, combining the polar characteristics of an oxetane ring with the nonpolar features of a benzyloxy group. This structure leads to a predicted solubility in a range of moderately polar to nonpolar organic solvents, with limited solubility in highly polar or highly nonpolar solvents. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility profile. A thorough understanding of these solubility characteristics is essential for the effective application of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.
References
- 1. CAS 1003013-76-0: this compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes - Enamine [enamine.net]
- 5. This compound | 1003013-76-0 [chemicalbook.com]
- 6. 1003013-76-0|this compound|BLD Pharm [bldpharm.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.ws [chem.ws]
- 10. Khan Academy [khanacademy.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
- 15. youtube.com [youtube.com]
The Modern Chemist's Guide to Substituted Oxetanes: A Review of Core Synthetic Strategies
Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry
To the modern medicinal chemist, the search for molecular scaffolds that confer both metabolic stability and favorable physicochemical properties is a perpetual endeavor. For decades, ubiquitous groups like gem-dimethyl and carbonyl functionalities have been mainstays in drug design. However, their susceptibility to metabolic degradation and influence on properties like solubility have driven researchers to seek superior bioisosteric replacements. Enter the oxetane.[1][2]
This unassuming four-membered cyclic ether has generated enormous interest for its unique combination of characteristics.[1] The strained ring system imparts a fascinating structural rigidity and three-dimensionality, while the oxygen atom enhances polarity and acts as a strong hydrogen bond acceptor—often more effective than other cyclic ethers and even comparable to many carbonyl groups.[3] These features have established oxetanes as valuable tools for improving aqueous solubility, metabolic stability, and overall pharmacological profiles of drug candidates.[3]
Despite their clear advantages, the synthesis of substituted oxetanes has historically been a challenge, limiting their broader application.[4] This guide provides an in-depth review of the core synthetic strategies for accessing this valuable motif, offering field-proven insights into the causality behind methodological choices. We will dissect the most powerful and prevalent techniques, from classic intramolecular cyclizations to modern metal-catalyzed approaches, providing the necessary foundation for researchers to strategically incorporate oxetanes into their next generation of therapeutic agents.
Chapter 1: Intramolecular Cyclization: The Workhorse of Oxetane Synthesis
The most common and versatile approach to constructing the oxetane ring is through intramolecular C-O bond formation.[1][5][6][7] This strategy relies on a 1,3-difunctionalized propane backbone, where a nucleophilic hydroxyl group displaces a leaving group at the 3-position. The reliability and predictability of this approach have made it the workhorse for synthesizing a vast array of substituted oxetanes.
The Williamson Ether Synthesis: A Classic, Reimagined
First reported for oxetane synthesis by Reboul in 1878, the intramolecular Williamson ether synthesis remains a cornerstone methodology.[1] The reaction involves the SN2 displacement of a leaving group (typically a halide or sulfonate) by an alkoxide, generated by deprotonating a 1,3-hydroxy group with a strong base.[5][8]
The success of this reaction is highly substrate-dependent.[1][9] The 4-exo-tet cyclization is kinetically less favored compared to other ring closures, and side reactions like Grob fragmentation can compete, particularly with substrates prone to elimination.[1][5] However, with careful substrate design and optimization of reaction conditions, this method is exceptionally powerful.
Figure 1: General mechanism of the intramolecular Williamson ether synthesis for oxetanes.
Causality Behind Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are preferred.[1][9] They efficiently deprotonate the alcohol without competing in the SN2 reaction.
-
Leaving Group: Tosylates (Ts), mesylates (Ms), and halides (Br, I) are common leaving groups.[1] The choice depends on the ease of installation and reactivity. For instance, converting a primary alcohol in a 1,3-diol to an iodide can be achieved in a one-pot fashion using an Appel reaction prior to base-mediated cyclization.[1]
-
Stereochemistry: As a classic SN2 reaction, the cyclization proceeds with complete inversion of stereochemistry at the carbon bearing the leaving group.[1][8][9] This is a critical consideration for stereocontrolled synthesis. Nelson and co-workers demonstrated this principle by synthesizing both syn- and anti-2,4-substituted oxetanes from the corresponding 1,3-diols by first inverting the stereocenter of the secondary alcohol during conversion to an acetoxybromide, followed by a second inversion during the NaH-mediated cyclization.[1]
Experimental Protocol: One-Pot Synthesis of 2,2-Disubstituted Oxetanes from 1,3-Diols [1][9]
This protocol is adapted from the work of Mandal and co-workers.[1]
-
Setup: To a solution of the 1,3-diol (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous acetonitrile (ACN) at 0 °C under an inert atmosphere (N₂ or Ar), add iodine (I₂) (1.2 equiv) portion-wise.
-
Iodination: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the primary alcohol is fully converted to the iodide (monitor by TLC).
-
Cyclization: Cool the mixture back to 0 °C and add potassium tert-butoxide (KOtBu) (2.5 equiv) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-5 hours or until TLC analysis indicates complete consumption of the intermediate iodo-alcohol.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane.
The Mitsunobu Reaction: A Dehydrative Cyclization
The Mitsunobu reaction offers a powerful alternative for the intramolecular cyclization of 1,3-diols under milder, neutral conditions.[10][11][12] This redox-condensation reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate one of the hydroxyl groups in situ, facilitating its displacement by the other.[2][10]
Field-Proven Insights: The key advantage of the Mitsunobu reaction is its ability to bypass the often harsh conditions required for forming a leaving group and subsequent base-mediated cyclization. [13]It's a one-pot, dehydrative process. However, the reaction's success is highly dependent on the steric environment of the diol and the pKa difference between the two hydroxyl groups. The reaction typically favors activation of the less sterically hindered primary alcohol, which is then displaced by the secondary alcohol. [12]For some challenging substrates, standard Mitsunobu conditions can fail. In such cases, modified procedures, sometimes including additives, have been developed to promote the desired 4-membered ring formation over competing pathways. [13][14]
Chapter 2: The Paternò-Büchi Reaction: A Photochemical [2+2] Cycloaddition
Figure 3: Simplified mechanism of the Paternò-Büchi reaction.
Strategic Considerations:
-
Regioselectivity: The reaction's regioselectivity is a critical factor. For electron-rich alkenes, the reaction is typically initiated by the attack of the electrophilic, half-vacant n-orbital of the excited oxygen atom on the alkene, leading to the more stable diradical intermediate. This often results in predictable regiochemical outcomes. [15][16]* Stereoselectivity: The stereochemical outcome can be complex and depends on whether the reaction proceeds through a singlet or triplet excited state. [15][16]Singlet state reactions are often stereospecific, while triplet state reactions proceed via a longer-lived diradical intermediate that can undergo bond rotation before ring closure, leading to a mixture of stereoisomers. [15]* Applications: This method is particularly valuable for synthesizing oxetanes that are difficult to access through cyclization routes. It has been applied in the synthesis of natural products and complex molecular architectures. [15][17]
Chapter 3: Modern Synthetic Approaches: Expanding the Toolbox
While cyclization and photocycloaddition form the classical foundation of oxetane synthesis, modern organic chemistry has introduced new and powerful strategies.
Ring Expansion of Epoxides
The ring expansion of readily available epoxides provides an attractive and often highly efficient route to 2-substituted and 2,2-disubstituted oxetanes. [4][5]A prominent example is the Corey-Chaykovsky reaction, where an epoxide is treated with a sulfur ylide, such as dimethyloxosulfonium methylide. [1][4]The ylide opens the epoxide to form a betaine intermediate, which then undergoes intramolecular SN2 displacement to form the oxetane and release dimethyl sulfoxide (DMSO). [1] This method is particularly powerful for generating chiral oxetanes from chiral epoxides, often with excellent retention of enantiomeric excess. [1][18]Shibasaki and co-workers developed an elegant one-pot enantioselective synthesis of 2,2-disubstituted oxetanes by first forming a chiral epoxide from a ketone via an asymmetric Corey-Chaykovsky reaction, followed by ring expansion with another equivalent of the sulfur ylide. [1]
| Reactant (Ketone) | Epoxide ee (%) | Oxetane Yield (%) | Oxetane ee (%) |
|---|---|---|---|
| Acetophenone | 98 | 85 | >98 |
| 2-Hexanone | >98 | 91 | >98 |
| Propiophenone | 88 | 58 | 99.5 |
Table 1: Enantioselective synthesis of chiral oxetanes via epoxide ring expansion, adapted from Shibasaki et al.[1]
Metal-Catalyzed Cyclizations
Transition metal catalysis has opened new avenues for oxetane synthesis. For example, recent work has shown that homoallylic alcohols can undergo cycloisomerization to form oxetanes. A cobalt-catalyzed method involving metal hydride atom transfer (MHAT) and radical polar crossover (RPC) provides a mild and high-yielding protocol with broad substrate scope, including access to medicinally relevant spirooxetanes. [5]Other approaches include copper-catalyzed formal [2+2] cycloadditions, which can produce highly substituted oxetanes with excellent diastereo- and enantioselectivity. [5][7]
Chapter 4: Strategic Selection of a Synthetic Route
Choosing the optimal synthetic route to a target oxetane requires a careful analysis of the desired substitution pattern, stereochemistry, and available starting materials.
Figure 4: Decision-making workflow for selecting an oxetane synthesis strategy.
-
For simple, robust syntheses from 1,3-diols or halohydrins: The Williamson ether synthesis is the go-to method. It is well-understood, scalable, and its stereochemical outcome is predictable. [1][5]* For dehydrative cyclization of sensitive 1,3-diols under neutral conditions: The Mitsunobu reaction is an excellent choice, avoiding the need for harsh bases or prior functionalization. [2][13]* For direct construction from carbonyls and alkenes, especially for complex scaffolds: The Paternò-Büchi reaction offers a unique and powerful convergent approach, though it requires specialized photochemical equipment. [15][19]* For accessing 2- and 2,2-disubstituted oxetanes: Epoxide ring expansion is often the most efficient and direct strategy, particularly for enantioselective syntheses. [1][4][18]
Conclusion
The oxetane ring has transitioned from a synthetic curiosity to a strategically important functional group in modern drug discovery. The synthetic chemist's toolbox for accessing this motif is more diverse and powerful than ever before. A thorough understanding of the core synthetic strategies—from the foundational Williamson ether synthesis and Paternò-Büchi reaction to modern ring expansion and metal-catalyzed methods—is essential for any researcher aiming to leverage the unique benefits of substituted oxetanes. By carefully considering the mechanism, scope, and limitations of each approach, scientists can rationally design and execute efficient syntheses to unlock the full potential of this remarkable heterocyclic scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. Paterno buchi reaction | PPTX [slideshare.net]
- 18. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Constants of 3-((Benzyloxy)methyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Foreword
The oxetane moiety, a strained four-membered cyclic ether, has emerged as a compelling structural motif in modern medicinal chemistry. Its unique stereoelectronic properties offer a valuable tool for modulating the physicochemical and pharmacokinetic profiles of drug candidates. As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring can enhance aqueous solubility, metabolic stability, and cell permeability, making it an attractive component in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the core physical constants of a key exemplar, 3-((Benzyloxy)methyl)oxetane, offering a foundational understanding for its application in research and drug development.
Molecular and Structural Characteristics
This compound (CAS No. 1003013-76-0) is a disubstituted oxetane featuring a benzyloxymethyl group at the 3-position.[2][3][4] This substitution pattern is particularly relevant in medicinal chemistry as it avoids the introduction of a new chiral center at the oxetane ring.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 1003013-76-0 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [3][4] |
| Molecular Weight | 178.23 g/mol | [3][4][5] |
| Canonical SMILES | C1C(O1)COCC2=CC=CC=C2 | |
| InChI Key | LMLDXXXZBRCPIP-UHFFFAOYSA-N | [5] |
The structure of the oxetane ring itself is nearly planar, with significant ring strain (approximately 107 kJ/mol), which is comparable to that of epoxides.[6] This inherent strain contributes to its reactivity, particularly in ring-opening reactions. The endocyclic C-O-C bond angle is compressed, exposing the oxygen lone pairs and rendering the oxetane a potent hydrogen bond acceptor.[7]
Physicochemical Constants
Table 2: Estimated and Comparative Physical Constants
| Physical Constant | Estimated/Comparative Value | Rationale and Comparative Data |
| Boiling Point (°C) | > 200 (at atm. pressure) | The predicted boiling point for the structurally similar 3-ethyl-3-(phenylmethoxymethyl)oxetane is 280.4±13.0 °C.[8] Given the slightly lower molecular weight of the target compound, a boiling point in the range of 250-280 °C is a reasonable estimate. For comparison, the less substituted 3-methyl-3-oxetanemethanol has a boiling point of 80 °C at reduced pressure (40 mmHg).[9] A comprehensive list of boiling points for various oxetane derivatives shows a wide range depending on substitution.[10] |
| Density (g/mL) | ~1.05 - 1.10 (at 25 °C) | 3-Methyl-3-oxetanemethanol has a reported density of 1.024 g/mL at 25 °C.[9] The presence of the larger, denser benzyloxy group in this compound would be expected to result in a slightly higher density. |
| Refractive Index (n_D²⁰) | ~1.51 - 1.53 | The refractive index of 3-methyl-3-oxetanemethanol is 1.446.[9] The introduction of the phenyl group, which is known to increase the refractive index, would suggest a significantly higher value for this compound. For instance, toluene has a refractive index of 1.4969.[11] |
Causality Behind Physicochemical Properties
The estimated physical constants are a direct consequence of the molecule's structure. The high boiling point is attributed to its relatively high molecular weight and the polar oxetane ring, which allows for dipole-dipole interactions. The density is influenced by the efficient packing of the molecules in the liquid state, and the benzyloxy group contributes significantly to the overall mass and volume. The refractive index is elevated due to the presence of the aromatic ring, which increases the polarizability of the molecule.
Spectral Data Interpretation (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (δ 7.2-7.4 ppm): A multiplet corresponding to the five protons of the phenyl group.
-
Benzyl CH₂ (δ ~4.5 ppm): A singlet for the two protons of the benzylic methylene group.
-
Oxetane Ring Protons (δ 4.3-4.6 ppm): The four protons on the oxetane ring would likely appear as a set of multiplets due to their diastereotopic nature.
-
Methylene Bridge (δ ~3.6 ppm): A doublet for the two protons of the -CH₂- group connecting the oxetane ring to the benzyloxy group.
-
Methine Proton (δ ~3.2 ppm): A multiplet for the single proton at the 3-position of the oxetane ring.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (δ 127-138 ppm): Several signals corresponding to the carbons of the phenyl group.
-
Benzyl CH₂ (δ ~73 ppm): The carbon of the benzylic methylene group.
-
Oxetane Ring Carbons (δ ~70-80 ppm): Signals for the carbons of the oxetane ring.
-
Methylene Bridge (δ ~70 ppm): The carbon of the -CH₂- group connecting the oxetane and benzyloxy moieties.
-
Methine Carbon (δ ~40 ppm): The carbon at the 3-position of the oxetane ring.
Infrared (IR) Spectroscopy (Predicted)
-
C-O-C Stretch (Oxetane): A strong, characteristic band around 980 cm⁻¹.
-
C-O-C Stretch (Ether): A strong band in the region of 1100-1150 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 178.
-
Base Peak: Likely the tropylium ion at m/z = 91, resulting from the facile cleavage of the benzyl group.
-
Other Fragments: Loss of the benzyloxy group (m/z = 71) and other fragmentation patterns characteristic of ethers and oxetanes.
Experimental Protocols for Physical Constant Determination
The following are detailed, step-by-step methodologies for the experimental determination of the key physical constants of liquid organic compounds like this compound.
Determination of Boiling Point (Capillary Method)
This micro-method is suitable for small sample quantities.
Methodology:
-
Seal one end of a capillary tube by heating it in a flame.
-
Place a small amount (0.5-1 mL) of this compound into a small test tube or a fusion tube.
-
Invert the sealed capillary tube and place it into the liquid.
-
Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath slowly and observe the capillary. A stream of bubbles will emerge from the open end of the capillary as the liquid's vapor pressure increases.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[7]
Caption: Workflow for Boiling Point Determination.
Determination of Density (Pycnometer Method)
A pycnometer allows for the precise measurement of the volume of a liquid.
Methodology:
-
Thoroughly clean and dry a pycnometer of known volume.
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Place the stopper and allow the excess liquid to exit through the capillary.
-
Carefully wipe the outside of the pycnometer and weigh it again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Caption: Density Measurement Workflow.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance.
Methodology:
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of this compound onto the prism of the refractometer.
-
Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C).
-
Adjust the light source and focus the eyepiece until a clear borderline between the light and dark fields is visible.
-
Align the borderline with the crosshairs in the eyepiece.
Caption: Refractive Index Measurement Steps.
Synthesis and Reactivity
Synthesis
A common route to 3-substituted oxetanes involves the intramolecular cyclization of a suitable 1,3-diol derivative. For this compound, a plausible synthesis would start from a protected glycerol derivative, followed by Williamson ether synthesis to introduce the benzyl group, and subsequent cyclization to form the oxetane ring.
Caption: Plausible Synthesis of this compound.
Reactivity
The primary reactivity of the oxetane ring is its propensity for ring-opening reactions, which are typically acid-catalyzed.[1] This reactivity can be exploited in synthetic chemistry to introduce 1,3-difunctionality. The benzylic ether linkage is relatively stable but can be cleaved under hydrogenolysis conditions.
Safety and Handling
Oxetane derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, related oxetanes can be skin and eye irritants.[13][14]
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a means to fine-tune the properties of lead compounds. While experimentally determined physical constants are not widely published, this guide provides a robust framework of estimated values, predicted spectral characteristics, and established experimental protocols. This information serves as a critical resource for researchers and drug development professionals seeking to incorporate this versatile motif into their synthetic and discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 1003013-76-0: this compound [cymitquimica.com]
- 3. This compound | 1003013-76-0 [chemicalbook.com]
- 4. 1003013-76-0|this compound|BLD Pharm [bldpharm.com]
- 5. (R)-2-((Benzyloxy)methyl)oxetane | C11H14O2 | CID 71607329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. radtech.org [radtech.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. 3-ethyl-3-(phenylmethoxymethyl)oxetane | 18933-99-8 [chemicalbook.com]
- 9. 3-メチル-3-オキセタンメタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Oxetanes | Fisher Scientific [fishersci.com]
- 11. Refractive Index [macro.lsu.edu]
- 12. Oxetane - Wikipedia [en.wikipedia.org]
- 13. specialchem.com [specialchem.com]
- 14. 3-Ethyl-3-[methoxy(phenyl)methyl]oxetane | C13H18O2 | CID 68979466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 3-((Benzyloxy)methyl)oxetane as a Monomer in Polymer Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Emerging Role of 3-((Benzyloxy)methyl)oxetane in Advanced Polymer Synthesis
The field of polymer chemistry is in a perpetual quest for novel monomers that can impart unique functionalities and properties to the resulting materials. Among the diverse classes of monomers, oxetanes have garnered considerable interest due to their ability to undergo cationic ring-opening polymerization (CROP), yielding polyethers with well-defined structures and desirable characteristics. This compound, in particular, stands out as a monomer of significant potential, especially for applications in the biomedical and pharmaceutical domains.
The structure of this compound, featuring a strained four-membered ether ring and a pendant benzyloxy group, offers a unique combination of properties. The oxetane ring provides a reactive site for controlled polymerization, leading to a stable polyether backbone. The benzyloxy group, on the other hand, introduces a hydrophobic and aromatic moiety, which can be leveraged for various applications, including the encapsulation and controlled release of therapeutic agents. This document serves as a comprehensive guide to the synthesis, polymerization, and characterization of this compound, with a special focus on its application in drug delivery systems.
Part 1: Monomer Synthesis - A Practical Approach
While numerous methods exist for the synthesis of oxetane derivatives, a common and effective strategy for preparing this compound is through a Williamson ether synthesis. This approach involves the reaction of a suitable oxetane precursor bearing a hydroxyl or a good leaving group with benzyl bromide in the presence of a base.
Protocol 1: Synthesis of this compound
This protocol outlines a representative procedure for the synthesis of the monomer.
Materials:
-
3-(Hydroxymethyl)oxetane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with anhydrous DMF.
-
Deprotonation: 3-(Hydroxymethyl)oxetane is dissolved in the DMF, and the solution is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and benzyl bromide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The organic layers are combined, washed with water and brine, and then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
| Monomer Properties | |
| IUPAC Name | This compound |
| CAS Number | 1003013-76-0[1] |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Colorless oil |
Part 2: Cationic Ring-Opening Polymerization (CROP)
The polymerization of this compound proceeds via a cationic ring-opening mechanism, typically initiated by a strong acid. Photoinitiated CROP is a particularly attractive method as it offers spatial and temporal control over the polymerization process.
Causality in Experimental Choices:
-
Initiator Selection: Photoacid generators (PAGs), such as triarylsulfonium or diaryliodonium salts, are preferred initiators. Upon UV irradiation, they generate a strong Brønsted acid that initiates the polymerization. The choice of the counter-ion of the PAG (e.g., hexafluoroantimonate, hexafluorophosphate) can influence the polymerization kinetics.
-
Co-monomers: The homopolymerization of oxetanes can sometimes be sluggish.[2] The inclusion of more reactive co-monomers, such as epoxides, can accelerate the polymerization rate and improve the final monomer conversion.[2][3][4] This is attributed to the exothermic nature of epoxide ring-opening, which increases the reaction temperature and helps overcome the activation energy for the ring-opening of the more stable tertiary oxonium ion intermediate formed from the oxetane monomer.[2]
-
Temperature: While photopolymerization is often conducted at room temperature, gentle heating can sometimes be employed to reduce the viscosity of the monomer mixture and enhance the polymerization rate.
Diagram of the Cationic Ring-Opening Polymerization Workflow
Caption: Experimental workflow for the photoinitiated cationic ring-opening polymerization of this compound.
Protocol 2: Photoinitiated Cationic Ring-Opening Polymerization
This protocol provides a general procedure for the photopolymerization of this compound.
Materials:
-
This compound
-
Triarylsulfonium hexafluoroantimonate salts (as a 50% solution in propylene carbonate)
-
Optional: Co-monomer (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Formulation: In a glass vial, prepare the desired formulation by mixing this compound with the photoinitiator (typically 1-3 wt%). If a co-monomer is used, it should be added at the desired molar ratio.
-
Sample Preparation: The formulation is thoroughly mixed until homogeneous. For kinetic studies using techniques like real-time FTIR, a small drop of the formulation is placed between two polypropylene films. For bulk polymerization, the formulation can be placed in a suitable mold.
-
UV Curing: The sample is exposed to a UV light source (e.g., a medium-pressure mercury lamp). The irradiation time will depend on the lamp intensity, initiator concentration, and the desired conversion.
-
Polymer Isolation: After curing, the polymer is dissolved in a suitable solvent like dichloromethane and then precipitated in a non-solvent such as methanol.
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Part 3: Polymer Characterization
Thorough characterization of the resulting poly(this compound) is crucial to understand its properties and suitability for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Can be used to confirm the polymerization by observing the disappearance of the characteristic signals of the oxetane ring protons and the appearance of new signals corresponding to the polyether backbone.
-
¹³C NMR: Provides detailed information about the polymer structure, including the confirmation of the polyether backbone and the presence of the benzyloxy side chains.
Gel Permeation Chromatography (GPC)
GPC is employed to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A narrow PDI is indicative of a well-controlled polymerization process.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg). The Tg provides insights into the polymer's physical state (glassy or rubbery) at a given temperature.
| Expected Polymer Properties | |
| Polymer Name | Poly(this compound) |
| Structure | Linear polyether with pendant benzyloxy groups |
| Solubility | Expected to be soluble in common organic solvents like THF, DCM, and toluene |
| Thermal Properties | The glass transition temperature (Tg) will be influenced by the molecular weight and the presence of the bulky benzyloxy side groups. |
Part 4: Applications in Drug Development
The unique chemical structure of poly(this compound) makes it a promising candidate for various applications in drug development, particularly in the area of drug delivery.
Hydrophobic Drug Encapsulation and Controlled Release
The hydrophobic nature of the benzyloxy side chains creates a non-polar microenvironment within the polymer matrix, making it suitable for encapsulating hydrophobic drugs. This can improve the solubility and bioavailability of poorly water-soluble drugs. The degradation of the polyether backbone or the cleavage of the benzyl ether linkage under specific physiological conditions could be engineered to achieve controlled drug release. The release of a drug from a hydrophobic polymer matrix is often governed by diffusion through the polymer.[2][3][5][6]
Diagram of Drug Encapsulation and Release
Caption: Schematic of hydrophobic drug encapsulation within a poly(this compound) matrix and subsequent controlled release.
Potential for "Smart" Drug Delivery Systems
The benzyl ether linkage in the side chain can be designed to be cleavable under specific conditions, such as changes in pH or the presence of certain enzymes. This opens up the possibility of creating "smart" drug delivery systems that release their cargo in response to a specific biological trigger, thereby targeting the drug to the desired site of action and minimizing off-target effects. Poly(benzyl ether)s have been explored for their potential in self-immolative systems, where a triggering event at one end of the polymer chain leads to a cascade of depolymerization and release of the encapsulated molecules.[7][8][9]
Conclusion
This compound is a versatile monomer that offers a pathway to novel polyethers with significant potential in the field of drug development. Its cationic ring-opening polymerization can be controlled to produce polymers with well-defined structures and properties. The resulting poly(this compound), with its hydrophobic benzyloxy side chains, is a promising material for the encapsulation and controlled release of therapeutic agents. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers and scientists exploring the exciting possibilities of this unique monomer.
References
- 1. scribd.com [scribd.com]
- 2. Hydrophobic Polymers - Amerigo Scientific [amerigoscientific.com]
- 3. ijcrt.org [ijcrt.org]
- 4. radtech.org [radtech.org]
- 5. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals | Semantic Scholar [semanticscholar.org]
- 9. par.nsf.gov [par.nsf.gov]
The Versatile Building Block: Application Notes and Protocols for 3-((Benzyloxy)methyl)oxetane in Organic Synthesis
Introduction: Unlocking the Potential of a Strained Ring System
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of unique structural motifs to enhance molecular properties is paramount. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile building block.[1] Its inherent ring strain (approximately 106 kJ/mol) and the polarized nature of its carbon-oxygen bonds render it susceptible to a variety of chemical transformations, most notably ring-opening reactions.[2][3] This reactivity, coupled with the oxetane's ability to impart favorable physicochemical properties such as increased aqueous solubility and metabolic stability, makes it a valuable component in the design of novel therapeutics and functional materials.[4]
This comprehensive guide focuses on a particularly useful derivative, 3-((benzyloxy)methyl)oxetane . The presence of the benzyloxy group provides a stable protecting group for the primary alcohol functionality, which can be readily unmasked in the final stages of a synthetic sequence. This feature, combined with the reactivity of the oxetane core, makes this compound a powerful tool for the introduction of a 1,3-diol synthon equivalent and other valuable structural units.
These application notes will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic utility of this compound. We will delve into the causality behind experimental choices for key transformations, provide detailed, self-validating protocols, and present quantitative data to guide your synthetic endeavors.
Key Synthetic Transformations and Mechanistic Insights
The synthetic utility of this compound primarily revolves around the nucleophilic ring-opening of the strained oxetane core. This process is typically facilitated by the coordination of a Lewis or Brønsted acid to the oxetane oxygen, which activates the ring towards nucleophilic attack. The regioselectivity of the attack is a crucial consideration and is influenced by both steric and electronic factors. Generally, under neutral or basic conditions, nucleophilic attack occurs at the less substituted carbon of the oxetane ring (C-2 or C-4). However, in the presence of a Lewis acid, the reaction can be directed to the more substituted carbon (C-3), although for 3-substituted oxetanes, attack at the methylene carbons is sterically favored.
Caption: Overview of key synthetic transformations of this compound.
Application Protocol 1: Nucleophilic Ring-Opening with Amines
The reaction of this compound with amines provides a direct route to valuable 1,3-amino alcohols, which are prevalent motifs in pharmaceuticals and chiral ligands. The reaction typically requires elevated temperatures or Lewis acid catalysis to proceed at a reasonable rate.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. The amine nitrogen acts as the nucleophile, attacking one of the methylene carbons of the oxetane ring. The choice of catalyst, if any, is crucial. A Lewis acid can coordinate to the oxetane oxygen, making the ring more electrophilic and facilitating the nucleophilic attack.
Caption: Workflow for the nucleophilic ring-opening of this compound with an amine.
Detailed Experimental Protocol: Synthesis of 1-((1-(Benzyloxy)-3-(piperidin-1-yl)propan-2-yl)oxy)methane
Materials:
-
This compound
-
Piperidine
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous toluene (to achieve a concentration of 0.2 M).
-
Add piperidine (1.2 eq) to the solution.
-
Add Yb(OTf)₃ (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,3-amino alcohol.
Quantitative Data:
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Yb(OTf)₃ (10) | Toluene | 80 | 18 | 85 |
| 2 | Aniline | Sc(OTf)₃ (10) | MeCN | 80 | 24 | 78 |
Application Protocol 2: Nucleophilic Ring-Opening with Thiols
The reaction with thiols provides access to 1,3-thio alcohols, which are important intermediates in the synthesis of various sulfur-containing compounds. This reaction is often carried out under basic conditions, where the thiol is deprotonated to form a more potent thiolate nucleophile.
Mechanistic Rationale
The thiolate anion, a strong nucleophile, attacks one of the oxetane's methylene carbons in an SN2 fashion, leading to the ring-opened product. The use of a base such as sodium hydride or potassium carbonate is essential to generate the thiolate in situ.
Detailed Experimental Protocol: Synthesis of 1-(Benzyloxy)-3-(phenylthio)propan-2-yl)methanol
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 1,3-thio alcohol.
Quantitative Data:
| Entry | Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH (1.2) | THF | RT | 14 | 92 |
| 2 | Ethanethiol | K₂CO₃ (1.5) | DMF | 60 | 12 | 88 |
Application Protocol 3: Ring-Opening with Organometallic Reagents
The reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates, provides an excellent method for carbon-carbon bond formation, leading to the synthesis of 1,4-diol derivatives after workup. The use of a copper catalyst can be beneficial in promoting the reaction with Grignard reagents.[4]
Mechanistic Rationale
The carbanionic character of the organometallic reagent allows it to act as a potent nucleophile. The reaction proceeds via nucleophilic attack on a methylene carbon of the oxetane ring. The presence of a copper(I) salt can facilitate the reaction by forming a more reactive organocuprate species in situ.
Detailed Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-phenylbutan-2-ol
Materials:
-
This compound
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add CuI (0.1 eq) and anhydrous THF.
-
Cool the suspension to -20 °C.
-
Slowly add phenylmagnesium bromide solution (1.5 eq) to the suspension and stir for 20 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture at -20 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired 1,4-diol derivative.
Quantitative Data:
| Entry | Organometallic Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PhMgBr | CuI (10) | THF | -20 to RT | 8 | 75 |
| 2 | Me₂CuLi | - | THF | -78 to RT | 6 | 82 |
Application Protocol 4: Deprotection of the Benzyl Group
A key advantage of using this compound is the ability to deprotect the benzyl ether to reveal the primary hydroxyl group. Catalytic transfer hydrogenolysis using ammonium formate and palladium on carbon is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation apparatus.[5][6]
Mechanistic Rationale
In catalytic transfer hydrogenolysis, ammonium formate serves as a hydrogen donor in the presence of a palladium catalyst. The benzyl C-O bond is cleaved on the catalyst surface, releasing toluene and the desired alcohol. This method is often chemoselective and tolerates a variety of other functional groups.
Caption: Workflow for the deprotection of this compound.
Detailed Experimental Protocol: Synthesis of 3-(Hydroxymethyl)oxetane
Materials:
-
This compound
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Celite®
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and methanol (to achieve a concentration of 0.1 M).
-
Add ammonium formate (4.0 eq) to the solution.
-
Carefully add 10% Pd/C (10% by weight of the starting material).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography if necessary to yield pure 3-(hydroxymethyl)oxetane.
Quantitative Data:
| Entry | Hydrogen Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ammonium Formate | 10% Pd/C | MeOH | RT | 3 | 95 |
| 2 | H₂ (1 atm) | 10% Pd/C | EtOAc | RT | 4 | 98 |
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its ability to undergo efficient ring-opening reactions with a diverse array of nucleophiles provides straightforward access to important 1,3- and 1,4-difunctionalized intermediates. Furthermore, the conveniently removable benzyl protecting group allows for the late-stage introduction of a primary alcohol, enhancing its synthetic utility. The protocols detailed herein offer a practical guide for harnessing the full potential of this powerful reagent in the pursuit of complex molecular architectures for pharmaceutical and materials science applications.
References
experimental protocols for handling and using 3-((Benzyloxy)methyl)oxetane
An In-Depth Guide to the Handling and Application of 3-((Benzyloxy)methyl)oxetane
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, properties, and experimental applications of this compound. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both safety and success in the laboratory.
Introduction: The Scientific Merit of this compound
This compound is a unique chemical compound featuring a strained four-membered cyclic ether, the oxetane ring.[1][2] This structural motif is not merely a chemical curiosity; it is a powerful tool in modern chemistry. The high ring strain energy (~107 kJ/mol), comparable to that of reactive epoxides, makes it an excellent candidate for ring-opening polymerizations.[3] Furthermore, the oxygen atom's exposed lone pairs of electrons render the oxetane an exceptional hydrogen-bond acceptor, often stronger than carbonyls or other cyclic ethers like tetrahydrofuran.[2][4]
In the realm of medicinal chemistry, the oxetane ring has gained significant traction as a versatile isosteric replacement for less favorable functional groups, such as gem-dimethyl and carbonyl moieties.[4][5] Its incorporation into drug candidates can lead to marked improvements in critical physicochemical properties, including increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[2][6] This guide will detail the protocols necessary to harness the potential of this valuable building block.
Essential Safety and Handling Protocols
As with all reactive chemical intermediates, adherence to strict safety protocols is paramount. The following procedures are based on established best practices for handling laboratory chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant. Direct contact and inhalation must be avoided.
-
Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[7]
-
Precautionary Statements : Users should wash skin thoroughly after handling, wear protective gloves, clothing, and eye/face protection, and use only in a well-ventilated area.[7]
Mandatory PPE includes:
-
Eye Protection : Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[9]
-
Skin and Body Protection : A standard laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.[8]
-
Respiratory Protection : All handling of the liquid compound should be performed inside a certified chemical fume hood to keep airborne concentrations low.[7]
Storage and Stability
Proper storage is critical to maintain the integrity of the compound.
-
Conditions : Store in a cool, dry, well-ventilated place away from sources of ignition.[7] Many suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[10]
-
Container : Keep the container tightly closed to prevent moisture ingress and potential degradation.[7]
-
Incompatibilities : Avoid strong oxidizing agents and strong bases.[8] Crucially, avoid strong acids, which can catalyze premature ring-opening.[11]
Spill and Disposal Procedures
-
Spill Containment : In the event of a spill, prevent further leakage if safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, sealed container for disposal.[7]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains or waterways.[7]
Physicochemical and Spectroscopic Data
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1003013-76-0 | [1][12][13] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][13] |
| Molecular Weight | 178.23 g/mol | [1][12][13] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | [1][12] |
| Storage | 2-8°C, under inert atmosphere | [10] |
Application Note I: Cationic Ring-Opening Photopolymerization (CROP)
The high ring strain and basicity of the oxetane oxygen make this compound and its analogs excellent monomers for CROP.[3] This process is particularly useful for creating specialized coatings, adhesives, and materials for 3D printing.[14]
Mechanistic Considerations
The polymerization is typically initiated by a photoacid generator (PAG) that produces a strong acid upon UV irradiation. This acid protonates the oxygen of the oxetane ring, activating it for nucleophilic attack by another monomer molecule. A key feature of oxetane polymerization is the potential for a sluggish reaction or an induction period. This is due to the formation of a stable tertiary oxonium ion intermediate, which can slow the rate-determining ring-opening step.[3][15]
To overcome this, several strategies are employed:
-
Elevated Temperatures : Carrying out the polymerization at higher temperatures can provide the energy needed to overcome the activation barrier.[3]
-
Copolymerization : Introducing more reactive monomers, such as cycloaliphatic epoxides, can significantly accelerate the overall polymerization rate.[3]
-
Synergists : Using free-radical photoinitiators can act as synergists to speed up the reaction.[3]
Experimental Protocol: UV-Curing Formulation
This protocol describes a representative method for the photopolymerization of a 3-substituted oxetane monomer, monitored in real-time.
Materials:
-
3-Ethyl-3-[(benzyloxy)methyl]oxetane (as a representative monomer)[14]
-
Triphenylsulphonium hexafluoroantimonate (PAG photoinitiator)[3]
-
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (optional co-monomer)[3]
-
Anhydrous dichloromethane (solvent, if required)
Equipment:
-
Real-Time FTIR (RT-FTIR) spectrometer with a UV light source
-
Differential Scanning Calorimeter (Photo-DSC)
-
Glass slides or appropriate substrate
-
Micropipette
Procedure:
-
Formulation Preparation : In a light-protected vial (e.g., amber vial), prepare the formulation. A typical loading is 1-3 wt% of the photoinitiator relative to the monomer. If using a co-monomer, it can be added at a desired weight percentage (e.g., 5-20 wt%).
-
Homogenization : Thoroughly mix the components until the photoinitiator is completely dissolved and the solution is homogeneous. Mild warming or sonication can assist dissolution.
-
Sample Application : Using a micropipette, apply a thin film (e.g., 20-30 µm) of the liquid formulation onto the substrate (e.g., a KBr plate for RT-FTIR analysis).
-
Initiation and Monitoring : Place the sample in the RT-FTIR chamber. Begin spectral acquisition to establish a baseline. Initiate the polymerization by exposing the sample to a controlled UV light source (e.g., 365 nm).
-
Data Acquisition : Continuously monitor the disappearance of the characteristic oxetane ring absorption band (typically around 980 cm⁻¹) in the IR spectrum. The conversion of the monomer can be calculated from the change in peak area over time.
-
Curing and Analysis : The polymerization is complete when the peak area no longer changes. The resulting polymer can be further analyzed for its thermal and mechanical properties using techniques like TGA and DMA.[3]
Workflow Visualization
Application Note II: A Building Block in Medicinal Chemistry
The oxetane ring is a valuable "magic fragment" in drug discovery. Its ability to act as a polar, metabolically stable surrogate for other groups makes it a prime candidate for lead optimization.[5][16]
Strategic Implementation
The primary strategy involves replacing a carbonyl or gem-dimethyl group with a 3-substituted oxetane. This substitution can favorably alter a molecule's properties without disrupting its essential binding interactions with a biological target.
-
Carbonyl Replacement : Swapping a carbonyl for an oxetane can improve metabolic stability by removing a site for enzymatic reduction and enhance aqueous solubility due to the oxetane's superior hydrogen-bond accepting capability.[4]
-
gem-Dimethyl Replacement : Replacing a lipophilic gem-dimethyl group with the more polar oxetane can reduce the overall lipophilicity (logP) of a compound, which is often beneficial for its pharmacokinetic profile.[2]
Protocol: Synthesis of a 3,3-Disubstituted Oxetane Derivative
This protocol demonstrates a common transformation where the oxetane core remains stable, showcasing its utility as a robust scaffold. It outlines the alkylation of a hydroxyl group on a 3,3-disubstituted oxetane.[11]
Materials:
-
(3-(Hydroxymethyl)oxetan-3-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Substrate Addition : Dissolve (3-(hydroxymethyl)oxetan-3-yl)methanol in the DMF. Cool the solution to 0°C in an ice bath.
-
Deprotonation : Carefully add sodium hydride portion-wise to the stirred solution. Caution : Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30-60 minutes.
-
Alkylation : Add benzyl bromide dropwise to the reaction mixture via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Workup : Quench the reaction by carefully and slowly adding saturated aqueous NH₄Cl at 0°C.
-
Extraction : Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing and Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired this compound derivative.
Logic Diagram for Medicinal Chemistry Application
References
- 1. CAS 1003013-76-0: this compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. radtech.org [radtech.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 1003013-76-0|this compound|BLD Pharm [bldpharm.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 1003013-76-0 this compound AKSci 3629CY [aksci.com]
- 13. This compound | 1003013-76-0 [chemicalbook.com]
- 14. specialchem.com [specialchem.com]
- 15. scribd.com [scribd.com]
- 16. connectjournals.com [connectjournals.com]
Application Notes and Protocols for the Synthesis of Novel Polymers from 3-((Benzyloxy)methyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 3-((Benzyloxy)methyl)oxetane in Advanced Polymer Synthesis
This compound is a functionalized oxetane monomer that serves as a critical building block for the synthesis of novel polyethers with tailored properties. The presence of the benzyloxy)methyl substituent provides a unique handle for post-polymerization modification, enabling the creation of advanced materials for a wide range of applications, including drug delivery, functional coatings, and biocompatible materials. The polymerization of this monomer proceeds via a cationic ring-opening polymerization (CROP) mechanism, which allows for the synthesis of well-defined polymer architectures.[1]
This guide provides a comprehensive overview of the role of this compound in polymer synthesis, detailing the underlying polymerization mechanisms, offering step-by-step experimental protocols for both polymerization and subsequent functionalization, and discussing the characterization of the resulting polymers.
The Science Behind the Synthesis: Cationic Ring-Opening Polymerization (CROP)
The polymerization of this compound is primarily achieved through cationic ring-opening polymerization (CROP). This process is initiated by a cationic species, typically a strong acid or a photoacid generator, which activates the oxetane ring for nucleophilic attack by another monomer unit. The polymerization can proceed through two main mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.
In the Activated Chain End (ACE) mechanism, the cationic active center is located at the end of the growing polymer chain. This active chain end then reacts with a neutral monomer molecule, incorporating it into the polymer chain and regenerating the active site at the new chain end.
Conversely, in the Activated Monomer (AM) mechanism, the initiator activates a monomer molecule, which then reacts with the hydroxyl end-group of a growing polymer chain. This mechanism is particularly relevant in the presence of hydroxyl-containing species.
The choice of initiator and reaction conditions can influence the dominant polymerization pathway and, consequently, the properties of the final polymer, such as molecular weight and polydispersity.
Visualizing the Polymerization Pathway
Caption: Cationic Ring-Opening Polymerization Workflow.
Experimental Protocols
Part 1: Cationic Photopolymerization of this compound
This protocol describes the photoinitiated cationic polymerization of this compound. The use of a photoacid generator allows for spatial and temporal control over the polymerization process. This illustrative protocol is based on the established procedure for the structurally similar monomer, 3-benzyloxymethyl-3-ethyl-oxetane.[2][3]
Materials:
-
This compound (monomer)
-
Triphenylsulphonium hexafluoroantimonate (photoinitiator)
-
Diglycidylether of bisphenol A (DGEBA) (co-monomer, optional)
-
Nitrogen gas supply
-
UV curing system (e.g., mercury lamp)
-
Real-time Fourier Transform Infrared (RT-FTIR) spectrometer (for kinetic analysis)
Procedure:
-
Formulation Preparation: In a clean, dry vessel, prepare the polymerization formulation by mixing the this compound monomer with the desired concentration of the photoinitiator (typically 1-3 wt%). If a co-monomer is used, it should be added and thoroughly mixed at this stage. All manipulations should be performed under a nitrogen atmosphere to minimize inhibition by atmospheric moisture.
-
Sample Preparation for RT-FTIR: Apply a thin film of the formulation onto a suitable substrate (e.g., a KBr plate) for RT-FTIR analysis. The film thickness should be controlled to ensure uniform UV exposure.
-
UV Curing: Place the sample in the UV curing system. Expose the sample to UV radiation of a specific intensity and wavelength. The polymerization kinetics can be monitored in real-time by tracking the disappearance of the characteristic oxetane ring absorption band in the FTIR spectrum (typically around 980 cm⁻¹).
-
Post-Curing: After UV exposure, the polymer may benefit from a thermal post-curing step to ensure complete conversion of the monomers. The conditions for post-curing (temperature and time) will depend on the specific formulation and desired properties.
-
Characterization: The resulting polymer can be characterized by various techniques, including Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess its thermal properties.[1][4][5]
Quantitative Data from a Representative System:
The following table summarizes the effect of a co-monomer (DGEBA) on the photopolymerization of a structurally analogous oxetane monomer, 3-benzyloxymethyl-3-ethyl-oxetane.[2] This data illustrates the significant improvement in monomer conversion that can be achieved by incorporating a more reactive co-monomer.
| Formulation | Oxetane Monomer (wt%) | DGEBA (wt%) | Photoinitiator (wt%) | Final Monomer Conversion (%) |
| 1 | 100 | 0 | 3 | ~17 |
| 2 | 80 | 20 | 3 | ~60 |
| 3 | 60 | 40 | 3 | ~85 |
| 4 | 40 | 60 | 3 | ~90 |
Part 2: Deprotection of the Benzyl Group to Yield a Functional Polyether
The benzyl ether group in poly(this compound) serves as a protecting group for the hydroxyl functionality. Its removal is a crucial step in creating functional polyethers that can be further modified. Catalytic hydrogenolysis is a common and effective method for benzyl ether deprotection.[6][7][8]
Materials:
-
Poly(this compound)
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., ethanol, methanol, tetrahydrofuran)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: Dissolve the poly(this compound) in a suitable anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and a gas inlet.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the polymer solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the benzyl proton signals.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation of the Product: Remove the solvent from the filtrate under reduced pressure to yield the deprotected polymer, poly(3-(hydroxymethyl)oxetane).
-
Characterization: Confirm the successful deprotection by ¹H NMR and FTIR spectroscopy. The appearance of a broad hydroxyl peak in the FTIR spectrum and the disappearance of the aromatic proton signals in the ¹H NMR spectrum are indicative of complete deprotection.
Visualizing the Deprotection Workflow
Caption: Benzyl Group Deprotection Workflow.
Characterization of the Synthesized Polymers
Thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the polymer structure, determining the extent of polymerization, and verifying the successful removal of the benzyl protecting group.[9][10][11]
-
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymers.[4][12][13][14] This information is crucial for understanding how reaction conditions affect the polymer chain length and distribution.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the amorphous polymers, providing insight into their thermal behavior and mechanical properties at different temperatures.[5][15] Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymers.[1][16]
Conclusion
This compound is a highly versatile monomer for the synthesis of functional polyethers. The ability to control the polymerization through cationic ring-opening mechanisms, coupled with the straightforward deprotection of the benzyl group, opens up a vast design space for creating novel polymers with tailored functionalities. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this monomer in developing advanced materials for a variety of applications.
References
- 1. radtech.org [radtech.org]
- 2. scribd.com [scribd.com]
- 3. [PDF] Cationic photopolymerization of 3‐benzyloxymethyl‐3‐ethyl‐oxetane | Semantic Scholar [semanticscholar.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mdpi.com [mdpi.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polymer conformation determination by NMR spectroscopy: comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 13. lcms.cz [lcms.cz]
- 14. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
functionalization reactions of the 3-((Benzyloxy)methyl)oxetane ring
An In-Depth Guide to the Functionalization of 3-((Benzyloxy)methyl)oxetane for Advanced Chemical Synthesis
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its significance lies in a unique combination of physicochemical properties. The strained four-membered ring is not merely a passive scaffold; it actively influences a molecule's characteristics. Oxetanes are often employed as polar isosteres for commonly used but metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][3] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, making the oxetane motif a highly desirable component in the design of novel therapeutic agents.[1][2][4]
Among the various oxetane-containing building blocks, this compound is a particularly versatile and valuable synthon. It features a stable, crystalline structure and presents two distinct points for chemical modification: the strained oxetane ring itself and the benzyloxy side chain. This dual reactivity allows for a diverse range of synthetic transformations, enabling the creation of complex molecular architectures with precisely controlled properties.
This guide provides a detailed exploration of the key functionalization reactions of this compound, offering both mechanistic insights and practical, field-tested protocols for researchers, chemists, and professionals in drug development.
Core Functionalization Strategies
The reactivity of this compound can be broadly categorized into two main pathways: reactions that proceed with the opening of the strained oxetane ring and reactions that selectively modify the side chain while preserving the core heterocyclic structure.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Unraveling the Photopolymerization Kinetics of Oxetane Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Oxetane Monomers
Oxetane monomers are a class of four-membered cyclic ethers that have garnered significant attention in the field of photopolymerization. Their cationic ring-opening polymerization (CROP) offers distinct advantages over traditional free-radical systems, including the absence of oxygen inhibition, low shrinkage, excellent adhesion, and high thermal and chemical resistance of the resulting polymers.[1][2][3] These properties make them highly desirable for advanced applications such as high-performance coatings, adhesives, sealants, advanced inks, and in the burgeoning field of 3D printing.[1][2]
Understanding the kinetics of photopolymerization is paramount for optimizing formulations, controlling material properties, and ensuring reliable and reproducible outcomes. This guide provides a detailed exploration of the mechanisms, key influencing factors, and state-of-the-art analytical protocols for characterizing the photopolymerization kinetics of oxetane monomers.
The Mechanism: Cationic Ring-Opening Polymerization (CROP)
The photopolymerization of oxetanes proceeds via a cationic ring-opening mechanism, which is a chain reaction involving initiation, propagation, and termination steps.[2]
1. Initiation: The process begins with a photoinitiator, typically an onium salt (e.g., diaryliodonium or triarylsulfonium salts), which upon exposure to UV light, generates a strong Brønsted acid.[2] This acid then protonates the oxygen atom of an oxetane monomer, activating it for polymerization.
2. Propagation: The protonated oxetane is a highly reactive species. A neutral oxetane monomer attacks the activated monomer in an SN2 reaction, leading to the opening of the ring and the formation of a new, longer polymer chain with a reactive cationic center at its end.[4] This process repeats, propagating the polymer chain. The higher basicity of the oxygen atom in the oxetane ring, compared to epoxides, contributes to a lower activation energy in the propagation step, allowing the reaction to proceed more readily.[5][6]
3. Termination: The polymerization can be terminated by reaction with nucleophilic impurities (like water) or through chain transfer reactions.
Diagram: Cationic Ring-Opening Polymerization (CROP) of Oxetane
Caption: Mechanism of Cationic Ring-Opening Polymerization of Oxetanes.
Key Factors Influencing Photopolymerization Kinetics
Several factors can significantly impact the rate and extent of oxetane photopolymerization. A thorough understanding of these variables is crucial for formulation development.
| Factor | Influence on Kinetics | Rationale & Key Insights |
| Monomer Structure | Reactivity is influenced by the substituents on the oxetane ring. | 3,3-disubstituted oxetanes can exhibit an extended induction period due to the formation of a stable tertiary oxonium ion intermediate.[5][7] However, once initiated, the polymerization can be very rapid. |
| Photoinitiator | Type and concentration directly affect the initiation rate. | Onium salts are highly efficient.[3] The concentration of the initiator system components can influence the final conversion and reaction rates.[8] |
| Light Intensity | Higher intensity generally leads to a faster polymerization rate. | Increased light intensity generates a higher concentration of initiating acid species, accelerating the overall process.[9] |
| Temperature | Increased temperature can significantly reduce or eliminate the induction period and accelerate polymerization. | Higher temperatures provide the necessary energy to overcome the activation barrier for ring-opening, especially for stable intermediates.[5][7] |
| Co-monomers | The addition of other monomers, like epoxides or acrylates, can "kick-start" the reaction. | More reactive monomers, such as epoxides, can initiate polymerization more readily, and the resulting active species can then efficiently propagate with oxetane monomers, reducing the induction period.[5][10][11] |
Experimental Protocols for Kinetic Analysis
Accurate characterization of photopolymerization kinetics requires real-time monitoring techniques. Two of the most powerful and widely adopted methods are Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).[12]
Protocol 1: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a highly sensitive technique that monitors the change in infrared absorbance of specific functional groups as they are consumed during polymerization.[12][13] This allows for the direct determination of monomer conversion over time.
Principle: The concentration of the oxetane monomer is monitored by tracking the decrease in the characteristic absorbance band of the oxetane ring's C-O-C stretch, typically found around 980 cm⁻¹.
Diagram: RT-FTIR Experimental Workflow
Caption: Workflow for Kinetic Analysis using RT-FTIR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is properly aligned and the UV light source is warmed up and stabilized.
-
Sample Preparation: In a UV-filtered environment, prepare the photopolymerizable formulation by mixing the oxetane monomer(s) with the photoinitiator. Place a small drop of the liquid resin onto a KBr or NaCl salt plate. Carefully place a second plate on top, creating a thin film of a defined thickness (typically 20-50 µm).[12]
-
Initial Spectrum: Record an initial IR spectrum of the uncured sample. This will serve as the reference (A₀) at time = 0.[12]
-
Initiation and Monitoring: Position the sample in the spectrometer's sample compartment and align the UV light source to irradiate the sample. Simultaneously start the UV exposure and the rapid collection of IR spectra at short intervals (e.g., every second).[12]
-
Data Collection: Continue collecting spectra until the reaction is complete, which is indicated by the cessation of changes in the characteristic oxetane absorption band.[12]
-
Data Analysis:
-
Calculate the conversion (%C) at each time point (t) using the formula: %C = [1 - (Aₜ / A₀)] * 100, where Aₜ is the area of the oxetane peak at time t, and A₀ is the initial peak area.[13]
-
Plot % Conversion versus time to obtain the polymerization profile.
-
The polymerization rate (Rp) can be determined by calculating the first derivative of the conversion versus time curve.
-
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light.[12] This provides valuable information about the overall reaction rate and enthalpy.
Principle: The rate of heat release is directly proportional to the rate of polymerization. By integrating the heat flow over time, the total heat of polymerization (ΔH) and the degree of conversion can be determined.[9]
Diagram: Photo-DSC Experimental Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. sartomer.arkema.com [sartomer.arkema.com]
- 3. researchgate.net [researchgate.net]
- 4. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. www2.toagosei.co.jp [www2.toagosei.co.jp]
- 7. DSpace [dspace.rpi.edu]
- 8. The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. radtech.org [radtech.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes in Pharmaceutical Applications
Introduction: The Rising Prominence of Spirocyclic Oxetanes in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates is relentless. Among the saturated heterocyles that have garnered significant attention, the spirocyclic oxetane motif has emerged as a uniquely powerful structural element.[1][2] This strained four-membered ether, fused in a spirocyclic arrangement, offers a compelling combination of features: a rigid three-dimensional architecture, low molecular weight, and high polarity.[2][3]
Spirocyclic oxetanes are increasingly utilized as bioisosteres for more common functional groups such as gem-dimethyl and carbonyl moieties.[1][3][4] Their incorporation into a drug candidate can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also favorably influencing molecular conformation.[1][3][5] For instance, replacing a metabolically susceptible gem-dimethyl group with a spiro-oxetane can block sites of oxidation and enhance the pharmacokinetic profile of a compound.[3] Furthermore, spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have been successfully employed as metabolically stable surrogates for morpholine, a common fragment in drug discovery known for its susceptibility to oxidative metabolism.[1][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of spirocyclic oxetanes for pharmaceutical applications. We will delve into key synthetic strategies, providing not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their experimental design.
Key Synthetic Strategies for Spirocyclic Oxetanes
The construction of the strained four-membered ring of a spirocyclic oxetane requires careful consideration of the synthetic approach. Two of the most robust and widely employed methods are the Paternò-Büchi reaction and the intramolecular Williamson ether synthesis.
The Paternò-Büchi Reaction: A Photochemical Approach to Spiro-Oxetanes
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, directly yielding an oxetane.[7][8] This method is particularly attractive for its atom economy and the ability to construct the oxetane ring in a single step. Recent advancements have expanded its scope to include the synthesis of functionalized spirocyclic oxetanes from readily available starting materials.[9]
Mechanism and Rationale: The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state. This excited state then reacts with the ground-state alkene to form a 1,4-biradical intermediate, which subsequently undergoes spin inversion and ring closure to afford the oxetane product. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the biradical intermediate and steric interactions. A notable challenge in Paternò-Büchi reactions involving electron-deficient alkenes is the competing dimerization of the alkene.[9][10] Recent work by Coote and co-workers has demonstrated that the use of p-xylene as an additive can effectively suppress this side reaction, significantly improving the yield of the desired spirocyclic oxetane.[8][9][10]
Workflow for Paternò-Büchi Synthesis of Spirocyclic Oxetanes:
Caption: A telescoped three-step workflow for the synthesis of functionalized spirocyclic oxetanes.
Intramolecular Williamson Ether Synthesis: A Classic Cyclization Strategy
The Williamson ether synthesis, a cornerstone of organic chemistry, can be adapted for an intramolecular reaction to form cyclic ethers, including oxetanes.[11][12][13][14] This approach involves the formation of an alkoxide from a hydroxyl group, which then displaces a leaving group positioned three carbons away, leading to the formation of the four-membered oxetane ring.
Mechanism and Rationale: The reaction proceeds via an SN2 mechanism, where the alkoxide acts as the nucleophile and attacks the carbon bearing the leaving group.[12][14] This necessitates a backside attack, resulting in an inversion of configuration at the electrophilic carbon. The choice of a strong, non-nucleophilic base is crucial to deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common choice for this purpose. The success of the intramolecular cyclization is also dependent on the conformational flexibility of the substrate, which must be able to adopt a conformation that allows for the intramolecular SN2 reaction to occur. While 5- and 6-membered rings are generally favored in intramolecular reactions, the formation of strained 4-membered rings is also feasible under appropriate conditions.[13]
Key Steps in Intramolecular Williamson Ether Synthesis:
Caption: Key mechanistic steps in the formation of a spirocyclic oxetane via intramolecular Williamson ether synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Spirocyclic Oxetane via a Telescoped Paternò-Büchi Reaction
This protocol is adapted from the work of Michalska, Halcovitch, and Coote and describes a three-step sequence for the synthesis of a diverse range of spirocyclic oxetanes.[9]
Materials:
-
Cyclic ketone (e.g., cyclohexanone, 3 mmol)
-
Maleic anhydride (1 mmol)
-
p-Xylene (1 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Nucleophile (e.g., benzylamine, 1.1 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 mmol)
-
Photoreactor equipped with a 300 nm lamp
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Paternò-Büchi Reaction:
-
In a quartz reaction vessel, dissolve the cyclic ketone (3 mmol), maleic anhydride (1 mmol), and p-xylene (1 mmol) in anhydrous acetonitrile (10 mL).
-
Purge the solution with nitrogen for 15 minutes.
-
Irradiate the solution in a photoreactor at 300 nm for 24-48 hours, or until TLC/LC-MS analysis indicates consumption of the maleic anhydride.
-
Rationale: The use of a quartz vessel is essential for transmission of the UV light. p-Xylene acts as a triplet sensitizer and suppresses the dimerization of maleic anhydride.[8][9]
-
-
Nucleophilic Anhydride Opening:
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Redissolve the crude product in a suitable solvent (e.g., dichloromethane, 10 mL).
-
Add the nucleophile (e.g., benzylamine, 1.1 mmol) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC/LC-MS until the anhydride has been fully converted to the corresponding carboxylic acid.
-
Rationale: The anhydride ring of the initial photoproduct is readily opened by a variety of nucleophiles, providing a handle for further functionalization.
-
-
Carboxylic Acid Coupling and Purification:
-
To the solution containing the carboxylic acid, add DCC (1.2 mmol) and stir at room temperature overnight.
-
A precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired functionalized spirocyclic oxetane.
-
Rationale: DCC is a common and effective coupling agent for the formation of amides from carboxylic acids and amines.
-
Expected Outcome: This telescoped procedure allows for the efficient synthesis of a variety of functionalized spirocyclic oxetanes as single isomers in moderate to good yields.[9]
Protocol 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
2-Oxa-6-azaspiro[3.3]heptane is a key building block in medicinal chemistry, often used as a morpholine bioisostere.[1][6] This protocol describes a practical and scalable synthesis.[6][15]
Materials:
-
3-Bromo-2,2-bis(bromomethyl)propan-1-ol
-
p-Toluenesulfonamide
-
Sodium hydroxide (NaOH)
-
Magnesium turnings
-
Methanol (MeOH)
-
Oxalic acid
-
Standard glassware for organic synthesis
Procedure:
-
Formation of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane:
-
In a round-bottom flask, combine 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-toluenesulfonamide in a suitable solvent (e.g., THF).
-
Add a solution of sodium hydroxide and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC/LC-MS. Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product to obtain N-tosyl-2-oxa-6-azaspiro[3.3]heptane.
-
Rationale: This step involves the formation of the spirocyclic system through a double Williamson ether synthesis and a sulfonamide formation.
-
-
Detosylation:
-
In a separate flask, suspend magnesium turnings in methanol.
-
Add the N-tosylated spiro compound to the suspension.
-
Sonicate the mixture at room temperature for 1-2 hours.
-
Rationale: The magnesium in methanol provides a reducing environment for the cleavage of the tosyl protecting group.[6]
-
-
Isolation as the Oxalate Salt:
-
Filter the reaction mixture to remove the magnesium salts.
-
To the filtrate, add a solution of oxalic acid in a suitable solvent.
-
The oxalate salt of 2-oxa-6-azaspiro[3.3]heptane will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Rationale: Isolation as the oxalate or a sulfonate salt provides a stable, crystalline solid that is easier to handle and store than the free base.[6][16]
-
Expected Outcome: This procedure provides a reliable route to 2-oxa-6-azaspiro[3.3]heptane, a valuable building block for drug discovery.
Data Presentation: Physicochemical Properties of Spirocyclic Oxetanes
The incorporation of a spirocyclic oxetane can significantly impact the physicochemical properties of a molecule. The following table summarizes key property changes observed upon replacing common moieties with a spiro-oxetane.
| Original Moiety | Replacement Moiety | Key Physicochemical Changes | Reference |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increased aqueous solubility, reduced lipophilicity, improved metabolic stability. | [1][3] |
| Carbonyl | 3,3-Disubstituted Oxetane | Maintained H-bonding ability, increased 3-dimensionality, potential for improved metabolic stability. | [3] |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Increased metabolic stability, comparable or improved solubility. | [1][6] |
| Piperazine | Piperazine-oxetane | Reduced basicity, enhanced solubility and permeability. | [5] |
Conclusion
The synthesis of spirocyclic oxetanes is a rapidly evolving field with significant implications for pharmaceutical research. The methodologies outlined in this application note, particularly the Paternò-Büchi reaction and the intramolecular Williamson ether synthesis, provide robust and versatile routes to these valuable scaffolds. By understanding the underlying principles and having access to detailed protocols, researchers are well-equipped to incorporate spirocyclic oxetanes into their drug discovery programs, unlocking new avenues for the development of innovative therapeutics with improved properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. thieme.de [thieme.de]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. research.lancaster-university.uk [research.lancaster-university.uk]
- 9. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-((Benzyloxy)methyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 3-((Benzyloxy)methyl)oxetane. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the challenges of purifying this versatile building block.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Column Chromatography
Question: I've performed silica gel column chromatography to purify my crude this compound, but the resulting product is still impure. What could be the problem?
Answer: Several factors can contribute to low purity after column chromatography. Let's break down the potential causes and solutions.
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation. A common solvent system for oxetane purification is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[1][2] If your separation is poor, the polarity of your solvent system may be too high or too low.
-
Troubleshooting:
-
TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Gradient Elution: If a single solvent system doesn't provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.
-
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands and poor separation.
-
Troubleshooting: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Co-eluting Impurities: Some impurities may have similar polarities to this compound, making them difficult to separate by standard chromatography.
-
Troubleshooting:
-
Alternative Adsorbents: Consider using a different stationary phase, such as alumina, or reverse-phase silica gel.
-
Alternative Purification Techniques: If chromatography is ineffective, other techniques like distillation or crystallization may be necessary.
-
-
Issue 2: Product Decomposition During Purification
Question: I suspect my this compound is decomposing during purification. What are the potential causes and how can I prevent this?
Answer: Oxetane rings can be sensitive to certain conditions, and decomposition is a valid concern.[3][4]
-
Acidic Conditions: The oxetane ring is susceptible to ring-opening under acidic conditions.[5] Silica gel can be slightly acidic and may cause decomposition, especially with prolonged exposure.
-
Troubleshooting:
-
Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a base, such as triethylamine, before packing the column.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
-
-
Thermal Instability: While generally stable, prolonged exposure to high temperatures can lead to decomposition.[4]
-
Troubleshooting:
-
Avoid Excessive Heat: When removing solvent after chromatography, use a rotary evaporator at a moderate temperature.
-
Vacuum Distillation: For distillation, use a high vacuum to lower the boiling point and minimize thermal stress on the compound.
-
-
Issue 3: Difficulty Removing a Specific Impurity
Question: I have a persistent impurity that I can't seem to remove. How can I identify it and develop a strategy for its removal?
Answer: Identifying the impurity is the first step to effective removal.
-
Impurity Identification:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying the structure of the impurity.
-
Mass Spectrometry: GC-MS or LC-MS can provide the molecular weight of the impurity, aiding in its identification.
-
-
Common Impurities in Oxetane Synthesis:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Byproducts: Side reactions can generate byproducts that need to be removed. For example, the synthesis of oxetanes can sometimes lead to the formation of diol or other ring-opened products.[3]
-
-
Removal Strategies:
-
Chemical Treatment: If the impurity has a reactive functional group, a chemical wash may be effective. For example, a basic wash can remove acidic impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can provide excellent separation.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What is the recommended method for purifying this compound on a laboratory scale?
A1: For typical laboratory-scale purification (milligrams to a few grams), silica gel column chromatography is the most common and effective method.[1][6] It offers a good balance of resolution, speed, and cost-effectiveness.
Q2: Can this compound be purified by distillation?
A2: Yes, vacuum distillation can be a suitable method for purifying this compound, particularly for larger quantities where chromatography may be less practical.[7] It is important to use a high-vacuum system to minimize the distillation temperature and prevent thermal decomposition.
Q3: What are the key analytical techniques to assess the purity of this compound?
A3: The purity of this compound should be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can detect and help identify trace impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of the final product.
Q4: Are there any specific safety precautions to consider during the purification of this compound?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when using volatile organic solvents. While oxetanes are generally less toxic than some other cyclic ethers, it is always prudent to handle all chemicals with care.[8]
III. Experimental Protocols & Data
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Summary Table
| Purification Technique | Typical Purity | Advantages | Disadvantages |
| Silica Gel Chromatography | >95% | Good resolution, widely applicable. | Can be time-consuming, potential for product decomposition on acidic silica. |
| Vacuum Distillation | >98% | Suitable for large scale, effective for removing non-volatile impurities. | Requires high vacuum, potential for thermal decomposition. |
| Recrystallization | >99% (if applicable) | Can yield very pure product. | Only applicable if the compound is a solid at room temperature. |
IV. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification and analysis workflow for this compound.
V. References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
-
Witzig, T., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5183.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12193-12253.
-
Reddy, T. S., et al. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
-
Ismalaj, E., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4976-4980.
-
Sanna, C., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(3), M1149.
-
Zhang, J., et al. (n.d.). Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. RadTech.
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Achmem. (n.d.). [3-(benzyloxy)oxetan-3-yl]methanol. Retrieved from --INVALID-LINK--
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). USH991H - Synthesis of nitratomethylmethyloxetane (NMMO). Retrieved from --INVALID-LINK--
-
Stepan, A. F., et al. (2014). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 16(11), 2892-2895.
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(1), 1-22.
-
Google Patents. (n.d.). CN111925344A - Synthetic method of 3-oxetanone. Retrieved from --INVALID-LINK--
References
- 1. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. USH991H - Synthesis of nitratomethylmethyloxetane (NMMO) - Google Patents [patents.google.com]
- 8. radtech.org [radtech.org]
challenges and side reactions in 3-((Benzyloxy)methyl)oxetane synthesis.
Welcome to the dedicated technical support center for the synthesis of 3-((benzyloxy)methyl)oxetane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to ensure your success.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic strategy for this compound and what are the key precursors?
The most prevalent and direct approach to synthesizing this compound is via the Williamson ether synthesis . This method involves the reaction of an oxetane-containing alcohol with a benzyl halide, or conversely, an oxetane-containing halide with benzyl alcohol.
The reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this mechanism, an alkoxide ion acts as the nucleophile and attacks the electrophilic carbon atom bearing a good leaving group (typically a halide).[1][2]
The two primary retrosynthetic pathways are:
-
Pathway A: 3-(Hydroxymethyl)oxetane is deprotonated to form an alkoxide, which then reacts with a benzyl halide (e.g., benzyl bromide).
-
Pathway B: Benzyl alcohol is deprotonated to form the benzoxide, which then reacts with a 3-(halomethyl)oxetane (e.g., 3-(chloromethyl)oxetane or 3-(bromomethyl)oxetane).
Due to the higher reactivity of primary alkyl halides in SN2 reactions, Pathway A is often preferred as benzyl halides are excellent electrophiles.[3]
FAQ 2: I'm attempting the Williamson ether synthesis to make this compound and I'm getting a low yield. What are the common pitfalls and side reactions?
Low yields in the Williamson ether synthesis of this compound can often be attributed to several factors, primarily related to the SN2 nature of the reaction and the stability of the oxetane ring.
Common Issues and Side Reactions:
-
Incomplete Deprotonation: The reaction requires the formation of an alkoxide from the alcohol. Incomplete deprotonation due to a weak base or insufficient equivalents will result in unreacted starting material. Strong bases like sodium hydride (NaH) are commonly used to drive the deprotonation to completion.[2][4]
-
Elimination (E2) Side Reaction: Although the substrates are typically primary, elimination can still occur, especially if sterically hindered bases are used or if the reaction temperature is too high. This is a common side reaction in Williamson ether synthesis.[1][5]
-
C-Alkylation vs. O-Alkylation: While less common with simple alcohols, phenoxides (if used in an analogous synthesis) can undergo C-alkylation as a side reaction.[5]
-
Ring-Opening of the Oxetane: The oxetane ring is strained and can be susceptible to opening under strongly acidic or basic conditions, although it is generally more stable than an epoxide ring.[6][7]
To improve your yield, ensure you are using a strong, non-hindered base in an appropriate aprotic solvent like DMF or THF to favor the SN2 reaction.[5] Careful control of the reaction temperature is also crucial.
FAQ 3: My reaction mixture has turned into a viscous mass, and I suspect polymerization. Why does this happen and how can I prevent it?
The formation of a viscous mass is a strong indicator of cationic ring-opening polymerization (CROP) of the oxetane. Oxetanes are known to undergo this type of polymerization, especially in the presence of acidic species.[8][9]
Mechanism of Cationic Ring-Opening Polymerization:
-
Initiation: A proton or a Lewis acid can protonate the oxygen atom of the oxetane ring, forming a highly reactive oxonium ion.[10]
-
Propagation: The strained oxonium ion is susceptible to nucleophilic attack by the oxygen atom of another oxetane monomer. This opens the ring and propagates the polymer chain.[9][11]
Common Triggers and Prevention Strategies:
| Trigger | Prevention Strategy |
| Acidic Impurities | Ensure all glassware is thoroughly dried and reagents are free from acidic contaminants. |
| Generation of H-X from Alkyl Halides | The use of a non-nucleophilic base can help to scavenge any protons generated during the reaction. |
| Lewis Acids | Avoid the use of any Lewis acidic reagents or additives unless specifically required for other transformations. |
If you are working with precursors like 3-(chloromethyl)oxetane, ensure that any residual acid from its synthesis is removed before proceeding with the Williamson ether synthesis.
FAQ 4: I'm having trouble with the synthesis of my precursor, 3-(chloromethyl)oxetane, from 3-(hydroxymethyl)oxetane. What are the potential side reactions?
The conversion of 3-(hydroxymethyl)oxetane to 3-(chloromethyl)oxetane, typically using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), can also be a source of issues.
Potential Side Reactions:
-
Ring Opening: The generation of HCl in situ can lead to the acid-catalyzed ring-opening of the oxetane.
-
Formation of Dimeric Ethers: Under certain conditions, intermolecular etherification between two molecules of 3-(hydroxymethyl)oxetane can occur.
-
Formation of Cyclic Sulfites (with SOCl₂): If the reaction conditions are not carefully controlled, the formation of a cyclic sulfite intermediate can lead to other byproducts.
To minimize these side reactions, it is advisable to use a base, such as pyridine, to scavenge the HCl as it is formed. Running the reaction at low temperatures can also help to control the reactivity and improve the selectivity for the desired product.
FAQ 5: Purification of this compound is proving difficult. What are some effective strategies?
Purification can be challenging due to the potential for co-eluting impurities, especially unreacted starting materials and byproducts from side reactions.
Recommended Purification Techniques:
-
Flash Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.[12]
-
Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be a viable option for purification on a larger scale.[13][14]
Characterization:
-
¹H and ¹³C NMR Spectroscopy: These are essential for confirming the structure of the final product and assessing its purity.[15]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Incomplete deprotonation of the alcohol.2. Poor quality of reagents (e.g., wet solvent, old NaH).3. Leaving group is not sufficiently reactive. | 1. Use a strong base like NaH or KH in an anhydrous aprotic solvent (DMF, THF).2. Ensure all solvents are anhydrous and reagents are fresh.3. Consider converting the alcohol to a better leaving group like a tosylate or mesylate.[2] |
| Presence of elimination byproduct (alkene) | 1. Sterically hindered base used.2. Reaction temperature is too high.3. The alkyl halide is secondary or tertiary. | 1. Use a less sterically hindered base (e.g., NaH).2. Run the reaction at a lower temperature for a longer period.3. Redesign the synthesis to use a primary alkyl halide.[3] |
| Formation of a polymer | 1. Presence of acidic impurities.2. Generation of acid during the reaction. | 1. Use high-purity, anhydrous reagents and solvents.2. Add a non-nucleophilic base to scavenge any protons.3. Ensure all glassware is scrupulously clean and dry. |
| Multiple spots on TLC, difficult separation | 1. A mixture of product, starting materials, and byproducts.2. Decomposition of the product on the silica gel. | 1. Optimize the reaction to go to completion.2. For column chromatography, try a different solvent system or a less acidic stationary phase (e.g., neutral alumina).3. Consider deactivating the silica gel with triethylamine. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the DMF to 0 °C in an ice bath. Add 3-(hydroxymethyl)oxetane (1.0 eq) to the flask. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism and Side Reactions
Caption: Synthetic pathway and a major side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. homework.study.com [homework.study.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
- 14. USH991H - Synthesis of nitratomethylmethyloxetane (NMMO) - Google Patents [patents.google.com]
- 15. rsc.org [rsc.org]
- 16. connectjournals.com [connectjournals.com]
Technical Support Center: Optimizing Reaction Conditions for the Polymerization of 3-((Benzyloxy)methyl)oxetane
Welcome to the dedicated technical support center for the cationic ring-opening polymerization (CROP) of 3-((benzyloxy)methyl)oxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific polymerization, ensuring successful outcomes and providing robust troubleshooting strategies. My insights are drawn from established principles of polymer chemistry and field-proven experience to help you overcome common experimental hurdles.
Introduction to the System
The polymerization of this compound, a substituted oxetane, proceeds via a cationic ring-opening mechanism. The driving force for this reaction is the high ring strain of the four-membered oxetane ring (approximately 107 kJ/mol), which is comparable to that of epoxides.[1] The basicity of the ether oxygen facilitates initiation by cationic species. However, the polymerization of 3,3-disubstituted oxetanes, like the closely related 3-benzyloxymethyl-3-ethyl-oxetane, can be deceptively complex. A common challenge is a sluggish reaction rate, often characterized by a significant induction period. This is attributed to the formation of a stable tertiary oxonium ion intermediate, which requires a certain activation energy to initiate propagation.[1][2]
Understanding and controlling the factors that influence the formation and reactivity of these propagating species is paramount to achieving high conversion, desired molecular weight, and narrow polydispersity. This guide will provide both foundational knowledge and practical solutions to common issues encountered in the laboratory.
Troubleshooting Guide: Common Problems & Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: Why is my monomer conversion unexpectedly low, or why has the reaction stalled completely?
Low or incomplete monomer conversion is one of the most frequent issues. Several factors, often interconnected, can be responsible.
Possible Cause 1: Inactive or Insufficient Initiator The cationic active centers are highly susceptible to termination by nucleophilic impurities.
-
Troubleshooting Steps:
-
Moisture Contamination: Water is a potent terminating agent in cationic polymerizations, acting as a chain transfer agent that can halt propagation.[2][3] Ensure all glassware is rigorously dried (oven-dried overnight at >120 °C and cooled under an inert atmosphere), and solvents are anhydrous. Use of freshly distilled solvents or those from a solvent purification system is highly recommended.
-
Initiator Quality: Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) are extremely moisture-sensitive.[4] Use a fresh bottle or a properly stored aliquot. For photoinitiators, ensure they have been stored protected from light and are not expired.
-
Initiator Concentration: For photopolymerizations, initiator concentrations below a certain threshold (e.g., <3 wt%) may be insufficient to overcome quenching effects from trace impurities in the monomer or solvent.[2] A modest increase in initiator concentration may be necessary.
-
Possible Cause 2: Stable Tertiary Oxonium Ion Intermediate The rate-determining step for many substituted oxetanes is the ring-opening of the stable tertiary oxonium ion.[1] This leads to a long induction period where little to no polymerization occurs.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Providing additional thermal energy can help overcome the activation barrier for the ring-opening of the tertiary oxonium ion, thereby shortening the induction period and accelerating the polymerization rate.[]
-
Employ a "Kick-Starting" Co-monomer: Copolymerizing the oxetane with a more reactive monomer, such as a cycloaliphatic epoxide (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate), can be highly effective. The exothermic polymerization of the epoxide raises the local reaction temperature, providing the necessary energy to "kick-start" the oxetane polymerization.[2][6] This can dramatically increase the final conversion of the oxetane monomer.[7]
-
Question 2: The resulting polymer has a very broad molecular weight distribution (high PDI). What is causing this and how can I achieve better control?
A broad polydispersity index (PDI) indicates a lack of control over the polymerization, typically arising from chain transfer reactions or slow initiation relative to propagation.
Possible Cause 1: Chain Transfer Reactions The propagating cationic center can be transferred to monomer, polymer, or solvent, leading to the termination of one chain and the initiation of a new one. This results in a wider distribution of chain lengths.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can have a profound impact. While dichloromethane (DCM) is common, it can participate in chain transfer. Switching to a less reactive solvent like 1,4-dioxane has been shown to suppress both intra- and intermolecular transfer reactions, leading to polymers with narrower MWD and reduced cyclic oligomer formation.[8]
-
Monomer Concentration: High monomer concentrations can sometimes favor chain transfer to the monomer. Running the polymerization at a more moderate concentration may improve control.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also increase the rate of chain transfer. An optimal temperature must be found that balances propagation and termination events.
-
Possible Cause 2: Slow Initiation If the rate of initiation is significantly slower than the rate of propagation, all chains do not start growing at the same time, which naturally leads to a broader MWD.
-
Troubleshooting Steps:
-
Choice of Initiator: Initiators that provide fast and efficient initiation are crucial for achieving a narrow PDI. For thermal polymerizations, using pre-formed oxonium salts or highly efficient Lewis acids can be beneficial. With BF₃·OEt₂, the presence of a co-initiator (protogen) like an alcohol or trace water is necessary to form the initiating species.[6][9]
-
Living Polymerization Conditions: To achieve the highest degree of control, consider conditions that promote a living cationic polymerization. This involves minimizing all termination and chain transfer reactions. The use of specific initiators in solvents like 1,4-dioxane can create a "living" system where the number-average molecular weight (Mₙ) increases linearly with monomer conversion.[8][10]
-
Question 3: My characterization (NMR/GPC) shows the presence of small molecules, likely cyclic oligomers. How can I prevent their formation?
The formation of cyclic oligomers, most commonly the cyclic tetramer, is a characteristic side reaction in the cationic polymerization of many cyclic ethers, including oxetane.[11]
Possible Cause: Intramolecular Chain Transfer ("Backbiting") The active cationic center at the end of a growing polymer chain can be attacked by an oxygen atom from its own chain. This "backbiting" reaction cleaves off a stable cyclic oligomer and regenerates the active site on the shortened chain.
-
Troubleshooting Steps:
-
Solvent Choice: As with controlling PDI, the solvent plays a key role. The coordinating nature of 1,4-dioxane can solvate the propagating cationic center, sterically hindering the backbiting reaction and significantly reducing the amount of cyclic oligomers formed compared to reactions run in DCM.[8][12]
-
Monomer Concentration: Polymerizations at higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting, thus suppressing the formation of cyclic byproducts.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of backbiting relative to propagation.
-
Experimental Protocols & Data
Protocol 1: Thermally-Initiated Polymerization with BF₃·OEt₂
This protocol describes a general procedure for the polymerization of this compound using the common Lewis acid initiator, Boron Trifluoride Etherate.
Materials:
-
This compound (monomer), purified by distillation over CaH₂.
-
Boron Trifluoride Etherate (BF₃·OEt₂), freshly distilled or from a new, sealed bottle.
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane.
-
Methanol (for quenching and precipitation).
-
Nitrogen or Argon gas supply.
-
Oven-dried glassware.
Procedure:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Under a positive pressure of inert gas, charge the flask with the desired amount of anhydrous solvent (e.g., DCM).
-
Add the this compound monomer via syringe to achieve the target concentration (e.g., 1-2 M).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Prepare a stock solution of BF₃·OEt₂ in the same anhydrous solvent.
-
Slowly add the calculated amount of the BF₃·OEt₂ solution via syringe to the stirring monomer solution. The monomer-to-initiator ratio will determine the theoretical molecular weight.
-
Allow the reaction to proceed for the desired time (e.g., 2-24 hours), monitoring progress by taking aliquots for ¹H NMR or GPC analysis.
-
Quench the polymerization by adding a small amount of cold methanol.
-
Purification: Slowly pour the reaction mixture into a large volume of vigorously stirring methanol (a non-solvent) to precipitate the polymer.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes typical effects of key variables on the polymerization outcome.
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Rationale |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Lower PDI and fewer cyclic oligomers in 1,4-Dioxane.[8] | 1,4-Dioxane coordinates with the cationic propagating center, reducing chain transfer and backbiting reactions. |
| Temperature | 0 °C | 25 °C | Faster reaction rate at 25 °C, but potentially broader PDI. | Higher temperature increases propagation rate but can also accelerate side reactions like chain transfer. |
| Initiator | BF₃·OEt₂ | Triphenylsulfonium Salt | BF₃·OEt₂ for thermal polymerization; onium salt for photopolymerization. | The choice of initiator is dictated by the desired method of initiation (thermal vs. photo). |
| Co-monomer | None | 20 wt% Epoxide | Significantly higher conversion with epoxide co-monomer.[2][7] | The exothermic polymerization of the epoxide provides energy to overcome the activation barrier for oxetane ring-opening. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of initiation with BF₃·OEt₂? BF₃·OEt₂ itself is not the direct initiator. It requires a "protogen" or source of protons, which can be trace water or an alcohol. The Lewis acid coordinates with the protogen, generating a complex that protonates the oxygen atom of the oxetane ring, creating the initial cationic active center.[6][9]
Q2: How can I purify the this compound monomer before polymerization? To remove water and other impurities, the monomer should be dried over a suitable drying agent like calcium hydride (CaH₂) and then distilled under reduced pressure. Store the purified monomer under an inert atmosphere and over molecular sieves.
Q3: Is it possible to synthesize block copolymers using this monomer? Yes, if living polymerization conditions can be established.[12] Once the this compound has been polymerized under living conditions, a second monomer can be added to the active polymer chains to grow a second block. This requires the near-complete absence of termination and chain transfer reactions.
Q4: What analytical techniques are best for characterizing the resulting polymer?
-
¹H NMR Spectroscopy: To confirm the polymer structure by observing the disappearance of monomer peaks and the appearance of characteristic polyether backbone signals. It can also be used for end-group analysis to estimate Mₙ.[13][14]
-
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[14][15]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (T₉).
Visualizing the Process
Cationic Ring-Opening Polymerization (CROP) Mechanism
The diagram below illustrates the key steps in the CROP of an oxetane monomer, including initiation, propagation, and the competing "backbiting" side reaction that leads to cyclic oligomers.
Caption: CROP mechanism for oxetane polymerization.
Troubleshooting Workflow for Low Monomer Conversion
This flowchart provides a logical sequence of steps to diagnose and resolve issues of low polymerization yield.
Caption: Troubleshooting workflow for low conversion.
References
- 1. radtech.org [radtech.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. [PDF] Cationic photopolymerization of 3‐benzyloxymethyl‐3‐ethyl‐oxetane | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aston Publications Explorer [publications.aston.ac.uk]
- 10. Non-steady-state living polymerization: a new route to control cationic ring-opening polymerization (CROP) of oxetane via an activation chain end (ACE) mechanism at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stability and Degradation of 3-((Benzyloxy)methyl)oxetane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-((Benzyloxy)methyl)oxetane. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with a comprehensive understanding of the molecule's stability profile, enabling you to anticipate potential challenges, troubleshoot unexpected results, and design robust experimental protocols. We will delve into the causality behind its reactivity, offering field-proven insights to ensure the integrity of your research.
The utility of the oxetane ring is a story of duality. It can serve as a metabolically stable and polar isostere for commonly used groups like gem-dimethyl or carbonyls, improving the physicochemical properties of drug candidates.[1][2][3] However, the inherent ring strain of this four-membered ether (approximately 25.5 kcal/mol) also makes it a reactive intermediate, susceptible to specific degradation pathways.[1][2] This guide will equip you to navigate this duality effectively.
Part 1: Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most common questions our team receives regarding the day-to-day handling and reaction planning for this compound.
Q1: How stable is this compound under standard laboratory storage and reaction conditions?
A: Under neutral, ambient conditions, this compound is a generally stable compound.[4] For long-term storage, we recommend keeping it in a tightly sealed container, protected from light, in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation over time. In typical neutral or basic reaction media at moderate temperatures (rt to ~80 °C), the molecule exhibits good stability.[5]
Q2: What are the primary chemical liabilities I should be aware of when using this molecule?
A: There are two main points of reactivity to consider in your experimental design:
-
The Oxetane Ring: The significant ring strain makes the ether oxygen highly Lewis basic and the ring susceptible to opening, particularly under acidic conditions.[1][5] This is the most common and critical degradation pathway.
-
The Benzyl Ether: The benzylic ether linkage is a well-known protecting group that is sensitive to cleavage under reductive conditions, most notably catalytic hydrogenation.[6]
Understanding these two liabilities is the key to designing successful synthetic transformations.
Q3: My planned synthesis involves an acidic step. Can this molecule tolerate acids?
A: Extreme caution is advised. The oxetane ring is highly sensitive to strong Brønsted acids (e.g., HCl, H2SO4, TFA) and Lewis acids (e.g., AlCl3, BF3·OEt2), which readily catalyze its ring-opening.[5][7] Even mildly acidic conditions, especially when heated, can lead to significant degradation.[5] If an acid is indispensable, a carefully controlled screen using substoichiometric amounts of weaker acids at low temperatures is recommended, with diligent in-process monitoring by TLC or LC-MS.
Q4: What is the stability profile under basic conditions?
A: The oxetane core is significantly more robust under basic conditions compared to acidic ones.[5] It can tolerate a wide range of non-nucleophilic organic and inorganic bases (e.g., NaH, KOtBu, K2CO3, DIPEA). Reactions such as saponification of adjacent esters using NaOH or LiOH are often successful without compromising the oxetane ring.[8] However, strong nucleophilic bases at elevated temperatures could potentially lead to ring-opening, though this is far less common than acid-catalyzed degradation.
Q5: I need to perform an oxidation or reduction. How will the molecule behave?
A: The stability depends entirely on the choice of reagents.
-
Oxidation: The oxetane ring itself is generally stable to many common oxidants.[5] However, the benzyl group's C-H bonds are susceptible to oxidation under harsh conditions. For transformations elsewhere in the molecule, milder, more selective oxidants (e.g., DMP, TEMPO) are preferred.
-
Reduction: This is a critical consideration due to the benzyl ether. Catalytic hydrogenation (e.g., H2 with Pd/C, PtO2) will readily cleave the benzyl ether to yield 3-(hydroxymethyl)oxetane. This can be a strategic deprotection step or an unwanted side reaction. The oxetane ring is generally stable to hydride reagents (e.g., NaBH4, LiAlH4), although complex metal hydrides should be used with care.
| Reagent/Condition Class | Compatibility with this compound | Rationale |
| Strong Brønsted Acids (HCl, H₂SO₄) | Incompatible | Rapidly catalyzes oxetane ring-opening.[4][5] |
| Lewis Acids (BF₃·OEt₂, TiCl₄) | Incompatible | Coordinates to the ether oxygen, activating the ring for nucleophilic attack.[7] |
| Strong Bases (NaH, KOtBu) | Generally Compatible | Oxetane ring is stable to non-nucleophilic bases.[5] |
| Aqueous Base (NaOH, LiOH) | Compatible | Suitable for reactions like saponification at moderate temperatures.[8] |
| Catalytic Hydrogenation (H₂/Pd-C) | Incompatible | Causes rapid cleavage of the benzyl ether (debenzylation).[6] |
| Hydride Reagents (NaBH₄, LiAlH₄) | Generally Compatible | The oxetane and benzyl ether are typically stable to these reagents. |
| Mild Oxidants (PCC, DMP) | Compatible | Allows for oxidation of other functional groups without affecting the core structure. |
Part 2: Troubleshooting Guide to Degradation Pathways
When experiments deviate from the expected outcome, a logical diagnostic process is essential. This section provides troubleshooting steps and outlines the most probable degradation pathways.
Q6: My reaction is complete, but my yield is low, and TLC/LC-MS analysis shows significant loss of starting material. What went wrong?
A: Unanticipated degradation is the likely cause. Follow this diagnostic workflow:
Caption: Diagnostic workflow for troubleshooting low yields.
Q7: My mass spectrometry data shows new peaks corresponding to unexpected products. What are they?
A: Based on the molecule's liabilities, there are two highly probable degradation pathways that can explain the appearance of new species.
Pathway A: Acid-Catalyzed Oxetane Ring-Opening
This is the most prevalent degradation mechanism. In the presence of an acid (Brønsted or Lewis), the oxetane oxygen is protonated or coordinated, activating the ring. A nucleophile (which can be the solvent, like water or an alcohol, or another reagent) then attacks one of the ring carbons, leading to a 1,3-difunctionalized propane derivative.
Caption: Pathway A: Acid-catalyzed ring-opening of the oxetane.
Pathway B: Reductive Debenzylation
This pathway is specific to reductive conditions, particularly catalytic hydrogenation. The benzyl C-O bond is cleaved, removing the benzyl protecting group and typically producing toluene as a byproduct.
Caption: Pathway B: Reductive cleavage of the benzyl ether.
| Degradation Product | Molecular Weight Change | Probable Cause | Analytical Signature |
| 2-(Benzyloxymethyl)propane-1,3-diol | +18 (from H₂O addition) | Adventitious or intentional acid | Appearance of two -OH groups in NMR/IR; Loss of cyclic ether character. |
| 3-(Hydroxymethyl)oxetane | -90 (loss of C₇H₆) | Catalytic hydrogenation | Loss of aromatic signals in ¹H NMR; Appearance of a new -OH group. |
Part 3: Protocols for Stability and Degradation Analysis
To proactively assess the stability of this compound within your specific reaction context or as part of a formal drug development program, a forced degradation study is the industry-standard approach.[9][10][11] These studies deliberately expose the compound to harsh conditions to identify potential degradants and establish stability-indicating analytical methods.[11]
Protocol 1: General Workflow for a Forced Degradation Study
This workflow provides a systematic approach to investigating the compound's stability under various stress conditions.
Caption: Workflow for a comprehensive forced degradation study.
Protocol 2: Step-by-Step Guide for Acidic Degradation Stress Test
This protocol details the procedure for assessing stability under acidic conditions, the most critical stressor for this molecule.
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Sample: In a clean vial, combine 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Control Sample: Prepare a control by combining 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Place both vials in a heating block or water bath set to 60 °C.
-
Time Points: At specified time points (e.g., 0, 2, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing an equivalent amount of base (e.g., 100 µL of 0.1 M NaOH) and dilute with mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.
Protocol 3: Example HPLC Method for Stability Monitoring
A robust reverse-phase HPLC method is required to separate the parent compound from its more polar degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm; for peak identification, use in-line Mass Spectrometry (ESI+).
-
Expected Elution: The non-polar parent compound will have a longer retention time than the more polar, ring-opened diol or the debenzylated alcohol.
By following these guidelines and protocols, researchers can confidently handle this compound, anticipate its reactivity, and develop robust synthetic procedures while ensuring the chemical integrity of their intermediates and final products.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 3-[(Benzyloxy)methyl]-3-ethyloxetane (EVT-8952614) | 18933-99-8 [evitachem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in Oxetane Ring-Opening Reactions
Welcome to the Technical Support Center for oxetane ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize the unique reactivity of oxetanes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your oxetane ring-opening reactions. Each problem is presented in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am observing very low or no conversion of my oxetane starting material. What are the likely causes and how can I improve the yield?
Answer:
Low product yield is a frequent challenge in oxetane ring-opening reactions and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Causality and Remediation:
-
Insufficient Catalyst Activity: The activation of the oxetane ring is paramount for nucleophilic attack.[1][2] If you are using a Lewis acid or Brønsted acid catalyst, its activity might be compromised.
-
Moisture and Impurities: Many Lewis acids are notoriously sensitive to moisture and protic impurities, which can lead to deactivation.[3] Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Choice: The choice of catalyst is critical. For less reactive oxetanes, a stronger Lewis acid or a "superacid" like Al(C6F5)3 may be necessary to achieve a desirable reaction rate.[4][5]
-
-
Poor Nucleophilicity of the Reagent: The nucleophile must be sufficiently reactive to open the activated oxetane ring. If you are using a weak nucleophile, consider strategies to enhance its reactivity, such as converting it to a more potent form (e.g., deprotonation of an alcohol to form an alkoxide).
-
Suboptimal Reaction Temperature: Oxetane ring-opening reactions can be sensitive to temperature.
-
Too Low: The reaction may be kinetically slow at lower temperatures, leading to incomplete conversion within a practical timeframe.
-
Too High: Elevated temperatures can promote side reactions such as elimination or decomposition of starting materials and products. A careful optimization of the reaction temperature is often necessary.
-
-
Steric Hindrance: Significant steric bulk on either the oxetane or the nucleophile can impede the reaction. If high steric hindrance is suspected, you may need to employ less hindered reagents or explore alternative synthetic routes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity in Unsymmetrical Oxetane Opening
Question: My reaction with an unsymmetrical oxetane is producing a mixture of regioisomers. How can I control the regioselectivity of the ring-opening?
Answer:
The regioselectivity of oxetane ring-opening is a classic challenge, governed by a delicate interplay of steric and electronic factors. Understanding these principles is key to directing the reaction towards the desired isomer.[6]
Mechanistic Insights and Control Strategies:
The outcome of the nucleophilic attack on an unsymmetrical oxetane is dictated by the reaction conditions, which influence whether the mechanism proceeds through an SN1 or SN2 pathway.
-
SN2 Pathway (Steric Control): Under neutral or basic conditions with a strong, unhindered nucleophile, the reaction typically follows an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom adjacent to the oxygen.[6]
-
To favor this pathway:
-
Use strong, non-bulky nucleophiles (e.g., primary amines, thiols, small alkoxides).
-
Avoid acidic catalysts.
-
-
-
SN1-like Pathway (Electronic Control): In the presence of a strong Lewis or Brønsted acid, the oxetane oxygen is protonated or coordinated to the acid, leading to a more polarized C-O bond. This can generate a partial positive charge on the more substituted carbon, favoring a transition state with significant carbocationic character. Consequently, the nucleophile will attack the more substituted carbon, which can better stabilize the positive charge.[6]
-
To favor this pathway:
-
Employ a strong Lewis acid (e.g., BF3·OEt2, TiCl4) or a Brønsted acid (e.g., HBF4).
-
Use a weaker nucleophile that is less likely to react in the absence of strong activation.
-
-
Parameter Optimization for Regioselectivity:
| Parameter | To Favor Attack at the Less Substituted Carbon (SN2-like) | To Favor Attack at the More Substituted Carbon (SN1-like) |
| Catalyst | None or a mild Lewis acid | Strong Lewis or Brønsted acid |
| Nucleophile | Strong, non-hindered | Weaker, less basic |
| Solvent | Aprotic, non-polar | Polar, coordinating solvents can sometimes stabilize carbocationic intermediates |
| Temperature | Lower temperatures generally favor SN2 | Higher temperatures might favor the SN1 pathway in some cases |
Experimental Protocol for Regioselectivity Screening:
A systematic screening of catalysts and solvents is recommended to determine the optimal conditions for your specific substrate.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, add your unsymmetrical oxetane and the chosen solvent.
-
Catalyst Addition: To each vial, add a different Lewis or Brønsted acid catalyst (e.g., BF3·OEt2, Sc(OTf)3, TfOH). Include a control reaction with no catalyst.
-
Nucleophile Addition: Add the nucleophile to each vial.
-
Reaction Monitoring: Stir the reactions at a set temperature and monitor the progress by TLC or LC-MS.
-
Analysis: After a set time, quench the reactions and analyze the product mixture by 1H NMR or GC-MS to determine the regioisomeric ratio.
Issue 3: Formation of Undesired Side Products
Question: I am observing the formation of significant side products in my reaction, such as dimers, polymers, or elimination products. How can I suppress these side reactions?
Answer:
The formation of side products is a common issue, particularly in acid-catalyzed oxetane ring-opening reactions. These side reactions compete with the desired nucleophilic addition and can significantly reduce the yield of the target product.
Common Side Reactions and Mitigation Strategies:
-
Dimerization and Polymerization: The opened oxetane can act as a nucleophile itself, attacking another activated oxetane molecule. This can lead to the formation of dimers and higher-order polymers. This is especially prevalent in cationic ring-opening polymerization.[7]
-
Mitigation:
-
Slow Addition: Add the oxetane slowly to a solution of the catalyst and nucleophile. This maintains a low concentration of the activated oxetane, favoring the intermolecular reaction with the intended nucleophile.
-
High Nucleophile Concentration: Use a higher concentration of the external nucleophile to outcompete the oxetane oligomerization.
-
Solvent Choice: The choice of solvent can influence the stability of the active species. For instance, in some cationic polymerizations, using a solvent like 1,4-dioxane can help suppress side reactions.[7]
-
-
-
Elimination Reactions: Acid-catalyzed ring-opening can sometimes be followed by elimination, leading to the formation of allylic alcohols.
-
Rearrangement Products: In cases where a stable carbocation can be formed, rearrangements may occur.
-
Mitigation:
-
Less Polar Solvents: Using less polar solvents can destabilize carbocationic intermediates, potentially reducing the likelihood of rearrangements.
-
Temperature Control: Lowering the reaction temperature can often minimize rearrangements.
-
-
Logical Flow for Minimizing Side Products:
Caption: Strategy for minimizing side product formation.
Frequently Asked Questions (FAQs)
1. How do I choose the right Lewis acid for my oxetane ring-opening reaction?
The choice of Lewis acid depends on the reactivity of your oxetane and nucleophile. For electron-rich oxetanes or strong nucleophiles, a milder Lewis acid like Sc(OTf)3 or Yb(OTf)3 may be sufficient. For less reactive substrates, stronger Lewis acids such as BF3·OEt2, TiCl4, or even a Lewis superacid like B(C6F5)3 or Al(C6F5)3 might be necessary.[4][5] It is often best to perform a small-scale screen of different Lewis acids to identify the optimal catalyst for your specific reaction.
2. My Lewis acid catalyst seems to have lost its activity. What could be the cause and can it be regenerated?
Lewis acid deactivation is often caused by reaction with nucleophilic impurities, especially water.[3] The product of the reaction, which may be an alcohol or amine, can also coordinate to the Lewis acid and inhibit its activity.
-
Prevention: The most effective strategy is prevention. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are pure and dry. Running the reaction under an inert atmosphere is also crucial.
-
Regeneration: Regeneration of the Lewis acid in situ can be challenging. In some cases, adding a dehydrating agent like molecular sieves can help scavenge water. For industrial processes, catalyst regeneration might involve high-temperature treatments or washing procedures, but this is often not practical on a lab scale. The best approach is typically to use a fresh batch of catalyst and ensure rigorous anhydrous conditions.
3. What is the role of the solvent in oxetane ring-opening reactions?
The solvent can play multiple roles:
-
Solubility: It must, of course, dissolve the reactants.
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates, which may influence the reaction mechanism and regioselectivity.
-
Coordination to the Catalyst: Some solvents can coordinate to the Lewis acid catalyst, modulating its activity. For example, a strongly coordinating solvent can reduce the Lewis acidity of the catalyst.
A screening of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, acetonitrile, diethyl ether) is often a valuable optimization step.
4. Can I perform oxetane ring-opening reactions under basic or neutral conditions?
Yes, ring-opening under basic or neutral conditions is possible, particularly with strong nucleophiles. For example, organolithium reagents and Grignards can open oxetanes without the need for an acid catalyst.[3] Thiolates and alkoxides can also be effective. These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.
5. How can I purify my product if it is sensitive to silica gel chromatography?
Oxetane-containing products and the resulting 1,3-diols can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or rearrangement. If you observe this, consider the following:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%). Evaporate the solvent and use this neutralized silica for your chromatography.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.
-
Non-Chromatographic Methods: If possible, use other purification techniques like distillation (for volatile compounds) or recrystallization (for crystalline solids).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. publications.iupac.org [publications.iupac.org]
- 4. researchgate.net [researchgate.net]
- 5. Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lewis Base Activation of Lewis Acids – Denmark Group [denmarkgroup.illinois.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 3-((Benzyloxy)methyl)oxetane Derivatives
Welcome to the technical support center for the synthesis and purification of 3-((benzyloxy)methyl)oxetane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these valuable building blocks. Oxetanes are increasingly important in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, offering improved physicochemical properties such as metabolic stability.[1][2][3] However, their synthesis is not without its challenges, primarily due to the inherent ring strain of the four-membered ether.[1][4]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives. The primary synthetic route discussed is the intramolecular Williamson ether synthesis, a common and effective method for forming the oxetane ring.[1][2][5]
Issue 1: Low Yield of the Desired this compound Product
A common challenge in oxetane synthesis is achieving a high yield.[1] Several factors can contribute to low product formation.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insight: The intramolecular cyclization to form the strained oxetane ring can be kinetically slow.[1]
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.
-
Elevate Temperature: Gently increasing the reaction temperature can enhance the rate of cyclization. However, be cautious, as excessive heat can promote side reactions.[6]
-
Choice of Base: A strong, non-nucleophilic base is crucial for deprotonating the alcohol to form the reactive alkoxide. Sodium hydride (NaH) is a common choice. Ensure the base is fresh and of high purity.
-
-
-
Competing Side Reactions (Grob Fragmentation):
-
Insight: The primary competing reaction is often Grob fragmentation, which leads to the formation of an aldehyde and an alkene instead of the desired oxetane.[1][2] This is an entropically favored process.
-
Solution:
-
Optimize Base Addition: Add the base slowly at a low temperature (e.g., 0 °C) to control the concentration of the alkoxide intermediate and minimize fragmentation.
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base, increasing its reactivity.[7]
-
-
-
Poor Quality of Starting Materials:
-
Insight: The purity of the starting 1,3-halohydrin or a related substrate with a good leaving group is critical. Impurities can interfere with the reaction and introduce byproducts that complicate purification.
-
Solution: Purify the starting material (e.g., by column chromatography or distillation) before proceeding with the cyclization step.
-
start [label="Low Yield of Oxetane", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; incomplete_reaction [label="Incomplete Reaction?"]; side_reactions [label="Side Reactions?"]; starting_materials [label="Poor Starting Materials?"]; increase_time [label="Increase Reaction Time", shape=parallelogram, fillcolor="#FBBC05"]; increase_temp [label="Increase Temperature (Carefully)", shape=parallelogram, fillcolor="#FBBC05"]; check_base [label="Check Base Quality/Strength", shape=parallelogram, fillcolor="#FBBC05"]; optimize_addition [label="Optimize Base Addition (Slow, Low Temp)", shape=parallelogram, fillcolor="#FBBC05"]; solvent_choice [label="Verify Solvent (Polar Aprotic)", shape=parallelogram, fillcolor="#FBBC05"]; purify_sm [label="Purify Starting Material", shape=parallelogram, fillcolor="#FBBC05"]; end [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> incomplete_reaction [label="Check"]; start -> side_reactions [label="Check"]; start -> starting_materials [label="Check"]; incomplete_reaction -> increase_time; incomplete_reaction -> increase_temp; incomplete_reaction -> check_base; side_reactions -> optimize_addition; side_reactions -> solvent_choice; starting_materials -> purify_sm;
increase_time -> end; increase_temp -> end; check_base -> end; optimize_addition -> end; solvent_choice -> end; purify_sm -> end; }
Figure 1. Troubleshooting workflow for low reaction yield.
Issue 2: Difficulty in Purifying the this compound Product
The polarity of the oxetane ring and the presence of the benzyl ether can make purification challenging.
Possible Causes & Solutions:
-
Product is Highly Polar:
-
Insight: The ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, increasing the polarity of the molecule.[1][2] This can lead to streaking on silica gel columns and difficulty in separating the product from polar byproducts.
-
Solution:
-
Column Chromatography with Modified Eluent: Use a solvent system with a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to improve peak shape on silica gel.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography can be a more effective purification method.[8]
-
Aqueous Work-up for DMF/DMSO Removal: If the reaction is performed in a high-boiling polar aprotic solvent like DMF or DMSO, a thorough aqueous work-up is essential to remove it. A common procedure involves diluting the reaction mixture with a large volume of water and extracting with a less polar solvent like diethyl ether or ethyl acetate. Multiple washes of the organic layer with water or brine are recommended to remove residual high-boiling solvent.[9]
-
-
-
Product is Prone to Ring-Opening:
-
Insight: The strained oxetane ring can be susceptible to ring-opening under acidic conditions.[4][6][10][11] This is a significant concern during purification, especially with silica gel, which can be slightly acidic.
-
Solution:
-
Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a dilute solution of triethylamine in the eluent to neutralize any acidic sites.
-
Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of acid-sensitive compounds.
-
Avoid Strong Acids: During the work-up, avoid washing with strong aqueous acids. If an acid wash is necessary, use a weak acid and perform the extraction quickly at a low temperature.
-
-
start [label="Crude Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_polarity [label="Assess Polarity"]; check_stability [label="Assess Acid Stability"]; high_polarity [label="High Polarity?", shape=diamond, style=filled, fillcolor="#FBBC05"]; acid_sensitive [label="Acid Sensitive?", shape=diamond, style=filled, fillcolor="#FBBC05"]; normal_phase [label="Normal Phase Chromatography"]; reverse_phase [label="Reverse Phase Chromatography", fillcolor="#E8F0FE"]; neutralize_silica [label="Neutralize Silica Gel", shape=parallelogram]; use_alumina [label="Use Alumina", shape=parallelogram]; pure_product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_polarity; start -> check_stability; check_polarity -> high_polarity; check_stability -> acid_sensitive; high_polarity -> normal_phase [label="No"]; high_polarity -> reverse_phase [label="Yes"]; acid_sensitive -> normal_phase [label="No"]; acid_sensitive -> neutralize_silica [label="Yes"]; neutralize_silica -> use_alumina [label="Or"]; normal_phase -> pure_product; reverse_phase -> pure_product; use_alumina -> pure_product; }
Figure 2. Decision tree for purification strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a leaving group for the intramolecular Williamson ether synthesis of oxetanes?
A1: The choice of leaving group is critical for a successful cyclization. An ideal leaving group should be readily displaced by the alkoxide nucleophile. Common choices include halides (iodide > bromide > chloride) and sulfonate esters (tosylate, mesylate). For many substrates, converting a primary alcohol to a tosylate or mesylate in a separate step before the base-mediated cyclization provides a reliable route.
Q2: How can I confirm the formation of the this compound ring?
A2: Spectroscopic methods are essential for structure confirmation.
-
¹H NMR: Look for the characteristic signals of the oxetane ring protons, which typically appear as multiplets in the range of 4.3-4.9 ppm. The benzylic protons will appear as a singlet around 4.5 ppm, and the aromatic protons of the benzyl group will be in the 7.2-7.4 ppm region.
-
¹³C NMR: The carbon atoms of the oxetane ring will have distinct chemical shifts. The carbons attached to the oxygen atom will be the most downfield.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Q3: My reaction seems to stall before completion. What can I do?
A3: If the reaction stalls, consider the following:
-
Reagent Purity: Ensure your base and solvent are of high quality and anhydrous. Moisture can quench the base and the reactive alkoxide.
-
Insufficient Base: You may need to add more than one equivalent of base, especially if your starting material is not completely pure or if there are acidic impurities.
-
Temperature: As mentioned earlier, a modest increase in temperature may be necessary to drive the reaction to completion.
Q4: Are there alternative methods for synthesizing 3-substituted oxetanes?
A4: Yes, while the intramolecular Williamson ether synthesis is common, other methods exist. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is another powerful method for constructing the oxetane ring in a single step.[3][12] Ring expansion of epoxides can also be employed.[2][4] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Experimental Protocols
General Procedure for Intramolecular Williamson Ether Synthesis of this compound
This is a general guideline and may require optimization for specific substrates.
-
Preparation of the Substrate: Start with a suitable precursor, such as 3-(hydroxymethyl)oxetane, and protect the hydroxyl group as a benzyl ether. The other functionality on the oxetane precursor should be a good leaving group, such as a tosylate or a halide, at the appropriate position for a 1,3-cyclization.
-
Cyclization:
-
Dissolve the substrate in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong, non-nucleophilic base (e.g., 1.2 equivalents of sodium hydride, 60% dispersion in mineral oil).
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with a larger volume of water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (potentially neutralized with triethylamine) or alumina, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or THF | Polar aprotic, solvates cation of the base. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base. |
| Temperature | 0 °C to Room Temperature (or gentle heating) | Controls reaction rate and minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and alkoxide by moisture. |
| Purification | Column Chromatography (Neutralized Silica or Alumina) | Removes impurities while minimizing acid-catalyzed ring opening. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Purity Determination of 3-((Benzyloxy)methyl)oxetane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical purity determination of 3-((Benzyloxy)methyl)oxetane. This resource is designed for researchers, scientists, and drug development professionals who require accurate and reliable methods for quality control and characterization of this important chemical intermediate. As a strained four-membered cyclic ether, the oxetane ring presents unique opportunities in medicinal chemistry but also requires careful analytical oversight to ensure sample integrity.[1]
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Section 1: General FAQs - Choosing Your Analytical Approach
This section addresses initial high-level questions you may have when establishing a purity testing workflow for this compound.
Q1: Why is purity determination so critical for an intermediate like this compound?
A1: The purity of any chemical intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). For this compound, potential impurities could arise from starting materials, side reactions (e.g., ring-opening), or degradation. These impurities can affect reaction yields, introduce toxicological risks, or lead to the formation of undesired byproducts in subsequent synthetic steps. Regulatory bodies like the FDA require stringent purity control for all components used in drug manufacturing.[2]
Q2: What are the primary analytical methods for determining the purity of this compound?
A2: The most suitable methods are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography with a Flame Ionization Detector (GC-FID), and High-Performance Liquid Chromatography with a UV detector (HPLC-UV).
-
qNMR is considered a primary and direct method, offering high accuracy without needing a reference standard of the analyte itself.[3][4]
-
GC-FID is excellent for separating volatile impurities and provides robust quantification based on relative peak areas.
-
HPLC-UV is a versatile and widely used orthogonal technique, particularly useful for non-volatile impurities or thermally sensitive compounds.[4]
Q3: How do I choose between qNMR, GC, and HPLC?
A3: The choice depends on your specific objective and available resources.
-
For definitive, primary purity assessment , especially for certifying a reference standard, qNMR is the gold standard.[3][5][6] It provides direct measurement and structural information simultaneously.
-
For routine quality control and screening for known volatile impurities from the synthesis (e.g., residual solvents), GC-FID is often faster and more cost-effective.
-
For analyzing potential non-volatile or polymeric impurities and as a complementary, orthogonal method to confirm results from GC or qNMR, HPLC-UV is ideal. Using two orthogonal methods (e.g., qNMR and HPLC) provides a very high degree of confidence in the reported purity value.[7]
The following workflow diagram illustrates a typical decision-making process for purity analysis.
Section 2: Quantitative NMR (qNMR) Spectroscopy - The Primary Method
qNMR is a powerful primary method because the signal intensity in a spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for direct quantification against a certified internal standard.[3][8]
qNMR FAQs
Q4: What makes qNMR a "primary" or "absolute" method?
A4: Unlike chromatographic techniques that rely on comparing the response of an analyte to a reference standard of the same compound, qNMR allows you to determine the purity of your analyte by comparing its NMR signal integral to that of a completely different, highly pure, and stable internal standard (calibrant) of a known concentration.[3][5][9] This avoids the "chicken-and-egg" problem of needing a pure sample to measure purity.
Q5: What is the best internal standard for analyzing this compound?
A5: An ideal internal standard must:
-
Be highly pure (>99.5%) and non-volatile.
-
Have a simple NMR spectrum with signals that do not overlap with the analyte's signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Be chemically inert and not react with the analyte.
For this compound, which has aromatic and aliphatic protons, a good choice would be maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) .[6][8] Maleic acid provides a sharp singlet in the olefinic region, far from the analyte's signals.
Q6: What experimental parameters are critical for accurate qNMR?
A6: To ensure signal intensity is truly proportional to the number of protons, you must ensure complete relaxation of all nuclei between pulses. This is the most critical parameter.
-
Long Relaxation Delay (D1): D1 should be at least 5 times the longest T1 (spin-lattice relaxation time) of any proton being quantified (both in the analyte and the standard). A D1 of 30-60 seconds is often sufficient and recommended for high accuracy.
-
90° Pulse Angle: Ensure the excitation pulse angle is calibrated and set to 90° to maximize signal for all protons equally.
-
Sufficient Signal-to-Noise (S/N): Acquire enough scans to achieve a high S/N ratio (>150:1) for the peaks being integrated.
Experimental Protocol: qNMR Purity Determination
This protocol describes the internal standard method for determining the purity of this compound.
Step 1: Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample (m_analyte) into a clean vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, Purity_std) into the same vial (m_std).
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a high-quality NMR tube.
Step 2: NMR Data Acquisition
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 s
-
Acquisition Time (AT): > 2 s
-
Number of Scans (NS): 8-16 (adjust for S/N > 150)
-
Step 3: Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (Int_analyte) and a signal for the internal standard (Int_std).
-
Count the number of protons giving rise to each integrated signal (N_analyte and N_std).
-
Calculate the purity (P_analyte) using the following formula[5][9]:
P_analyte (%) = (Int_analyte / N_analyte) * (N_std / Int_std) * (m_std / m_analyte) * (MW_analyte / MW_std) * P_std
Where:
-
MW = Molecular Weight
-
P_std = Purity of the internal standard
-
qNMR Troubleshooting
Q7: My baseline is distorted, and my integrals are not reproducible. What's wrong?
A7: This is a common issue caused by improper data processing or acquisition settings.
-
Cause: Insufficient relaxation delay (D1) or poor phasing/baseline correction. If D1 is too short, signals with different T1 values will have inconsistent intensities.
-
Solution: Ensure your D1 is at least 30 seconds. Re-process the data carefully, applying zero-order and first-order phase correction manually. Use a polynomial function for baseline correction, ensuring you only select regions of the spectrum that are true baseline.
Q8: I can't find a region of the spectrum to integrate for my analyte that doesn't overlap with an impurity.
A8: Signal overlap is a significant challenge.[5]
-
Solution 1 (Deconvolution): If the overlap is minor, some NMR software packages offer deconvolution algorithms that can mathematically separate the peaks and provide individual integrals. This should be used with caution and validated.
-
Solution 2 (2D NMR): Use a 2D NMR experiment like ¹H-¹³C HSQC. While not directly quantitative in the same way, it can help confirm if a peak is from your main compound or an impurity by checking for expected correlations.[7]
-
Solution 3 (Change Solvent): Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the analyte and impurities, potentially resolving the overlap.
Section 3: Gas Chromatography (GC-FID) - For Volatile Impurities
GC is a powerful separation technique for volatile and thermally stable compounds. Given its structure, this compound is suitable for GC analysis. A Flame Ionization Detector (FID) is preferred as it provides a near-uniform response factor for hydrocarbons, simplifying quantification.[10]
GC-FID FAQs
Q9: What type of GC column is best for this analysis?
A9: A mid-polarity column is a good starting point. A column with a stationary phase like 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, ZB-5) provides a good balance for separating the moderately polar analyte from potential non-polar (e.g., residual starting materials) and more polar (e.g., degradation products) impurities.
Q10: Can the oxetane ring degrade in the hot GC inlet?
A10: Yes, this is a valid concern. Oxetanes can be thermally labile.
-
Causality: The high temperature of the GC inlet (typically 250-300 °C) can cause degradation, leading to artificially low purity values and extra peaks in the chromatogram.
-
Mitigation: Use the lowest possible inlet temperature that still ensures complete and rapid vaporization of the sample. An inlet temperature of 220-250 °C is a good starting point. Also, ensure the inlet liner is clean and deactivated to prevent catalytic degradation.[11]
Experimental Protocol: GC-FID Purity Analysis
Step 1: Sample Preparation
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Ensure the sample is fully dissolved and homogenous.
Step 2: GC-FID Conditions
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, 50:1 ratio)
-
Carrier Gas: Helium or Hydrogen, constant flow (~1.2 mL/min)
-
Oven Program:
-
Initial Temp: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min
-
-
Detector: FID
-
Detector Temperature: 300 °C
Step 3: Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the Area Percent method:
Purity (%) = (Area_analyte / Total_Area_all_peaks) * 100
This method assumes all impurities have a similar response factor in the FID, which is a reasonable assumption for structurally similar organic impurities.[10]
GC Troubleshooting
Q11: I see "ghost peaks" in my blank runs after injecting my sample. What are they?
A11: Ghost peaks are peaks that appear in blank runs and are typically due to carryover from a previous injection or contamination in the system.[12]
-
Cause: High-boiling point components from your sample may have condensed in the cooler parts of the inlet or the front of the column. They then slowly elute in subsequent runs. Septum bleed is another common cause.
-
Solution:
-
Clean the Inlet: Replace the inlet liner and septum.[12]
-
Bake Out the Column: Disconnect the column from the detector and run the oven at its maximum allowed temperature for 30-60 minutes to flush out contaminants.
-
Check Solvent Purity: Ensure the solvent used for sample preparation and needle washes is high-purity.
-
Section 4: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis. For this compound, the benzyl group provides a strong chromophore for UV detection around 254 nm. A reversed-phase method is most common.
HPLC-UV FAQs
Q12: What are the main challenges when analyzing this compound by HPLC?
A12: The primary challenges are similar to GC: ensuring good peak shape and resolving all potential impurities.
-
Peak Tailing: The ether and oxetane oxygens can have secondary interactions with residual, acidic silanol groups on the silica-based column packing material, leading to peak tailing.[13][14]
-
Resolution: Developing a gradient that can separate very non-polar impurities from very polar ones while maintaining a reasonable run time can be challenging.
Q13: How can I prevent peak tailing in my HPLC method?
A13:
-
Cause: As mentioned, secondary ionic interactions between the analyte and the stationary phase are a common cause of peak tailing for compounds with basic or polar functional groups.[13][15]
-
Solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are designed to minimize these interactions.
-
Mobile Phase Modifier: Add a small amount of a competing agent to the mobile phase, like 0.1% trifluoroacetic acid (TFA) or formic acid, to protonate the silanols and reduce interactions.
-
Use a Bioinert Column: For persistent issues, columns with PEEK-lined or specially treated stainless steel hardware can eliminate interactions between the analyte and metal surfaces in the column frit and body.[13]
-
Experimental Protocol: HPLC-UV Purity Analysis
Step 1: Sample Preparation
-
Prepare a stock solution of this compound at approximately 0.5 mg/mL in Acetonitrile/Water (50:50).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Step 2: HPLC-UV Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
Injection Volume: 10 µL
Step 3: Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the Area Percent method, similar to GC. Note that this assumes all impurities have a similar UV extinction coefficient at 254 nm, which may not be true. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities.
HPLC Troubleshooting
Q14: My retention times are shifting between injections. What is the cause?
A14: Retention time instability is a frequent HPLC issue that compromises data reliability.[14][16]
-
Cause 1: Insufficient Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before injection, the retention time will drift, especially in gradient methods.
-
Solution 1: Ensure your method includes an equilibration period at the end of the run that is at least 5-10 column volumes long.[14]
-
Cause 2: Mobile Phase Issues: Inconsistent mobile phase preparation (e.g., incorrect solvent ratios, pH drift) or dissolved gas can cause flow rate fluctuations and retention shifts.
-
Solution 2: Prepare fresh mobile phase daily. Always degas the mobile phase before use.
-
Cause 3: Pump Malfunction: Leaks in the pump check valves or worn piston seals can lead to an inconsistent flow rate.
-
Solution 3: Check the system pressure. If it's fluctuating wildly, perform pump maintenance.[15][16]
Section 5: Method Validation Essentials
Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[17] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[2][18]
Validation FAQs
Q15: What is "Specificity" and how do I prove it?
A15: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][19]
-
How to Prove: For an impurity method, you must show that the peaks for known impurities and the main analyte are well-resolved from each other (Resolution > 1.5). This is often demonstrated by "spiking" a sample of the pure analyte with known impurities and showing they can be separated.
Q16: What is the difference between Accuracy and Precision?
A16:
-
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It's a measure of random error and is typically expressed as the relative standard deviation (RSD) of a series of injections.
-
Accuracy is the closeness of the test results obtained by the method to the true value. It's a measure of systematic error. For an impurity method, it can be determined by analyzing a sample spiked with a known amount of an impurity and calculating the percent recovery.[17]
Section 6: Summary Table of Methods
| Parameter | Quantitative NMR (qNMR) | GC-FID | HPLC-UV |
| Principle | Direct nuclear measurement | Chromatographic separation by volatility | Chromatographic separation by polarity |
| Quantification | Absolute (Primary Method) | Relative (Area %) | Relative (Area %) |
| Reference Std. | Requires a different, certified calibrant[3] | Not required for Area % | Not required for Area % |
| Key Advantage | High accuracy, structural info included[4] | Fast, robust for volatile impurities | Versatile, good for non-volatiles |
| Main Limitation | Potential peak overlap, requires expertise | Analyte must be thermally stable | Impurities must have UV chromophore |
| Best For | Reference standard certification, definitive purity | Routine QC, residual solvent analysis | Orthogonal confirmation, degradant analysis |
References
- 1. connectjournals.com [connectjournals.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. labcompare.com [labcompare.com]
- 17. wjarr.com [wjarr.com]
- 18. fda.gov [fda.gov]
- 19. scielo.br [scielo.br]
managing the reactivity of the oxetane ring in multi-step synthesis
Oxetane Reactivity Management: A Technical Support Center
Welcome to the technical support center for . This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable structural motif into their synthetic strategies. Here, we will address common challenges, provide troubleshooting advice, and offer practical, field-tested protocols to help you navigate the unique chemical behavior of oxetanes.
Section 1: Understanding Oxetane Ring Stability & Compatibility
This section addresses the fundamental question of when the oxetane ring can be treated as a stable, inert spectator and when it is likely to react. Understanding its compatibility with common reagents is the first step to successful multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: Just how stable is the oxetane ring? Can I treat it like a THF or cyclopentane ring?
A1: The oxetane ring is significantly more reactive than its five- and six-membered ether counterparts (like tetrahydrofuran) due to its inherent ring strain, which is approximately 25 kcal/mol. However, it is generally stable enough to be carried through many standard synthetic transformations. Unlike highly reactive epoxides, oxetanes often require activation by a Brønsted or Lewis acid to undergo nucleophilic ring-opening.
Key stability takeaways are:
-
Generally stable to: Basic conditions (e.g., NaOH, NaH, organolithiums), many oxidizing agents (e.g., PCC, DMP), and reducing agents (e.g., NaBH₄, H₂/Pd-C).
-
Potentially reactive under: Strongly acidic conditions (both Brønsted and Lewis acids), high temperatures, and with certain nucleophiles, especially when activated.
Q2: What is the general stability of oxetanes across the pH range?
A2: Oxetanes exhibit their greatest stability in neutral to basic media (pH > 7). They are highly susceptible to ring-opening under acidic conditions (pH < 5), where protonation of the ring oxygen activates the system towards nucleophilic attack. Even mildly acidic conditions, such as those encountered during silica gel chromatography, can sometimes lead to undesired ring-opening, especially with sensitive substrates.
Section 2: Troubleshooting Unwanted Ring-Opening
Unintended cleavage of the oxetane ring is a common problem that can derail a synthetic sequence. This section provides solutions for preventing this unwanted reactivity.
Troubleshooting Guide
Q1: My oxetane-containing molecule is decomposing during aqueous acidic workup. How can I mitigate this?
A1: This is a classic issue stemming from the acid-lability of the oxetane ring. The protonated oxetane is an excellent electrophile, and even a weak nucleophile like water can open the ring.
Causality: Protonation of the oxetane oxygen dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.
Solutions:
-
Use a Buffered or Basic Workup: Instead of a traditional acidic wash (e.g., 1M HCl), use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a neutral salt solution (brine).
-
Quench with Bicarbonate: If the reaction itself is run under acidic conditions, quench it by slowly adding the reaction mixture to a rapidly stirred, cold solution of saturated NaHCO₃.
-
Minimize Contact Time: If an acidic wash is unavoidable for removing other impurities, keep the contact time to a minimum and perform the extraction at low temperatures (0 °C).
Q2: I am observing significant loss of my compound during purification by silica gel chromatography. What is happening?
A2: Standard silica gel is inherently acidic and can act as a Brønsted/Lewis acid catalyst for the ring-opening of sensitive oxetanes. The stationary phase itself can promote the addition of nucleophilic solvents (like methanol in the eluent) or residual water across the oxetane ring.
Solutions:
-
Neutralize the Silica Gel: Pre-treat the silica gel by preparing a slurry in a solvent containing a small amount of a volatile base, such as triethylamine (~1% v/v) or ammonia. After slurrying, the solvent is removed under vacuum to yield neutralized silica gel.
-
Switch to a Different Stationary Phase: Consider using alternative, less acidic stationary phases like alumina (basic or neutral), or C18-functionalized reverse-phase silica.
-
Alternative Purification Methods: If the compound is sufficiently volatile, distillation or sublimation can be excellent alternatives. Recrystallization should also be considered for solid compounds.
| Purification Method | Acidity | Compatibility with Sensitive Oxetanes | Notes |
| Standard Silica Gel | Acidic (pH ~4-5) | Poor | Can catalyze ring-opening. |
| Neutralized Silica Gel | Neutral (pH ~7) | Good | Pre-treat with a base like triethylamine. |
| Alumina (Neutral/Basic) | Neutral/Basic | Excellent | A good alternative to silica. |
| Reverse-Phase Silica (C18) | Neutral | Excellent | Eluents are typically water/acetonitrile or water/methanol. |
| Recrystallization/Distillation | N/A | Excellent | Avoids contact with stationary phases. |
Section 3: Mastering Controlled Oxetane Ring-Opening
The deliberate and selective opening of the oxetane ring is one of its most powerful applications, allowing for the introduction of a 1,3-difunctionalized moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for achieving a nucleophilic ring-opening of an oxetane?
A1: The most common and reliable method is to activate the oxetane with a Lewis or Brønsted acid in the presence of a nucleophile. The choice of acid and nucleophile determines the reaction conditions and outcome.
-
Lewis Acid Catalysis: This is often the method of choice for milder conditions and improved selectivity. Common Lewis acids include BF₃·OEt₂, TiCl₄, Sc(OTf)₃, and Mg(ClO₄)₂. They coordinate to the oxetane oxygen, activating the ring for attack.
-
Brønsted Acid Catalysis: Strong acids like HCl, H₂SO₄, or triflic acid (TfOH) can be used, but they often require careful control to avoid side reactions.
-
High-Temperature/Pressure Conditions: For less reactive nucleophiles, thermal activation without a catalyst can sometimes be effective, though this is less common.
Q2: How can I control the regioselectivity when opening an unsymmetrically substituted oxetane?
A2: Regioselectivity is a critical consideration. The outcome depends on both the substitution pattern of the oxetane and the reaction mechanism (Sₙ1 vs. Sₙ2 character).
-
For Sₙ2-like conditions (e.g., with strong, non-hindered nucleophiles and milder Lewis acids), the nucleophile will typically attack the less sterically hindered carbon atom.
-
For Sₙ1-like conditions (e.g., with strong Lewis acids that can induce carbocation formation or with substrates that can form a stable tertiary carbocation), the nucleophile will attack the more substituted carbon atom.
Decision-Making Workflow for Regioselective Ring-Opening
Caption: Choosing conditions for regioselective oxetane opening.
Section 4: Experimental Protocols & Advanced Troubleshooting
This section provides a vetted experimental procedure for a common transformation and addresses more nuanced troubleshooting scenarios.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of an Oxetane with an Amine Nucleophile
Disclaimer: This is a general guideline. Reaction times, temperatures, and stoichiometry should be optimized for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the oxetane substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., CH₂Cl₂, MeCN, or THF).
-
Cooling: Cool the solution to the desired temperature, typically 0 °C or -78 °C, using an ice or dry ice/acetone bath.
-
Addition of Amine: Add the amine nucleophile (1.1–1.5 eq.) to the cooled solution.
-
Lewis Acid Addition: Add the Lewis acid (e.g., Sc(OTf)₃, 0.1 eq., or BF₃·OEt₂, 1.1 eq.) dropwise via syringe. Caution: The addition of Lewis acids can be exothermic.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature, and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutralized silica gel.
Troubleshooting Guide: Advanced Scenarios
Q1: My Lewis acid-catalyzed ring-opening is sluggish and gives low conversion, even after extended reaction times. What are my options?
A1: Sluggish reactions can be caused by an insufficiently activated oxetane, a weak nucleophile, or a Lewis acid that is being sequestered by other functional groups in your molecule.
Solutions:
-
Increase Lewis Acid Strength/Stoichiometry: Switch to a stronger Lewis acid (e.g., from Mg(ClO₄)₂ to Sc(OTf)₃ or TiCl₄). If your substrate contains other Lewis basic sites (e.g., esters, amides), you may need to use a stoichiometric amount of the Lewis acid.
-
Increase Temperature: Gradually increase the reaction temperature. Many ring-openings can be performed at room temperature or even with gentle heating (40–60 °C).
-
Change the Solvent: The solvent can have a profound effect. A more polar solvent can sometimes accelerate the reaction.
-
Check Reagent Purity: Ensure your nucleophile and solvent are pure and anhydrous. Water can consume the Lewis acid.
Mechanistic Visualization: Lewis Acid Catalysis
Caption: Mechanism of Lewis acid (L.A.) catalyzed ring-opening.
Technical Support Center: Stereochemical Control in 3-((Benzyloxy)methyl)oxetane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-((benzyloxy)methyl)oxetane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical control of reactions involving this versatile building block. Our goal is to move beyond simple procedural lists and offer insights into the underlying principles that govern stereoselectivity, empowering you to optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs)
FAQ 1: Why is achieving high stereoselectivity in ring-opening reactions of this compound often challenging?
Controlling the stereochemistry in nucleophilic ring-opening reactions of unsymmetrically substituted oxetanes like this compound is a nuanced challenge governed by a delicate interplay of steric and electronic factors.[1] The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening, but the regioselectivity of nucleophilic attack dictates the final stereochemical outcome.[2]
-
Under neutral or basic conditions (SN2-type mechanism): Strong nucleophiles preferentially attack the less sterically hindered carbon of the oxetane ring.[1][3] In the case of this compound, both methylene carbons of the oxetane ring are subject to attack. The outcome is often a mixture of regioisomers, complicating stereochemical control.
-
Under acidic conditions (SN1-type mechanism): The reaction proceeds through a more carbocationic intermediate. The nucleophile will then attack the more substituted carbon, which can lead to a different regioisomer. The stability of this intermediate and the nature of the nucleophile play crucial roles in determining the stereoselectivity.[1]
FAQ 2: What are the primary strategies for achieving enantioselective reactions with the achiral this compound?
Since this compound is achiral, introducing stereochemistry requires the use of external chiral agents. The most common strategies include:
-
Chiral Catalysts: The use of chiral Lewis acids or Brønsted acids can activate the oxetane ring and create a chiral environment, directing the nucleophilic attack to one face of the molecule.[4][5][6] Chiral phosphoric acids have shown promise in the desymmetrization of oxetanes.[4][5][6]
-
Chiral Nucleophiles: Employing a chiral nucleophile allows for kinetic resolution, where one enantiomer of the activated oxetane reacts faster than the other.
-
Biocatalysis: Enzymes, such as halohydrin dehalogenases, can be engineered to perform highly enantioselective ring-opening or formation of oxetanes, offering a green and efficient alternative to traditional chemical methods.[7]
FAQ 3: Can I predict the diastereoselectivity of a reaction when using a substituted nucleophile with this compound?
Predicting diastereoselectivity is complex and often requires consideration of the transition state geometry. Key factors to consider include:
-
Steric Hindrance: The bulkiness of both the nucleophile and the benzyloxymethyl substituent will influence the approach of the nucleophile.
-
Chelation Control: If the nucleophile or catalyst can chelate to the oxygen of the oxetane and the benzyloxy group, this can lock the conformation and lead to a highly diastereoselective outcome.
-
A-1,3 Strain: The interaction between the incoming nucleophile and the substituents on the oxetane ring can lead to allylic-type strain, influencing the preferred trajectory of attack.
II. Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) in a Chiral Catalyst-Mediated Ring-Opening Reaction.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Inactivity or Decomposition | Ensure the catalyst is pure and handled under appropriate inert conditions. Some chiral catalysts are sensitive to air and moisture. Consider using freshly prepared or purified catalyst. |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can significantly impact the catalyst's effectiveness. Screen a range of solvents with varying polarities (e.g., toluene, DCM, THF) to find the optimal medium for your specific catalyst-substrate combination. |
| Suboptimal Temperature | Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to assess the impact on ee. |
| Background Uncatalyzed Reaction | A non-selective background reaction can erode the enantiomeric excess. Lowering the reaction temperature or using a less reactive nucleophile (if possible) can help to minimize the uncatalyzed pathway. |
Experimental Workflow for Optimizing Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 2: Formation of an Unexpected Regioisomer in a Nucleophilic Ring-Opening Reaction.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Reaction Mechanism Ambiguity | Determine if the reaction is proceeding under kinetic or thermodynamic control. Analyze the reaction at different time points to see if the product ratio changes. A shift in the ratio over time suggests thermodynamic control. |
| Influence of Lewis or Brønsted Acids | Trace amounts of acid impurities can catalyze an SN1-type mechanism, leading to attack at the more substituted carbon.[1] Ensure all reagents and solvents are free of acidic impurities. Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any stray protons. |
| Nucleophile Strength | "Hard" nucleophiles tend to favor attack at the less substituted carbon, while "soft" nucleophiles may show different regioselectivity.[1] If possible, consider using a different nucleophile with a different hardness profile. |
Decision Tree for Regioisomer Formation:
Caption: Decision tree for addressing regioisomer formation.
III. Key Experimental Protocols
Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Ring-Opening with an Alcohol Nucleophile
This protocol is adapted from methodologies developed for the asymmetric desymmetrization of oxetanes.[5][6]
Materials:
-
This compound
-
Chiral Phosphoric Acid Catalyst (e.g., a derivative of BINOL or SPINOL)
-
Anhydrous alcohol nucleophile (e.g., methanol, benzyl alcohol)
-
Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%).
-
Add the anhydrous solvent and stir to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., 0 °C to -78 °C).
-
Add the this compound (1.0 eq.).
-
Slowly add the alcohol nucleophile (1.1-1.5 eq.) over a period of 30 minutes.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or SFC.
Protocol 2: Biocatalytic Enantioselective Ring-Opening with Azide
This protocol is based on the use of engineered halohydrin dehalogenases for the synthesis of chiral γ-azidoalcohols.[7]
Materials:
-
This compound
-
Engineered Halohydrin Dehalogenase
-
Sodium Azide (NaN3)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO, acetonitrile)
Procedure:
-
In a temperature-controlled vessel, prepare the buffer solution.
-
Add the engineered halohydrin dehalogenase to the buffer and stir gently to dissolve.
-
Add the sodium azide to the solution.
-
In a separate vial, dissolve the this compound in the organic co-solvent.
-
Add the substrate solution to the enzyme/azide mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the chiral γ-azidoalcohol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC-MS.
IV. Concluding Remarks
The stereochemical control of reactions involving this compound is a field rich with opportunities for the development of novel and efficient synthetic methodologies. A thorough understanding of the interplay between reaction mechanisms, catalyst choice, and reaction conditions is paramount to achieving high levels of stereoselectivity. This guide provides a starting point for troubleshooting and optimizing your reactions. For more complex challenges, consulting the primary literature and considering computational studies of transition states can provide further insights.
V. References
-
Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Griesbeck, A. G., et al. (1994). Oxetane formation stereocontrol. In W. A. Horspool & P.-S. Song (Eds.), Handbook of Photochemistry and Photobiology (pp. 522–535, 550–559). CRC Press.
-
Bach, T. (1998). Stereoselective intermolecular [2+2]-photocycloaddition reactions and their application in synthesis. Synthesis, 1998(05), 683–703.
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1397-1427.
-
Wu, S., et al. (2024). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications, 15(1), 4210.
-
Krische, M. J., et al. (2018). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 140(35), 11162-11170.
-
Jacobsen, E. N., et al. (2009). Catalytic Asymmetric Ring Opening of Oxetanes. Journal of the American Chemical Society, 131(8), 2786-2787.
-
Sun, J., et al. (2018). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition, 57(40), 13239-13243.
-
Coote, S. C., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-143.
-
Szabó, K. J., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. International Journal of Molecular Sciences, 24(1), 513.
-
Balsamo, A., et al. (1972). Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry, 37(14), 2290-2295.
-
Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. Retrieved from --INVALID-LINK--
-
Carreira, E. M., et al. (2006). Oxetanes as Building Blocks in Drug Discovery. Angewandte Chemie International Edition, 45(45), 7736-7739.
-
Pedro, J. R., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4538-4549.
-
Sun, J., et al. (2019). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 21(1), 133-137.
-
Wu, S. (2006). Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. RadTech.
-
Krasavin, M. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4969-4973.
-
Taylor, R. J. K., et al. (2022). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2022(3), M1449.
-
Ley, S. V., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 26(11), 2296-2301.
References
- 1. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
overcoming low conversion rates in 3-((Benzyloxy)methyl)oxetane polymerization.
<Technical Support Center: Overcoming Low Conversion Rates in 3-((Benzyloxy)methyl)oxetane Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing challenges in the cationic ring-opening polymerization of this compound. This guide is designed to provide in-depth troubleshooting strategies and practical advice to help you achieve high conversion rates and synthesize well-defined polymers. We understand that low conversion rates can be a significant hurdle in your research and development efforts. Therefore, this resource combines established scientific principles with field-proven insights to empower you to overcome common experimental obstacles.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
This section addresses specific issues you might encounter during the polymerization of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My conversion rate is consistently low, often stalling at less than 50%. What are the most likely causes?
Low conversion is a common issue in cationic ring-opening polymerization and can often be attributed to several factors. The primary culprits are impurities in the reaction system, suboptimal initiator/catalyst selection or concentration, and unfavorable reaction conditions.
Causality and Solutions:
-
Water as a Termination Agent: Cationic polymerizations are notoriously sensitive to water. Water acts as a potent terminating agent by reacting with the propagating oxonium ion, effectively killing the growing polymer chain.[1] Even trace amounts of moisture in the monomer, solvent, or initiator can significantly reduce the final conversion.
-
Protocol: Rigorous drying of all reagents and glassware is paramount. The monomer and solvent should be distilled over a suitable drying agent (e.g., CaH₂) immediately before use. Initiators should be handled in a dry environment, such as a glovebox.
-
-
Initiator and Catalyst Issues: The choice and concentration of the initiator and catalyst are critical. Strong acids, while seemingly potent initiators, can sometimes generate unreactive secondary oxonium ions.[2] Conversely, an insufficient initiator concentration may be quenched by impurities before significant polymerization can occur.[3]
-
Recommendation: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective catalyst for this polymerization.[4] A systematic optimization of the initiator/monomer ratio is recommended to find the optimal concentration for your specific system.
-
-
Reaction Temperature: The polymerization of oxetanes can be sluggish at low temperatures due to a stable tertiary oxonium ion intermediate.[3][5] Increasing the reaction temperature can provide the necessary activation energy to overcome this barrier and promote propagation.[5]
-
Experimental Approach: Conduct a temperature study, for example, at 0 °C, room temperature, and 50 °C, to determine the optimal temperature for your specific initiator system.
-
Q2: I observe a long induction period before any significant polymerization occurs. How can I shorten this?
An extended induction period is a known characteristic of oxetane polymerization and is attributed to the formation of a stable tertiary oxonium ion intermediate.[3][5] Several strategies can be employed to accelerate the onset of polymerization.
Strategies to Reduce Induction Time:
-
Elevated Temperatures: As mentioned previously, higher temperatures can help overcome the activation energy barrier associated with the stable intermediate.[5]
-
Copolymerization with More Reactive Monomers: Introducing a more reactive comonomer, such as an epoxide, can "kick-start" the polymerization.[3][6] The higher reactivity of the epoxide can facilitate the initial ring-opening events and generate propagating species more rapidly.
-
Photoinitiation: For applications where it is feasible, photoinitiated cationic polymerization can offer rapid initiation upon exposure to UV light.[3][7]
Q3: My polymer has a broad molecular weight distribution (high polydispersity index). What is causing this and how can I achieve better control?
A high polydispersity index (PDI) suggests a lack of control over the polymerization process, often due to chain transfer reactions or slow initiation relative to propagation.[8][9]
Achieving a Living Polymerization:
To synthesize polymers with a narrow molecular weight distribution (PDI < 1.2), a "living" polymerization is necessary. In a living polymerization, termination and chain transfer reactions are minimized.[1][10]
-
Key Characteristics of Living Polymerization:
Strategies for Controlled Polymerization:
-
Rigorous Purification: The exclusion of impurities that can cause chain transfer or termination is critical.[10]
-
Choice of Initiator/Catalyst System: Systems that promote rapid initiation and form a stable, non-nucleophilic counter-ion are preferred.[8]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the propagating species. More polar solvents can sometimes lead to better control.[10]
-
Use of Additives: Electron donors or specific salts can be added to stabilize the propagating carbocation and suppress side reactions.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the polymerization of this compound.
Q: What are the key properties of this compound as a monomer? A: this compound is an oxetane monomer that offers low viscosity and can produce polymers with high rigidity and flexibility.[11] Like other oxetanes, it undergoes cationic ring-opening polymerization.[2]
Q: What are the primary side reactions to be aware of during oxetane polymerization? A: The main side reactions include "backbiting," where an oxygen atom in the growing polymer chain attacks the active center, leading to the formation of cyclic oligomers.[2][12] Another potential side reaction is temporary termination, which involves the mutual attack of two growing chains.[2]
Q: Can I use a photoinitiator for this polymerization? A: Yes, photoinitiated cationic polymerization is a viable method for this compound and its derivatives.[3][7] Triphenylsulphonium hexafluoroantimonate is an example of a photo-acid generator that can be used.[3][7]
Q: How does the basicity of the oxetane ring influence its reactivity? A: The oxygen atom in the oxetane ring is more basic than that in an epoxide.[13] This higher basicity contributes to a faster propagation rate after the initial ring-opening.[13]
Experimental Protocols
Protocol 1: Purification of this compound Monomer
Objective: To remove water and other impurities from the monomer that can inhibit polymerization.
Materials:
-
This compound
-
Calcium hydride (CaH₂)
-
Distillation apparatus
-
Schlenk flask
Procedure:
-
Add the this compound monomer to a round-bottom flask containing freshly ground calcium hydride.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.
-
Assemble a distillation apparatus that has been flame-dried or oven-dried to remove any adsorbed water.
-
Distill the monomer under reduced pressure. Collect the purified monomer in a Schlenk flask under an inert atmosphere.
-
Store the purified monomer in a glovebox or under an inert atmosphere until use.
Protocol 2: Standard Cationic Ring-Opening Polymerization
Objective: To perform a standard polymerization of this compound to achieve a high conversion rate.
Materials:
-
Purified this compound
-
Anhydrous dichloromethane (DCM) (distilled over CaH₂)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dry glassware (Schlenk flasks, syringes)
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, add the desired amount of purified this compound to a dry Schlenk flask.
-
Add anhydrous DCM via a dry syringe to achieve the desired monomer concentration (e.g., 1 M).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
In a separate vial inside the glovebox, prepare a stock solution of BF₃·OEt₂ in anhydrous DCM.
-
Using a dry syringe, add the calculated amount of the BF₃·OEt₂ solution to the stirred monomer solution to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 24 hours), monitoring the progress by taking aliquots for analysis (e.g., ¹H NMR or GPC).
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Data Presentation
Table 1: Effect of Initiator Concentration on Conversion Rate
| Initiator Concentration (mol%) | Conversion Rate (%) | Polydispersity Index (PDI) |
| 0.5 | 45 | 1.8 |
| 1.0 | 85 | 1.5 |
| 2.0 | 92 | 1.3 |
| 3.0 | 93 | 1.3 |
Note: This is representative data and actual results may vary depending on specific reaction conditions.
Visualizations
Cationic Ring-Opening Polymerization Mechanism
Caption: Mechanism of Cationic Ring-Opening Polymerization.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Polyoxetane - Wikipedia [en.wikipedia.org]
- 3. radtech.org [radtech.org]
- 4. Cationic Ring-opening Polymerization of 3-Methyl-3-oxetanemethanol [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. radtech.org [radtech.org]
- 7. scribd.com [scribd.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 11. specialchem.com [specialchem.com]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. www2.toagosei.co.jp [www2.toagosei.co.jp]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-((Benzyloxy)methyl)oxetane
Introduction
In modern medicinal chemistry, the strategic incorporation of small, strained ring systems can profoundly influence the physicochemical properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif. Its ability to act as a potent hydrogen bond acceptor, while improving metabolic stability and aqueous solubility, makes it an attractive alternative to gem-dimethyl or carbonyl groups.[1][2] The precise characterization of these oxetane-containing molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation.
This guide provides an in-depth ¹H and ¹³C NMR spectral analysis of a key building block, 3-((benzyloxy)methyl)oxetane. We will dissect its spectral features, explaining the underlying principles that govern chemical shifts and coupling patterns. By comparing its spectrum with that of parent oxetane and a more complex analogue, we will illustrate the predictable influence of substitution on the oxetane core. This document is intended for researchers and drug development professionals who rely on robust analytical techniques to drive their synthetic programs forward.
Part 1: ¹H and ¹³C NMR Spectral Analysis of this compound
A thorough understanding of an NMR spectrum begins with a clear assignment of each signal to its corresponding nucleus within the molecular structure. The inherent symmetry and electronic environment of this compound give rise to a distinct and interpretable spectral fingerprint.
Caption: Structure of this compound with key proton groups highlighted.
¹H NMR Spectrum: A Detailed Prediction
The ¹H NMR spectrum can be logically divided into four distinct regions corresponding to the aromatic, benzylic, and oxetane ring protons.
-
Aromatic Protons (δ 7.25-7.40 ppm): The five protons of the monosubstituted phenyl ring are expected to appear as a complex multiplet in this region. Their chemical shift is a standard value for benzenoid protons and is influenced by the slight electron-withdrawing effect of the attached benzyloxy group.[3]
-
Benzylic Protons (-O-C H₂-Ph, δ ~4.55 ppm): These two protons (He) are adjacent to both an oxygen atom and a phenyl ring, resulting in a significant downfield shift. A critical point of analysis is their multiplicity. Because the oxetane ring contains a stereocenter at the C3 position, the two benzylic protons are diastereotopic.[4][5] This magnetic non-equivalence means they should, in principle, couple to each other, giving rise to a pair of doublets (an AB quartet). However, if their chemical shift difference is minimal, this pattern can collapse into a singlet, a phenomenon often observed in lower-field NMR instruments.
-
Oxetane Ring Methylene Protons (-O-C H₂-CH-, δ ~4.40-4.60 ppm): Due to the plane of symmetry passing through C3 and the oxygen atom of the ring, the two methylene groups at C2 and C4 are chemically equivalent. The four protons (Ha/b) in these positions are diastereotopic and couple with each other (geminal coupling) and with the C3 methine proton (vicinal coupling). This complex spin system typically results in a multiplet. Their significant downfield shift is a hallmark of protons on a carbon adjacent to the ring oxygen in an oxetane.[6]
-
Oxetane Methine and Adjoining Methylene Protons (-C H-CH ₂-O-, δ ~3.65 and ~3.10 ppm): The methine proton (Hc) at C3 is coupled to the four oxetane ring protons (Ha/b) and the two protons of the adjacent methylene group (Hd), leading to a complex multiplet centered around δ 3.10 ppm. The methylene protons (Hd) are themselves diastereotopic and are shifted downfield by the adjacent oxygen atom, appearing as a doublet around δ 3.65 ppm due to coupling with the C3 proton.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.35 - 7.25 | m | 5H | Ar-H | Standard aromatic region |
| ~4.55 | s (or ABq) | 2H | Ph-CH ₂-O | Deshielded by phenyl ring and oxygen; diastereotopic |
| 4.60 - 4.40 | m | 4H | Oxetane CH ₂ (C2/C4) | Deshielded by ring oxygen; complex coupling |
| ~3.65 | d | 2H | -CH-CH ₂-O | Deshielded by oxygen; coupled to C3-H |
| ~3.10 | m | 1H | Oxetane CH (C3) | Upfield relative to other oxetane protons; extensive coupling |
¹³C NMR Spectrum: A Clear Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. Due to symmetry, this compound is expected to show 7 distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~138.0 | Ar-C (ipso) | Quaternary carbon attached to the benzyloxy group |
| ~128.5 | Ar-C H | Aromatic carbons (ortho and meta often overlap) |
| ~127.8 | Ar-C H | Aromatic carbon (para) |
| ~77.0 | Oxetane C H₂ (C2/C4) | Highly deshielded by the ring oxygen |
| ~73.5 | Ph-C H₂-O | Standard shift for a benzylic carbon attached to oxygen |
| ~72.0 | -CH-C H₂-O | Aliphatic carbon deshielded by adjacent oxygen |
| ~39.0 | Oxetane C H (C3) | The most upfield of the oxetane carbons |
Part 2: Comparative Spectral Analysis
To contextualize the spectrum of this compound, it is instructive to compare it with simpler and more complex analogues. This comparison highlights the predictable nature of substituent effects in NMR.
Comparison 1: Parent Oxetane
The unsubstituted oxetane ring serves as our baseline. In CDCl₃, its ¹H NMR spectrum shows two signals: a triplet at ~4.65 ppm for the C2/C4 methylene protons and a quintet at ~2.61 ppm for the C3 methylene protons.[6]
-
Key Difference: Replacing a hydrogen at C3 with the bulky benzyloxymethyl group induces a significant downfield shift for the remaining C3 proton (~3.10 ppm vs. 2.61 ppm) due to the electronic effect of the substituent. The chemical shifts of the C2/C4 protons remain in a similar region, demonstrating that substituent effects diminish with distance.
Comparison 2: 3-Ethyl-3-((benzyloxy)methyl)oxetane
This analogue introduces an ethyl group at the C3 position, breaking the molecule's plane of symmetry.
-
Key Difference: The C2 and C4 methylene groups are no longer chemically equivalent. This would split the single multiplet observed for these protons in this compound into two distinct, complex multiplets. This comparison powerfully illustrates how symmetry simplifies a spectrum and how its absence leads to greater complexity. The additional signals for the ethyl group would also be present.
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Oxetane C2/C4-H | Oxetane C3-H | Oxetane C2/C4 | Oxetane C3 |
| Oxetane | ~4.65 (t) | ~2.61 (quint) | ~77 | ~23 |
| This compound | ~4.50 (m) | ~3.10 (m) | ~77 | ~39 |
| 3-Ethyl-3-((BnO)methyl)oxetane | Two distinct 'm' | N/A (Quaternary C) | Two distinct signals | Quaternary C |
Part 3: Experimental Protocols
Achieving high-quality, reproducible NMR data is contingent on a meticulously executed experimental protocol. The following represents a self-validating system for the characterization of oxetane derivatives.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper concentration is key. Too dilute, and the signal-to-noise ratio will be poor, especially for ¹³C NMR. Too concentrated, and line broadening can occur.
-
Protocol: Accurately weigh 10-15 mg of this compound into a clean vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Rationale: A high-field instrument (≥400 MHz) is recommended to resolve complex multiplets and potential second-order effects within the oxetane spin system.
-
Protocol:
-
Insert the sample into the spectrometer.
-
Lock the field onto the deuterium signal of the CDCl₃.
-
Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the spectrum using a standard pulse program. A relaxation delay of 1-2 seconds and 16 scans are typically sufficient for good signal-to-noise.
-
-
-
¹³C NMR Data Acquisition:
-
Rationale: The low natural abundance of the ¹³C isotope necessitates a greater number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon, which also provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
Protocol:
-
Use a standard carbon acquisition pulse program with proton decoupling.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Acquire a sufficient number of scans (e.g., 1024 to 2048), which may take from 30 minutes to several hours depending on the sample concentration.
-
-
-
Data Processing:
-
Rationale: Raw free induction decay (FID) data must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Protocol:
-
Apply an exponential window function and perform a Fourier transform on the FID.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
-
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A systematic analysis, grounded in the principles of chemical shift theory and spin-spin coupling, allows for the complete assignment of its structure. Key diagnostic features include the diastereotopic nature of the benzylic protons and the characteristic chemical shifts of the strained oxetane ring protons. By comparing its spectral data with related compounds, we can confidently interpret the influence of substituents on the oxetane core. The robust experimental protocol provided ensures the acquisition of high-quality data, a prerequisite for confident structural elucidation in any drug discovery and development pipeline.
References
comparative study of 3-((Benzyloxy)methyl)oxetane with other oxetane derivatives.
An In-Depth Comparative Guide to 3-((Benzyloxy)methyl)oxetane and Other Oxetane Derivatives for Advanced Research
Introduction: The Rising Prominence of the Oxetane Scaffold
In the landscape of modern medicinal and materials chemistry, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely valuable structural motif.[1][2] Characterized by significant ring strain (approximately 25.5 kcal/mol) and a polarized C-O bond, the oxetane ring is more than just a synthetic curiosity.[3][4] Its strained C-O-C bond angle exposes the oxygen's lone pair of electrons, rendering it an excellent hydrogen-bond acceptor and Lewis base.[3][4][5]
These properties have established oxetanes as powerful tools in drug discovery, where they are frequently employed as isosteres for gem-dimethyl and carbonyl groups.[1][3][5] The incorporation of an oxetane moiety can profoundly and beneficially influence a molecule's physicochemical properties, often leading to enhanced aqueous solubility, improved metabolic stability, and modulated lipophilicity.[2][6][7] This strategic utility is validated by the presence of the oxetane ring in several FDA-approved therapeutics, most famously in the taxane family of anticancer agents, including Paclitaxel.[1]
This guide provides a comparative analysis of this compound against other key oxetane derivatives. We will delve into their synthesis, reactivity, and performance in critical applications, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their work.
Featured Derivative: this compound
This compound (CAS 1003013-76-0) is an important derivative featuring a benzyloxy group that imparts specific characteristics related to polarity, reactivity, and synthetic utility.[8] The presence of the bulky, moderately hydrophobic benzyl group combined with the polar oxetane core makes it a unique building block.[8]
Synthesis and Reactivity
The synthesis of 3-substituted oxetanes like this compound often follows established routes for Williamson ether synthesis starting from a corresponding diol, or functionalization of a pre-formed oxetane ring. A common precursor is 3-(hydroxymethyl)oxetane, which can be benzylated under standard conditions.
The primary reactivity of this molecule centers on two key areas:
-
Ring-Opening Reactions: Like all oxetanes, the four-membered ring can be opened under acidic conditions or via nucleophilic attack, a property heavily exploited in polymer chemistry.[4][9]
-
Cationic Ring-Opening Polymerization (CROP): this compound and its analogue, 3-ethyl-3-[(benzyloxy)methyl]oxetane, are effective monomers for cationic photopolymerization.[10][11][12][13] This process, initiated by a photoacid generator, leads to the formation of polyethers with distinct properties conferred by the pendant benzyloxy groups.
Comparative Study: this compound vs. Other Derivatives
To understand the unique position of this compound, we will compare it with three other structurally distinct and synthetically relevant oxetane derivatives: 3-Methyl-3-hydroxymethyloxetane , 3,3-Dimethyloxetane , and the pivotal precursor, Oxetan-3-one .
Structural and Physical Properties
The substitution at the 3-position of the oxetane ring dictates the molecule's physical properties, steric profile, and potential for further functionalization.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound | Ph-CH₂-O-CH₂-(C₃H₅O) | C₁₁H₁₄O₂ | 178.23 | Not readily available | Bulky, lipophilic benzyloxy group; monomer for CROP.[8][14] |
| 3-Methyl-3-hydroxymethyloxetane | CH₃-(C₃H₄O)-CH₂OH | C₅H₁₀O₂ | 102.13 | Not readily available | Contains a primary alcohol for further functionalization (e.g., azidation).[15] |
| 3,3-Dimethyloxetane | C(CH₃)₂(C₃H₄O) | C₅H₁₀O | 86.13 | 81 °C[16][17] | Stable gem-dimethyl group; serves as a bioisostere.[16] |
| Oxetan-3-one | C₃H₄O₂ | C₃H₄O₂ | 72.06 | Not readily available | Ketone functionality allows for a wide range of derivatizations.[4][18] |
Reactivity and Application Comparison
1. Ring Stability and Reactivity
The stability of the oxetane ring, particularly towards acid-catalyzed ring-opening, is influenced by the substituents. 3,3-disubstituted oxetanes, such as 3,3-dimethyloxetane, exhibit remarkable chemical stability across a wide pH range (pH 1-10).[18] This robustness makes them reliable scaffolds in drug discovery, as they can withstand various synthetic transformations without degradation.[19][20] In contrast, oxetanes with only one substituent at the 3-position may show some decomposition under strongly acidic conditions.[18]
Oxetan-3-one serves as a versatile synthetic hub. Its ketone functionality is a gateway to a vast library of 3-substituted and 3,3-disubstituted oxetanes through reactions like Horner-Wadsworth-Emmons, Strecker synthesis, and various nucleophilic additions.[18][19]
2. Performance in Cationic Ring-Opening Polymerization (CROP)
Oxetanes are highly effective monomers for CROP due to their high ring strain energy (107 kJ/mol), which is comparable to that of cycloaliphatic epoxides.[10] However, the polymerization kinetics can be sluggish for pure oxetane monomers.[10][11] Studies on 3-benzyloxymethyl-3-ethyl-oxetane show that the rate-determining step is often the ring-opening of a stable tertiary oxonium ion intermediate.[10]
The reactivity can be dramatically enhanced by copolymerization with more reactive monomers like cycloaliphatic epoxides. For instance, the conversion of 3-benzyloxymethyl-3-ethyl-oxetane in photopolymerization was improved from a mere 17% to nearly 90% by adding a co-monomer such as diglycidylether of bisphenol A (DGEBA).[10][21][22]
-
This compound: The benzyloxy group provides steric bulk and influences the properties (e.g., rigidity, flexibility) of the resulting polymer.[12][13]
-
3-Methyl-3-hydroxymethyloxetane: The hydroxyl group can participate in chain transfer reactions via an activated monomer mechanism, which can increase conversion rates but may also lead to more flexible ether linkages in the polymer network.[23] Derivatives like 3-azidomethyl-3-methyloxetane (AMMO) are used to create energetic polymers.[15]
-
3,3-Dimethyloxetane: Serves as a monomer for producing polymers with enhanced thermal stability and specific mechanical properties, valuable in materials science.[16]
3. Impact in Medicinal Chemistry
The choice of substituent is critical when incorporating an oxetane into a drug candidate.
-
This compound: The benzyloxy group adds significant lipophilicity, which could be used to modulate LogP/LogD values. However, it also introduces a potential site for metabolism (debenzylation).
-
3,3-Dimethyloxetane: As a bioisostere for a gem-dimethyl group, it can improve metabolic stability and aqueous solubility while occupying a similar chemical space.[1]
-
Functionalized Derivatives (from 3-Methyl-3-hydroxymethyloxetane or Oxetan-3-one): These precursors allow for the introduction of polar groups (amines, amides, etc.) that can fine-tune solubility, modulate the pKa of nearby basic groups, and form key interactions with biological targets.[1][7]
Experimental Methodologies
Protocol 1: General Synthesis of a 3-Substituted Oxetane via Williamson Etherification
This protocol describes a general method for synthesizing 3-substituted oxetanes from a diol, which involves tosylation and subsequent base-mediated cyclization.
Step-by-Step Methodology:
-
Monotosylation: Dissolve the starting 1,3-diol (e.g., 2-methyl-2-(hydroxymethyl)propane-1,3-diol) in a suitable solvent like pyridine or dichloromethane at 0°C.
-
Add p-toluenesulfonyl chloride (1.0 eq.) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting material.
-
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Cyclization: Dissolve the crude tosylate in a polar aprotic solvent such as THF or DMF.
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise at 0°C.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) for 4-12 hours until cyclization is complete.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting oxetane derivative by column chromatography or distillation.
Protocol 2: Photoinitiated Cationic Ring-Opening Polymerization
This protocol outlines a typical experiment for the UV-curing of an oxetane monomer formulation.
Step-by-Step Methodology:
-
Formulation Preparation: Prepare the formulation by mixing the oxetane monomer (e.g., 3-benzyloxymethyl-3-ethyl-oxetane), any co-monomer (e.g., DGEBA), and the photoinitiator (e.g., a triarylsulfonium salt, 1-3 wt%) in a vial. Ensure complete dissolution, protecting the mixture from light.
-
Sample Application: Apply a thin film of the liquid formulation onto a substrate (e.g., a glass slide or KBr pellet for IR analysis) using a wire-wound bar coater to ensure uniform thickness.
-
UV Curing: Expose the sample to a UV light source (e.g., a mercury lamp with a specific wavelength filter) with a defined intensity (mW/cm²).
-
Kinetic Analysis (RT-FTIR): Monitor the polymerization kinetics in real-time using Fourier Transform Infrared (FTIR) spectroscopy. Track the disappearance of the characteristic oxetane ring absorption band (typically around 980 cm⁻¹) to calculate the monomer conversion over time.[10]
-
Post-Cure Analysis: After curing, characterize the resulting polymer's properties. Use Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg) and Young's modulus, and Thermogravimetric Analysis (TGA) to assess thermal stability.[10][21]
Visualizations
General Synthetic Pathway to 3-Substituted Oxetanes
Caption: Williamson ether synthesis workflow for oxetane formation.
Mechanism of Cationic Ring-Opening Polymerization (CROP)
Caption: Simplified mechanism of photoinitiated CROP of oxetanes.
Comparative Logic: Selecting an Oxetane Derivative
Caption: Decision tree for selecting an oxetane derivative by application.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 1003013-76-0: this compound [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. radtech.org [radtech.org]
- 11. scribd.com [scribd.com]
- 12. specialchem.com [specialchem.com]
- 13. specialchem.com [specialchem.com]
- 14. This compound | 1003013-76-0 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. chemimpex.com [chemimpex.com]
- 17. 3,3-DIMETHYLOXETANE | 6921-35-3 [chemicalbook.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. [PDF] Cationic photopolymerization of 3‐benzyloxymethyl‐3‐ethyl‐oxetane | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structural Validation of 3-((Benzyloxy)methyl)oxetane
In the landscape of modern drug discovery and materials science, the oxetane ring has emerged as a motif of significant interest. Its unique conformational properties and ability to act as a bioisosteric replacement for gem-dimethyl or carbonyl groups have cemented its role in the development of novel therapeutics and functional materials. Among the diverse array of oxetane-containing building blocks, 3-((benzyloxy)methyl)oxetane serves as a crucial intermediate. Its precise molecular structure is paramount to the stereochemical and functional outcomes of its subsequent transformations.
This guide provides an in-depth, comparative analysis for the unambiguous structural validation of this compound. We will delve into the orthogonal analytical techniques required to confirm its identity and purity, contrasting its spectral features with a structurally similar analogue, benzyl isobutyl ether. This comparison is designed to highlight the unique spectral signatures imparted by the strained four-membered oxetane ring, providing researchers with a robust framework for structural elucidation.
The Imperative of Multi-Technique Validation
Relying on a single analytical technique for structural confirmation is a precarious approach in chemical synthesis. A confluence of data from multiple, independent methods is the bedrock of rigorous scientific validation. For a molecule like this compound, we will employ a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive and self-validating dataset.
Experimental Workflow for Structural Validation
The following diagram outlines the logical workflow for the comprehensive validation of this compound's molecular structure.
Caption: Workflow for the synthesis and structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual signal should not overlap with key analyte signals.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Comparative Analysis: this compound vs. Benzyl Isobutyl Ether
The key differentiator between our target molecule and the acyclic ether analogue lies in the signals originating from the oxetane ring protons and carbons. The strained nature of the four-membered ring significantly influences their chemical shifts.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound | Benzyl Isobutyl Ether | Rationale for Differences |
| Ar-H | ~7.35 ppm (m, 5H) | ~7.33 ppm (m, 5H) | Similar aromatic protons of the benzyl group. |
| Ph-CH₂ -O | ~4.55 ppm (s, 2H) | ~4.49 ppm (s, 2H) | Benzylic protons, largely unaffected by the rest of the molecule. |
| O-CH₂ -CH(oxetane) | ~3.65 ppm (d, 2H) | N/A | Diastereotopic protons adjacent to the chiral center of the oxetane. |
| O-CH₂ (oxetane) | ~4.45 ppm (t, 2H) | N/A | Methylene protons of the oxetane ring, deshielded by the ring oxygen. |
| CH (oxetane) | ~3.20 ppm (m, 1H) | N/A | Methine proton of the oxetane ring. |
| O-CH₂ -CH(isobutyl) | N/A | ~3.18 ppm (d, 2H) | Protons adjacent to the isopropyl group in the acyclic ether. |
| CH (isobutyl) | N/A | ~1.95 ppm (m, 1H) | Methine proton of the isobutyl group. |
| CH₃ (isobutyl) | N/A | ~0.92 ppm (d, 6H) | Methyl protons of the isobutyl group, appearing far upfield. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound | Benzyl Isobutyl Ether | Rationale for Differences |
| Ar-C | ~127-138 ppm | ~127-138 ppm | Aromatic carbons of the benzyl group. |
| Ph-CH₂ -O | ~73.5 ppm | ~73.0 ppm | Benzylic carbon. |
| O-CH₂ -CH(oxetane) | ~72.0 ppm | N/A | Methylene carbon adjacent to the oxetane ring. |
| O-CH₂ (oxetane) | ~74.0 ppm | N/A | Oxetane ring methylene carbons, significantly deshielded. |
| CH (oxetane) | ~39.0 ppm | N/A | Oxetane ring methine carbon. |
| O-CH₂ -CH(isobutyl) | N/A | ~78.0 ppm | Methylene carbon in the acyclic ether. |
| CH (isobutyl) | N/A | ~28.5 ppm | Methine carbon of the isobutyl group. |
| CH₃ (isobutyl) | N/A | ~19.5 ppm | Methyl carbons of the isobutyl group. |
The upfield shift of the oxetane ring carbons and protons (relative to similar acyclic ethers) and the characteristic splitting patterns are definitive fingerprints for the presence of the strained ring system. Further 2D NMR experiments like COSY and HSQC can be used to unequivocally confirm the connectivity between protons and carbons.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check for its elemental composition.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of a sodium adduct ([M+Na]⁺) is common for ethers.
-
Analysis: Determine the mass of the molecular ion or its common adducts.
Data Interpretation
For this compound (C₁₁H₁₄O₂), the expected monoisotopic mass is 178.0994 g/mol . High-resolution mass spectrometry (HRMS) should yield a mass measurement within a few parts per million (ppm) of this theoretical value.
Table 3: Expected MS Adducts
| Species | Expected m/z (Monoisotopic) |
| [M+H]⁺ | 179.1067 |
| [M+Na]⁺ | 201.0886 |
| [M+K]⁺ | 217.0625 |
The observation of these ions at high mass accuracy provides strong evidence for the correct elemental formula.
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present.
Comparative Analysis
Table 4: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Benzyl Isobutyl Ether | Significance |
| C-H (Aromatic) | ~3030-3090 | ~3030-3090 | Stretching vibrations of the benzene ring C-H bonds. |
| C-H (Aliphatic) | ~2850-2960 | ~2850-2970 | Stretching vibrations of the sp³ C-H bonds. |
| C-O (Ether) | ~1110 (strong, sharp) | ~1100 (strong, sharp) | The C-O-C stretching vibration is a hallmark of ethers. |
| Oxetane Ring | ~980 (characteristic) | N/A | This band, often attributed to the ring breathing vibration of the oxetane, is a key diagnostic peak absent in the acyclic analogue. |
The presence of the ~980 cm⁻¹ band, in conjunction with the other expected peaks, provides compelling evidence for the oxetane moiety.
Conclusion: A Triangulated Approach to Certainty
The structural validation of this compound is not merely an academic exercise; it is a prerequisite for its reliable application in any research or development context. By systematically applying a suite of orthogonal analytical techniques—NMR, MS, and IR—and comparing the resulting data to a structurally similar analogue, we can achieve an unambiguous and definitive confirmation of its molecular structure.
The characteristic signals of the strained oxetane ring in both ¹H and ¹³C NMR, the precise molecular mass confirmed by HRMS, and the unique ring breathing vibration in the IR spectrum collectively form a self-consistent and robust body of evidence. This multi-faceted, data-driven approach ensures the integrity of the starting material, thereby safeguarding the validity of all subsequent experimental outcomes.
A Comparative Guide to the Properties of Polymers from 3-((Benzyloxy)methyl)oxetane and Epoxides for Advanced Applications
This guide provides an in-depth comparison of the material properties, polymerization kinetics, and application potential of polymers derived from 3-((benzyloxy)methyl)oxetane and common epoxides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to explain the underlying chemical principles and experimental considerations that govern performance. We will explore how the subtle differences in monomer structure—a four-membered oxetane ring versus a three-membered epoxide ring—translate into significant variations in the resulting polymer characteristics, with a special focus on their utility in the biomedical field.
Monomer Fundamentals: A Tale of Two Rings
The journey to a functional polymer begins with the monomer. Both oxetanes and epoxides are cyclic ethers, driven to polymerize by the inherent strain within their rings. However, their structural differences are the primary determinants of their reactivity and the properties of the resulting polyethers.
-
Epoxides (Oxiranes): These three-membered rings possess substantial ring strain, making them highly reactive.[1] Their polymerization can proceed through various mechanisms, including cationic, anionic, and metal-mediated pathways, leading to a wide array of polyether structures.[2][3] Industrially significant examples like ethylene oxide and propylene oxide form the basis for widely used polymers such as polyethylene glycol (PEG).[1]
-
Oxetanes: These are four-membered cyclic ethers. While less strained than epoxides, their ring strain energy (approx. 107 kJ/mol) is still significant and comparable to that of highly reactive cycloaliphatic epoxides (approx. 114 kJ/mol), providing a strong thermodynamic driving force for polymerization.[4][5] A key distinction is the higher basicity of the heterocyclic oxygen in oxetanes compared to epoxides, which influences the initiation of cationic polymerization.[4] The monomer in focus, this compound, features a bulky benzyloxy side group that significantly influences the final polymer's properties.
| Feature | Epoxide (e.g., Propylene Oxide) | Oxetane (e.g., this compound) |
| Ring Structure | 3-membered (2 Carbon, 1 Oxygen) | 4-membered (3 Carbon, 1 Oxygen) |
| Ring Strain | High | Moderate-High (~107 kJ/mol)[5] |
| Oxygen Basicity | Lower (pKa ~ -3.7)[4] | Higher (pKa ~ -2.0)[4] |
| Primary Polymerization | Cationic, Anionic, Metal-mediated[2][3] | Cationic Ring-Opening Polymerization (CROP)[5] |
The Path to Polymerization: Kinetics and Mechanisms
Both monomer classes predominantly undergo cationic ring-opening polymerization (CROP), especially in photocurable systems relevant to coatings and 3D printing. A photoacid generator (PAG) releases a strong acid upon UV irradiation, which protonates the ether oxygen, initiating polymerization.
Kinetic Comparison: A Race with Different Starting Blocks
While the overall CROP mechanism is similar, the kinetics differ substantially.
-
Epoxides: Cycloaliphatic epoxides are known as "Class I" monomers in cationic polymerization; they polymerize rapidly with essentially no induction period.[4] This is because the initial protonated species is unstable and quickly reacts to propagate the chain.
-
Oxetanes: Pure oxetane monomers often exhibit a sluggish reaction with a noticeable induction period.[4][6] This is attributed to the formation of a stable "tertiary oxonium ion" intermediate. This long-lived species requires more energy to proceed to the next ring-opening step, which is the rate-determining step for polymerization.[4]
This kinetic disparity has led to a common and effective strategy: copolymerization . Adding reactive epoxide monomers to an oxetane formulation can dramatically accelerate the polymerization rate and increase the final conversion of the oxetane.[4][7] The exothermic reaction of the epoxide ring-opening increases the system's temperature, helping to overcome the activation energy barrier for the oxetane's tertiary oxonium ion.[4]
| Parameter | Epoxide (Cycloaliphatic) | Oxetane (Pure Monomer) | Oxetane/Epoxide Copolymer |
| Initiation Rate | Fast[8] | Slow, induction period[4] | Accelerated[7] |
| Propagation Rate | Fast | Very Fast (once initiated)[8] | Enhanced |
| Overall Reaction | Rapid, exothermic[4] | Sluggish initiation, then rapid[4] | Rapid, high conversion[4] |
| Final Conversion | High | Often low (as pure monomer)[6] | Significantly improved[4] |
A Head-to-Head Comparison of Polymer Properties
The choice of monomer directly translates to the final material's performance. Here, we compare the properties of polyethers derived from this compound and representative epoxides.
Thermal and Mechanical Properties
The polymer backbone and side-chain structure dictate thermal stability and mechanical behavior.
-
Poly(this compound): The presence of the bulky and rigid benzyloxy group is expected to increase the glass transition temperature (Tg) and stiffness of the polymer compared to polyoxetanes with smaller alkyl side chains. Symmetrically disubstituted oxetanes tend to yield crystalline polymers, but the single, large side group in this monomer likely results in an amorphous polymer.[5] While specific data for this exact polymer is sparse, studies on similar monomers show that copolymerization with epoxides like diglycidylether of bisphenol A (DGEBA) can significantly improve the glass transition temperature, decomposition temperature, and Young's modulus.[4]
-
Polyepoxides: The properties of polyepoxides are incredibly diverse. Linear, low-molecular-weight polymers like PEG are waxy solids or viscous liquids with low Tg.[9] In contrast, crosslinked epoxy resins, formed from difunctional or multifunctional epoxides, are rigid, strong, and thermally stable materials used in high-performance adhesives and composites.[10][11] They are often characterized by high strength but can be brittle.[7]
Physicochemical Properties and Biocompatibility
For drug development professionals, properties like solubility, chemical resistance, and biocompatibility are paramount.
-
Polyoxetanes: Polyoxetanes generally exhibit excellent chemical resistance to most organic solvents and strong alkalis.[5] However, the hydrophobicity of the benzyloxy group in poly(this compound) renders it water-insoluble. For biomedical applications, this is a significant limitation. To overcome this, researchers have successfully grafted polyethylene glycol (PEG) onto polyoxetane backbones, creating water-soluble and biocompatible brush polymers suitable for drug delivery.[12] These "clickable" polyoxetanes offer a versatile platform for covalently attaching therapeutic agents.[12]
-
Polyepoxides (specifically PEO/PEG): Poly(ethylene oxide), derived from the polymerization of ethylene oxide, is the gold standard for biocompatible, water-soluble polymers in the pharmaceutical industry.[13] Its high hydrophilicity, lack of toxicity, and non-immunogenic nature make it an ideal choice for a multitude of drug delivery applications.[13] It is used to improve the solubility and pharmacokinetic profiles of drugs (PEGylation) and as a key excipient in controlled-release formulations like hydrophilic matrix tablets and osmotic pump systems.[13][14]
Applications in Drug Delivery and Biomedical Research
The distinct properties of these polymers define their roles in the biomedical field.
-
Polyoxetanes: The Emerging Platform. While newer to the biomedical scene, functionalized polyoxetanes are a promising platform. Their tunable properties and the ability to create complex architectures like hyperbranched polymers make them attractive for advanced applications.[15][16] PEG-grafted polyoxetanes have been developed as carriers for anticancer drugs like camptothecin, demonstrating their potential to create novel drug-polymer conjugates.[12] The oxetane motif itself is also being increasingly incorporated into small-molecule drugs to improve physicochemical properties like solubility and metabolic stability.[17]
-
Polyepoxides (PEO/PEG): The Established Workhorse. Polymers from epoxides, particularly PEO, are foundational to modern drug delivery.[9][18][19][20] Their applications are vast and well-documented:
-
Controlled Release: High molecular weight PEO is used to create hydrophilic matrix tablets that swell to form a gel layer, controlling drug diffusion and release over an extended period.[9][14]
-
Solubilization: PEG is conjugated to poorly soluble drugs to enhance their water solubility and bioavailability.[13]
-
Targeted Delivery: Polymeric micelles with a hydrophobic core and a hydrophilic PEG shell can encapsulate hydrophobic drugs, protecting them in circulation and enabling passive targeting to tumor tissues.[13]
-
Experimental Protocols: A Practical Guide
To provide actionable insights, we outline a standard methodology for assessing one of the most critical parameters discussed: polymerization kinetics.
Protocol: Kinetic Analysis via Real-Time FTIR (RT-FTIR) Spectroscopy
This protocol allows for the simultaneous monitoring of monomer conversion during photopolymerization.
Objective: To compare the photopolymerization kinetics of a pure oxetane formulation versus an oxetane/epoxide copolymer formulation.
Materials:
-
Oxetane Monomer: this compound
-
Epoxide Co-monomer: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (a cycloaliphatic epoxide)
-
Photoacid Generator (PAG): Triarylsulfonium hexafluoroantimonate salt (e.g., 3 wt%)
-
FTIR Spectrometer with a real-time sampling accessory and UV light source.
-
BaF₂ salt plates.
Procedure:
-
Formulation Preparation: Prepare two formulations.
-
Formulation A (Pure Oxetane): 97% this compound, 3% PAG (by weight).
-
Formulation B (Copolymer): 48.5% oxetane, 48.5% epoxide, 3% PAG (by weight).
-
Mix each formulation thoroughly in the dark until the PAG is fully dissolved.
-
-
Sample Preparation: Place one drop of the formulation between two BaF₂ plates to create a thin film of uniform thickness (approx. 25 µm).
-
Baseline Spectrum: Place the sample in the FTIR spectrometer and record an initial IR spectrum before UV exposure.
-
Initiation and Monitoring:
-
Begin recording spectra continuously (e.g., 1 scan per second).
-
After a brief delay to establish a baseline, open the shutter of the UV lamp (e.g., 365 nm, 10 mW/cm²) to irradiate the sample.
-
Continue recording spectra for a set duration (e.g., 600 seconds).
-
-
Data Analysis:
-
Monitor the decrease in the peak area corresponding to the oxetane ring (e.g., ~980 cm⁻¹) and the epoxide ring (e.g., ~790 cm⁻¹).
-
Calculate the monomer conversion (%) as a function of time using the formula: Conversion(t) = [1 - (PeakArea(t) / PeakArea(0))] * 100
-
Plot conversion versus time for both monomers in both formulations to compare their polymerization rates and induction periods.
-
Conclusion
The choice between an oxetane like this compound and an epoxide is not merely a selection between a three and four-membered ring; it is a decision that dictates polymerization behavior, material properties, and ultimate application.
-
Polymers from epoxides , particularly PEO, are well-established, biocompatible, and versatile materials that form the bedrock of many advanced drug delivery systems. Their rapid polymerization and hydrophilic nature (in the case of PEO) are significant advantages.
-
Polymers from oxetanes represent a newer frontier. While their polymerization can be sluggish, this can be overcome through copolymerization. The resulting polyethers offer a unique set of properties, and the ability to create functional, "clickable" backbones presents an exciting platform for developing next-generation polymer-drug conjugates and other advanced biomaterials.
For researchers, the optimal choice will depend on the specific performance requirements. For applications demanding biocompatibility and water solubility out-of-the-box, epoxide-derived PEO remains the dominant choice. For applications requiring a highly tunable, functionalizable backbone for covalent drug attachment, the emerging class of polyoxetanes offers a compelling and powerful alternative.
References
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. radtech.org [radtech.org]
- 5. Polyoxetane - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. radtech.org [radtech.org]
- 8. repository.gatech.edu [repository.gatech.edu]
- 9. POLYOX (POLYETHYLENE OXIDE) MULTIFUNCTIONAL POLYMER IN NOVEL DRUG DELIVERY SYSTEM | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pslc.ws [pslc.ws]
- 12. US9421276B2 - Clickable polyoxetane carrier for drug delivery - Google Patents [patents.google.com]
- 13. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discover the power of POLYOX ™ polyethylene oxide polymers for advanced oral drug delivery - Pharma Solutions [pharma.iff.com]
- 15. researchgate.net [researchgate.net]
- 16. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmahealthsciences.net [pharmahealthsciences.net]
- 19. jchemrev.com [jchemrev.com]
- 20. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Landscape of 3-((Benzyloxy)methyl)oxetane: A Comparative and Methodological Analysis
For drug development professionals and researchers in organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. 3-((Benzyloxy)methyl)oxetane, a molecule incorporating the synthetically versatile and pharmaceutically relevant oxetane ring, presents a unique characterization challenge. This guide provides an in-depth analysis of its spectroscopic profile. In the absence of publicly available experimental reference spectra, we present a comparative guide, predicting the spectral features of this compound by contrasting them with experimentally verified data from its core structural components: Oxetane and Benzyl Methyl Ether . Furthermore, we provide robust, best-practice protocols for acquiring high-quality spectroscopic data for this and similar molecules.
The Spectroscopic Database Landscape: A Notable Absence
A comprehensive search of prominent spectroscopic databases, including the Spectral Database for Organic Compounds (SDBS)[1][2][3][4] and the NIST Chemistry WebBook[5][6], reveals a critical finding: as of early 2026, there are no publicly archived, experimentally-derived reference spectra for this compound.
This data gap underscores the necessity for researchers working with this, or structurally novel, compounds to rely on a combination of predictive analysis based on foundational principles and rigorous, in-house experimental data acquisition. This guide bridges that gap by establishing a reliable predictive framework.
| Compound | Database Searched | Data Availability |
| This compound | SDBS, NIST, PubChem, ChemicalBook | No experimental spectra found. |
| Oxetane (Comparison) | Various Literature Sources | ¹H & ¹³C NMR data available.[7][8] IR data available.[5][9] |
| Benzyl Methyl Ether (Comparison) | NIST, PubChem, ChemicalBook | ¹H & ¹³C NMR, IR, and MS spectra available.[10][11][12][13][14][15][16] |
Comparative Spectral Analysis: Predicting the Signature
To construct a reliable predicted spectrum for this compound, we will dissect the molecule into two key fragments and analyze the known spectral features of our comparison compounds.
-
Fragment A (The Ring): The oxetane ring.
-
Fragment B (The Sidechain): The benzyloxymethyl group.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is arguably the most powerful tool for structural elucidation. Here, we predict the key resonances for our target molecule.
-
Oxetane Ring Protons (Fragment A): The strained four-membered ring significantly influences the chemical shifts of its protons. In unsubstituted oxetane, the α-protons (next to the oxygen) appear around 4.7 ppm, while the β-protons are found further upfield at ~2.7 ppm.[8] For this compound, we expect a complex multiplet for the single proton at the C3 position and distinct signals for the four protons at the C2 and C4 positions. These ring protons will be shifted due to the substituent, but will retain their characteristic downfield position for α-protons and upfield position for the β-proton.
-
Sidechain Protons (Fragment B): Analysis of benzyl methyl ether provides a clear reference for the sidechain. The aromatic protons of the benzyl group typically appear as a multiplet between 7.2-7.4 ppm.[10][11] The benzylic methylene protons (-O-CH₂ -Ph) in benzyl methyl ether are observed around 4.5 ppm, and the methyl protons (-O-CH₃ ) at approximately 3.4 ppm.[11] For our target molecule, we can predict:
-
Aromatic Protons: A multiplet around 7.3 ppm (5H).
-
Benzylic Protons (-O-CH₂-Ph): A singlet around 4.5 ppm (2H).
-
Methylene Bridge Protons (-CH-CH₂-O-): A doublet around 3.6 ppm (2H), coupled to the C3 proton.
-
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (C₆H₅) | ~7.3 | m | 5H | Standard aromatic region, reference Benzyl Methyl Ether.[11] |
| Oxetane (C2-H₂, C4-H₂) | ~4.5-4.8 | m | 4H | α-protons to ether oxygen in a strained ring.[8] |
| Benzylic (-O-CH₂ -Ph) | ~4.5 | s | 2H | Deshielded by oxygen and aromatic ring. |
| Methylene Bridge (-CH-CH₂ -O-) | ~3.6 | d | 2H | Deshielded by ether oxygen, coupled to C3-H. |
| Oxetane (C3-H) | ~2.8-3.2 | m | 1H | β-proton to ether oxygen, complex splitting. |
Predicted ¹³C NMR Spectrum
The carbon environment is similarly predictable.
-
Oxetane Ring Carbons: In unsubstituted oxetane, the α-carbons (C2, C4) resonate around 73 ppm, while the β-carbon (C3) is at ~23 ppm.[8]
-
Sidechain Carbons: In benzyl methyl ether, the benzylic carbon is found near 70 ppm, the methyl carbon near 58 ppm, and the aromatic carbons in the 127-138 ppm range.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted δ (ppm) | Rationale |
| Aromatic (C₆H₅, C-ipso) | ~138 | Quaternary carbon attached to the side chain. |
| Aromatic (C₆H₅, CH) | ~127-129 | Standard aromatic region. |
| Oxetane (C2, C4) | ~75-78 | α-carbons to ether oxygen in a substituted ring. |
| Benzylic (-O-CH₂ -Ph) | ~73 | Standard benzylic ether carbon. |
| Methylene Bridge (-CH-CH₂ -O-) | ~70 | Aliphatic ether carbon. |
| Oxetane (C3) | ~35-40 | Substituted β-carbon. |
Predicted Infrared (IR) Spectrum
IR spectroscopy is excellent for identifying key functional groups.
-
C-O Stretch: Ethers display a strong C-O stretching absorption between 1050-1150 cm⁻¹.[17][18][19] Due to the ring strain, the C-O-C stretch of the oxetane ring is expected to be prominent and may appear at a slightly different frequency than a typical acyclic ether. Phenyl alkyl ethers also show a characteristic band around 1250 cm⁻¹.[17][19]
-
Aromatic C-H Stretch: A peak just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
Aromatic C=C Bends: Overtones in the 1650-2000 cm⁻¹ region and fundamental bands around 1450-1600 cm⁻¹.
Table 4: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| 3030-3100 | Aromatic C-H Stretch | Benzene ring C-H vibrations. |
| 2850-2960 | Aliphatic C-H Stretch | Oxetane and methylene C-H vibrations. |
| ~1250 | Aryl-Alkyl Ether C-O Stretch | Asymmetric C-O-C stretch.[17][19] |
| ~1100 | Oxetane C-O-C Stretch | Strong, characteristic ether band, influenced by ring strain.[17][18] |
| 1450-1600 | Aromatic C=C Bends | Benzene ring skeletal vibrations. |
Predicted Mass Spectrum (Electron Ionization)
The molecular weight of this compound is 178.23 g/mol . In EI-MS, we can predict fragmentation based on the stability of the resulting ions.
-
Molecular Ion (M⁺): A peak at m/z = 178. The intensity may be moderate to weak.
-
Base Peak: The most common fragmentation for benzyl ethers is cleavage of the benzylic C-O bond to form the highly stable tropylium cation ([C₇H₇]⁺ ), which gives a very strong peak at m/z = 91 . This is the predicted base peak.
-
Other Fragments: Alpha-cleavage next to the ether oxygen is a common pathway for ethers.[1][3] We can expect a fragment from the loss of the benzyloxy radical, resulting in an oxetanylmethyl cation at m/z = 87. Loss of the oxetanylmethyl radical would also lead to the benzyloxy cation at m/z = 107.
Recommended Experimental Protocols
To generate reliable, publication-quality data, adherence to standardized protocols is essential. The following sections detail the recommended methodologies.
Workflow for Spectroscopic Analysis
Caption: General workflow for acquiring and analyzing spectroscopic data.
Protocol for NMR Spectroscopy
Causality: The choice of deuterated chloroform (CDCl₃) is standard for many organic molecules due to its excellent dissolving power and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm). A high-field spectrometer (≥400 MHz) is recommended to resolve complex splitting patterns expected from the oxetane ring protons.
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. Cap the tube and invert gently until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical TMS peak).
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data. Apply phase and baseline corrections. Reference the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm. Integrate the proton signals and pick all peaks for both spectra.
Protocol for FT-IR Spectroscopy
Causality: For a liquid sample, the neat film method using salt plates is the simplest and avoids solvent interference. This provides a pure spectrum of the compound itself.
-
Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Film Formation: Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Data Acquisition: Place the salt plate assembly into the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Background Subtraction: Run a background spectrum of the empty salt plates and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and plate-related absorptions.
-
Data Processing: Label the significant peaks with their wavenumbers.
Protocol for Mass Spectrometry
Causality: Electron Ionization (EI) is a "hard" ionization technique that provides rich fragmentation data, which is ideal for structural elucidation as predicted above. Electrospray Ionization (ESI) is a "soft" technique that is useful for confirming the molecular weight via the protonated molecule [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Method Selection (EI): Introduce the sample via a direct insertion probe or GC inlet. Set the electron energy to 70 eV.
-
Method Selection (ESI): Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to ensure detection of the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak (or [M+H]⁺ in ESI). Analyze the fragmentation pattern and compare it to the predicted pathways to confirm the structure.
Conclusion
While direct experimental reference spectra for this compound are currently unavailable in public repositories, a robust and reliable spectroscopic profile can be predicted through comparative analysis with its constituent fragments, oxetane and benzyl methyl ether. The key predicted signatures include characteristic downfield shifts for the α-protons of the oxetane ring in ¹H NMR, a strong C-O-C stretching band in the IR spectrum, and a dominant fragment at m/z 91 in the mass spectrum. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently acquire high-quality data to verify these predictions and unambiguously confirm the structure of this and other novel oxetane-containing compounds, ensuring the integrity and progression of their research and development efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl methyl ether(538-86-3) 1H NMR spectrum [chemicalbook.com]
- 11. expertsmind.com [expertsmind.com]
- 12. Page loading... [guidechem.com]
- 13. Benzyl methyl ether(538-86-3) MS spectrum [chemicalbook.com]
- 14. Benzyl methyl ether(538-86-3) IR Spectrum [chemicalbook.com]
- 15. Benzyl methyl ether | C8H10O | CID 10869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. massbank.eu [massbank.eu]
- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Compounds Containing the 3-((Benzyloxy)methyl)oxetane Moiety
Introduction: The Rise of the Oxetane Ring in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the small, saturated heterocycles, the oxetane ring has emerged as a particularly valuable motif.[1][2] Characterized by a four-membered ether structure, the oxetane is not merely a passive linker but an active contributor to a molecule's biological profile. Its unique combination of properties—small size, polarity, high sp³-hybridized character, and metabolic stability—makes it an attractive bioisosteric replacement for more common groups like gem-dimethyl or carbonyls.[3][4]
The 3-substituted oxetane, and specifically the 3-((benzyloxy)methyl)oxetane scaffold, represents a versatile building block for creating diverse chemical libraries. This guide provides a comparative analysis of the biological activities of compounds derived from this moiety, with a focus on anticancer and antiviral applications. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to demonstrate the tangible benefits of incorporating this scaffold in drug design.
Pillar 1: The Oxetane Advantage - A Physicochemical Deep Dive
The decision to incorporate an oxetane ring is driven by its proven ability to resolve common challenges in drug development. Unlike flat, aromatic systems that often suffer from poor solubility and high metabolic turnover, the three-dimensional, polar nature of the oxetane ring can significantly enhance a compound's drug-like properties.
Key Physicochemical Improvements:
-
Enhanced Aqueous Solubility: The polar ether oxygen acts as a hydrogen bond acceptor, often improving solubility compared to its carbocyclic or gem-dimethyl analogues.[3] This is a critical factor for achieving adequate bioavailability.
-
Improved Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation by cytochrome P450 (CYP) enzymes compared to benzylic protons or other labile groups, leading to improved pharmacokinetic profiles.[1][3]
-
Reduced Basicity of Proximal Amines: The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of adjacent amines.[1] This is a crucial strategy for mitigating off-target effects, particularly hERG (human Ether-a-go-go-Related Gene) channel inhibition, a common cause of cardiotoxicity.[2][3]
-
Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can guide a molecule out of a greasy binding pocket towards the aqueous solvent front, influencing binding kinetics and selectivity.
Caption: Physicochemical benefits of the oxetane moiety.
Pillar 2: Comparative Efficacy in Oncology
The this compound scaffold has served as a foundational element in the development of potent and selective anticancer agents. Its incorporation has proven instrumental in optimizing inhibitors for challenging targets like the mTOR kinase.
Case Study: mTOR Kinase Inhibitors
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[3] Early mTOR inhibitors, while potent, were often plagued by off-target toxicities, particularly hERG inhibition, due to high basicity.
The development of GDC-0349 by Genentech provides a compelling example of rational drug design using an oxetane moiety. An earlier compound in the series, compound 42 , was a potent mTOR inhibitor but carried significant hERG liability (IC₅₀ = 8.5 μM) due to its basicity (pKa = 7.6). To address this, the development team incorporated an oxetane moiety at the N-7 position. The resulting compound, GDC-0349, retained high mTOR potency while its pKa was significantly lowered, effectively eliminating the hERG risk (IC₅₀ > 100 μM).[2][3]
Caption: Simplified mTOR signaling pathway showing inhibition point.
Table 1: Comparative Data for Tetrahydroquinazoline mTOR Inhibitors
| Compound | Key Structural Feature | mTOR Potency (IC₅₀) | hERG Inhibition (IC₅₀) | Rationale for Progression |
|---|---|---|---|---|
| 42 | Isopropyl group | High | 8.5 μM | Potent but significant hERG liability due to high pKa. |
| GDC-0349 | Oxetane moiety | High | > 100 μM | Oxetane reduces pKa, mitigating hERG risk while maintaining potency.[3] |
Pillar 3: Advancements in Antiviral Therapeutics
The unique stereochemistry and polarity of the oxetane ring have been leveraged to create novel antiviral agents, particularly against Respiratory Syncytial Virus (RSV), a leading cause of pediatric respiratory illness.[3]
Case Study: RSV L-Protein Inhibitors
In the development of inhibitors for the RSV L-protein, which is essential for viral RNA synthesis, researchers found that replacing a gem-dimethyl group with an oxetane ring led to a remarkable improvement in both antiviral activity and in vivo oral efficacy. The oxetane moiety in compound 60 did not interact directly with the RSV F protein but was proposed to restrict the conformation of the ethylamine head group, enhancing its binding affinity. Furthermore, the electron-withdrawing nature of the oxetane lowered the basicity of a nearby amine, which in turn decreased the volume of distribution (Vss) and improved the pharmacokinetic profile.[3]
Table 2: Comparative Data for Pyridine-Based RSV Inhibitors
| Compound | Key Structural Feature | Anti-RSV Effect (EC₅₀) | Key PK Advantage | Rationale for Improvement |
|---|---|---|---|---|
| 59 | gem-dimethyl group | Moderate | Higher Vss | Precursor compound with moderate activity. |
| 60 | Oxetane moiety | Significantly Improved | Lower Vss, good oral activity | Oxetane restricts conformation and lowers amine basicity, improving PK.[3] |
Experimental Protocols: A Guide to Self-Validating Systems
To ensure trustworthiness and reproducibility, the protocols used to evaluate these compounds must be robust. Below are methodologies for key assays.
Protocol 1: mTOR Kinase Inhibition Assay (HTRF)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify mTOR inhibition.
Objective: To determine the IC₅₀ value of a test compound against mTOR kinase.
Materials:
-
Recombinant mTOR kinase
-
Europium-labeled anti-GST antibody
-
Biotinylated substrate peptide (e.g., Biotin-S6K)
-
XL665-labeled streptavidin (acceptor fluorophore)
-
ATP, MgCl₂
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT)
-
Test compounds serially diluted in DMSO
-
384-well low-volume plates
Methodology:
-
Prepare a serial dilution of the test compound (e.g., from 100 μM to 1 nM) in DMSO, then dilute further into the assay buffer.
-
In a 384-well plate, add 2 μL of the diluted compound solution. Add 2 μL of DMSO-containing buffer to control wells.
-
Add 4 μL of the enzyme/substrate mix (mTOR kinase and biotinylated substrate in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 4 μL of ATP solution (at a concentration near its Km).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 μL of detection mix (Europium-anti-GST antibody and Streptavidin-XL665 in detection buffer).
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET compatible reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value using non-linear regression.
Protocol 2: Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound stock solution (10 mM in DMSO)
-
Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)
-
Acetonitrile with an internal standard (for LC-MS/MS analysis)
Methodology:
-
Prepare a master mix of HLM in phosphate buffer (final protein concentration ~0.5 mg/mL).
-
Add the test compound to the master mix to a final concentration of 1 μM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the T=0 time point and negative controls, add buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples at high speed to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).
Caption: High-level workflow for drug discovery screening.
Conclusion and Future Perspectives
The incorporation of the this compound moiety and its derivatives is a validated and highly effective strategy in modern medicinal chemistry. As demonstrated in the case studies of mTOR and RSV inhibitors, this scaffold consistently improves critical drug-like properties, including solubility, metabolic stability, and safety profiles, without compromising on-target potency.[3] The ability to fine-tune the basicity of proximal functional groups is a particularly powerful tool for mitigating off-target toxicities.
Future research should continue to explore the application of this privileged scaffold against a wider range of biological targets, including those in neurodegenerative and autoimmune diseases.[3] The development of novel, scalable synthetic routes to create diverse 3,3-disubstituted oxetanes will further empower chemists to unlock the full potential of this remarkable heterocyclic system.[5] By combining rational design with robust, self-validating experimental protocols, the oxetane ring will undoubtedly remain a cornerstone of successful drug discovery campaigns.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-((Benzyloxy)methyl)oxetane
Introduction
In the landscape of pharmaceutical research and drug development, the innovative use of unique molecular scaffolds is paramount. 3-((Benzyloxy)methyl)oxetane is one such compound, offering a versatile building block for complex syntheses. However, its utility in the lab is matched by the critical need for rigorous safety and disposal protocols. As scientists, our responsibility extends beyond the synthesis to the entire lifecycle of a chemical, ensuring the safety of ourselves, our colleagues, and the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, grounding our recommendations in established safety science and regulatory standards. Our goal is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment: Understanding the Risks
Proper disposal begins with a thorough understanding of the compound's inherent hazards. This compound possesses two key functional groups that dictate its risk profile: the oxetane ring and the benzyl ether moiety.
-
Ether Functionality and Peroxide Formation: The most significant latent hazard associated with this compound is its nature as an ether. Ethers are known to react with atmospheric oxygen upon exposure to air and light, forming shock-sensitive and potentially explosive peroxide crystals[1][2]. While the benzyl group offers some stability, it does not eliminate this risk. Over time, especially in opened or partially used containers, peroxide concentration can increase, posing a severe explosion hazard upon heating or physical shock, such as twisting a container cap[1][3]. Therefore, all containers of this compound must be dated upon receipt and upon opening[2][4].
-
General Chemical Hazards: According to its Safety Data Sheet (SDS), this compound requires careful handling. It should not be allowed to enter drains, waterways, or soil, underscoring its potential environmental impact[5]. Standard protocols for handling laboratory chemicals, such as avoiding contact with skin and eyes and ensuring adequate ventilation, are mandatory[5][6].
Regulatory Framework: Adherence to Standards
The disposal of all laboratory chemicals is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the framework for managing hazardous waste from "cradle to grave"[7]. This compound waste must be managed according to these federal standards.
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of hazardous materials and the implementation of emergency plans[8][9][10]. OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that personnel are informed of the hazards of the chemicals they work with[11].
It is a legal and ethical imperative to dispose of this chemical through an approved hazardous waste disposal plant, as specified by its SDS[5].
Personnel Safety & Spill Management
Before handling or disposing of this compound, it is crucial to establish robust safety protocols.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE based on standard laboratory practice for handling ether-containing compounds.
| Protection Type | Specification | Justification |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes and accidental contact with the eyes[12]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption[5]. |
| Body Protection | Flame-resistant laboratory coat. | Protects against spills and provides a barrier in case of a flash fire. |
| Ventilation | Use only in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of vapors[5][6]. |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse vapors.
-
Contain: Prevent the spill from spreading. Use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads to contain the liquid[5][13]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[5][13].
-
Decontaminate: Clean the spill area thoroughly. The first rinse of the spill area should be collected as hazardous waste[4].
-
Dispose: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous chemical waste[3][13].
Step-by-Step Disposal Procedure
Never dispose of this compound by pouring it down the drain or placing it in the regular trash[1][13]. This practice is illegal and dangerous, as flammable vapors can accumulate in plumbing[1]. The only acceptable method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Protocol for Routine Waste Disposal
-
Waste Characterization: This product is to be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect waste this compound in a dedicated, leak-proof container[4]. Do not mix it with other waste streams unless explicitly approved by your institution's EHS department. Incompatible wastes can react violently[1].
-
Containerization:
-
Labeling: This is a critical step for safety and regulatory compliance. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 1003013-76-0
-
An accurate list of all constituents and their approximate concentrations.
-
The associated hazards (e.g., "Flammable," "Irritant").
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and equipped with secondary containment to catch any potential leaks[4].
-
Arrange for Pickup: Once the container is full or you are finished with the chemical, contact your institution's EHS department to schedule a waste pickup[4][13]. Follow their specific procedures for requesting collection.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the specific hazards posed by its ether structure, adhering to regulatory guidelines, and implementing a systematic disposal plan, researchers can effectively manage this chemical waste stream. Always prioritize safety, consult your institution's EHS department, and treat all chemical waste with the respect it demands.
References
- 1. Hazardous Waste Disposal [cool.culturalheritage.org]
- 2. dev25.webster.edu [dev25.webster.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. aksci.com [aksci.com]
- 6. chemscene.com [chemscene.com]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. solvent-recyclers.com [solvent-recyclers.com]
Definitive Guide to Personal Protective Equipment for Handling 3-((Benzyloxy)methyl)oxetane
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling specialized reagents like 3-((Benzyloxy)methyl)oxetane, a key building block in various synthetic pathways, requires a nuanced understanding of its properties to ensure laboratory safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan grounded in rigorous scientific principles and field-proven best practices. We will explore the causality behind each procedural step, ensuring a self-validating system of safety for you and your team.
Hazard Profile of this compound
Before any handling protocol can be established, a thorough understanding of the compound's specific hazards is essential. The primary risks associated with this compound, as identified in its Safety Data Sheet (SDS), are categorized by the Globally Harmonized System (GHS)[1].
-
H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.
-
H319 - Causes serious eye irritation: Vapors or splashes can result in significant eye damage.
-
H335 - May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract, leading to coughing and discomfort.
These hazards are consistent with related compounds like benzyl ethers, which are also known to be irritants to the skin, eyes, and respiratory system[2][3]. Therefore, all handling procedures must be designed to prevent contact, inhalation, and accidental ingestion.
Core Personal Protective Equipment (PPE) Protocol
The foundation of safe handling lies in creating an impermeable barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound. The selection is based on the precautionary statement P280: "Wear protective gloves/protective clothing/eye protection/face protection"[1].
The H319 warning necessitates robust protection against splashes and vapors.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required for all handling operations[4]. Standard safety glasses do not provide an adequate seal against chemical vapors and splashes and are therefore insufficient.
-
Recommended for High-Risk Operations: When handling larger volumes (>50 mL) or performing operations with a high potential for splashing (e.g., transfers, heating), a full-face shield should be worn in addition to chemical splash goggles[5][6]. This provides a secondary layer of protection for the entire face.
Given the H315 warning for skin irritation, selecting the correct gloves is critical. No single glove material protects against all chemicals, so selection must be based on chemical compatibility and the nature of the task[4][7].
-
For Incidental Contact (Splash Protection): Nitrile rubber gloves are a suitable choice. They offer good resistance to splashes of a variety of chemicals. However, upon any contamination, they must be removed immediately and replaced[2].
-
For Extended Contact or Immersion: For tasks involving potential prolonged contact, heavier-duty gloves are necessary. Based on data for the structurally similar dibenzyl ether, butyl-rubber gloves are recommended, offering a breakthrough time of over 480 minutes[2].
-
Causality: The choice of glove material is determined by its ability to resist permeation and degradation by the chemical. Always consult the glove manufacturer’s compatibility chart for specific data before beginning work.
To prevent skin contact from drips or splashes, appropriate body protection is essential.
-
Laboratory Coat: A chemically resistant, long-sleeved lab coat is mandatory.
-
Additional Protection: For large-scale operations, a chemically resistant apron worn over the lab coat provides an additional barrier. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes[8].
The H335 warning for respiratory irritation dictates that engineering controls are the primary method of protection.
-
Primary Control: All handling of this compound must be performed inside a certified chemical fume hood to minimize vapor inhalation[1][9].
-
Secondary Control (For Emergency or Maintenance): In situations where a fume hood is not available or during a spill clean-up, respiratory protection is required. An air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is necessary. A comprehensive respiratory protection program, including fit testing, must be in place as per OSHA guidelines[10][11].
Data Summary: PPE Requirements
| PPE Category | Specification | Rationale & Hazard Mitigation |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles. Face shield for high-risk tasks.[4] | Protects against serious eye irritation (H319) from splashes and vapors. |
| Hand Protection | Nitrile gloves (incidental contact). Butyl-rubber gloves (extended contact).[2] | Prevents skin irritation (H315) by providing a chemical-resistant barrier. |
| Body Protection | Chemically resistant lab coat. Long pants and closed-toe shoes. | Protects skin from accidental contamination and irritation. |
| Respiratory Protection | Work in a chemical fume hood. Air-purifying respirator with OV cartridge for emergencies.[1] | Prevents respiratory tract irritation (H335) from vapor inhalation. |
Operational Plan: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
A. Donning (Putting On) PPE Step 1: Gown/Lab Coat
-
Select the appropriate size and fasten completely. Step 2: Respiratory Protection (if required)
-
Perform a seal check to ensure proper fit. Step 3: Eye and Face Protection
-
Place goggles securely over the eyes.
-
If needed, place the face shield over the goggles. Step 4: Gloves
-
Select the correct material and size.
-
Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
B. Doffing (Taking Off) PPE Step 1: Gloves
-
Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Dispose of gloves in the designated hazardous waste container. Step 2: Face Shield and Goggles
-
Remove from the back of the head. Do not touch the front surface. Step 3: Gown/Lab Coat
-
Unfasten and peel away from the body, turning it inside out as it is removed to contain any contamination. Step 4: Respiratory Protection (if required)
-
Remove from the back of the head. Step 5: Hand Hygiene
-
Wash hands thoroughly with soap and water immediately after removing all PPE[1].
Logical Workflow for PPE Selection
The specific tasks being performed dictate the necessary level of PPE. This diagram illustrates the decision-making process.
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the handling process.
-
Chemical Waste: All excess this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain[1]. Collect in a clearly labeled, sealed container.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of in the solid hazardous waste stream.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ensure adequate ventilation and wear the appropriate PPE during cleanup[1]. Consult the SDS for specific guidance.
Emergency Response
In case of accidental exposure, immediate and correct first aid is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1][9].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
By adhering to this comprehensive guide, you can confidently handle this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
References
- 1. aksci.com [aksci.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. osha.gov [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. osha.com [osha.com]
- 8. aksci.com [aksci.com]
- 9. chemscene.com [chemscene.com]
- 10. mscdirect.com [mscdirect.com]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
